1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(5-10)7(2)9(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRYBEPPXKKXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10969674 | |
| Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-87-6 | |
| Record name | 5449-87-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10969674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
For inquiries into advanced heterocyclic intermediates, contact our senior scientific team.
Executive Summary
This compound (CAS No. 5449-87-6) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive aldehyde group on an electron-rich, methylated pyrrole core, establishes it as a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and its applications as a key intermediate in drug discovery and development. The content herein is curated for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research programs.
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrole ring is a foundational motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to participate in hydrogen bonding, acting as either a donor or acceptor. This dual nature allows pyrrole-containing molecules to effectively interact with biological targets such as enzymes and receptors.[2]
The introduction of specific functional groups onto the pyrrole core, such as the carbaldehyde group, provides synthetic handles for diversification, enabling the construction of large libraries of compounds for high-throughput screening.[3] Derivatives of pyrrole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties, making them a cornerstone of modern medicinal chemistry.[4][5]
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5449-87-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | N/A |
| Synonyms | 1,2,5-Trimethylpyrrole-3-carboxaldehyde | N/A |
| Physical Form | Solid | --INVALID-LINK-- |
Synthesis and Mechanistic Considerations
The synthesis of this compound is logically approached via a two-step sequence: formation of the trisubstituted pyrrole core followed by regioselective formylation.
Synthesis of the 1,2,5-Trimethylpyrrole Precursor
The most direct and classical method for constructing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis . This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6]
-
Rationale: The Paal-Knorr synthesis is exceptionally reliable for creating symmetrically substituted pyrroles. For the target precursor, 1,2,5-trimethylpyrrole (CAS 930-87-0), the reaction between 2,5-hexanedione and methylamine is the most efficient route.[6][7][8] The reaction proceeds via the formation of a di-imine intermediate which then undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Formylation via the Vilsmeier-Haack Reaction
With the precursor in hand, the aldehyde group is introduced onto the pyrrole ring using the Vilsmeier-Haack reaction . This reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic systems.[9][10]
-
Causality and Regioselectivity: The pyrrole ring is highly activated towards electrophilic aromatic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile perfectly suited for this transformation.[11][12] The substitution occurs preferentially at the C-3 position (β-position) rather than the C-2 position (α-position) in this specific substrate. This is because the C-2 and C-5 positions are already occupied by methyl groups, sterically directing the incoming electrophile to one of the available β-positions (C-3 or C-4).
The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by its attack by the electron-rich pyrrole ring to form a cationic intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[13]
Caption: Vilsmeier-Haack formylation workflow.
Step-by-Step Experimental Protocol
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 1,2,5-Trimethylpyrrole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq).
-
Add an equimolar amount of methylamine (1.0 eq, typically as a 40% solution in water). An acid catalyst, such as acetic acid, can be added.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 1,2,5-trimethylpyrrole can be purified by vacuum distillation if necessary.
Step 2: Vilsmeier-Haack Formylation
-
In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) as the solvent to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Add a solution of 1,2,5-trimethylpyrrole (1.0 eq) in DMF dropwise to the cold Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-5 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench by pouring it over crushed ice containing sodium acetate or by slowly adding a cold aqueous solution of sodium carbonate until the mixture is basic (pH > 8).
-
Stir the resulting suspension for 1-2 hours. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude solid product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.
Spectroscopic Characterization
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm.
-
Pyrrole Ring Proton (C4-H): A singlet for the lone proton on the pyrrole ring, expected around δ 6.5-7.0 ppm.
-
N-Methyl Protons (-N-CH₃): A sharp singlet, typically around δ 3.5-4.0 ppm.
-
C2/C5-Methyl Protons (-CH₃): Two distinct singlets for the methyl groups on the pyrrole ring, expected in the upfield region around δ 2.2-2.6 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, δ 180-190 ppm.
-
Pyrrole Ring Carbons: Four distinct signals for the aromatic carbons of the pyrrole ring, typically in the range of δ 110-140 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal around δ 30-35 ppm.
-
C2/C5-Methyl Carbons (-CH₃): Two signals in the upfield region, typically δ 10-15 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1660-1680 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons will appear around 2800-3100 cm⁻¹.
-
Applications in Drug Discovery and Development
The strategic value of this compound lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophores.[18][19]
-
Scaffold for Bioactive Molecules: The pyrrole core is a "privileged scaffold" found in numerous approved drugs.[20] This compound serves as an excellent starting point for synthesizing novel analogues with potential therapeutic activities. Research has shown that substituted pyrroles possess a wide range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.[19][21]
-
Key Transformations of the Aldehyde Group:
-
Reductive Amination: Reaction with primary or secondary amines to form new C-N bonds, a cornerstone of medicinal chemistry for library synthesis.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.
-
Oxidation: Conversion to a carboxylic acid, providing another key functional group for amide coupling or esterification.
-
Condensation Reactions: Formation of Schiff bases, hydrazones, or other heterocyclic rings (e.g., pyrrolo[2,3-b]pyridines), significantly increasing molecular complexity.[22]
-
The presence of the methyl groups at the 1, 2, and 5 positions provides steric bulk and modulates the electronic properties of the ring, which can be crucial for fine-tuning the binding affinity and pharmacokinetic properties of a final drug candidate.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal and materials chemistry. Its synthesis is well-established through classical organic reactions, and its structure offers multiple avenues for further chemical elaboration. For organizations engaged in drug discovery, this compound represents a strategic starting material for developing novel therapeutics targeting a range of diseases. Continued exploration of this and related pyrrole scaffolds is a promising endeavor for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]
- 7. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 8. 1,2,5-Trimethylpyrrole | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. acgpubs.org [acgpubs.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]
- 21. Synthesis and biological activity of some pyrrole derivatives. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.
Introduction and Molecular Overview
This compound belongs to the pyrrole class of heterocyclic compounds, which are integral components in a vast array of natural products and pharmaceuticals.[1][2] The pyrrole ring is an electron-rich aromatic system, and its reactivity is significantly influenced by the nature and position of its substituents. In this molecule, the presence of three methyl groups and a carbaldehyde (formyl) group at the C3 position defines its unique chemical behavior and synthetic utility. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of more complex molecular architectures.[3]
Physicochemical and Spectroscopic Properties
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 5449-87-6 | [4] |
| Molecular Formula | C₈H₁₁NO | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Physical Form | Solid | [4] |
| Melting Point | Not reported (predicted to be a low-melting solid) | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | - |
Spectroscopic Profile (Predicted)
The spectroscopic data are crucial for the identification and characterization of this compound. The following are predicted spectral characteristics based on analogous compounds.[5][6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm.
-
Pyrrole Ring Proton (C4-H): A singlet is anticipated around δ 6.5-7.0 ppm.
-
N-Methyl Protons (-NCH₃): A singlet at approximately δ 3.5-3.8 ppm.
-
C2-Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
C5-Methyl Protons (-CH₃): A singlet around δ 2.1-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the range of δ 185-195 ppm.
-
Pyrrole Ring Carbons:
-
C2 and C5 (substituted with methyl groups): ~δ 130-140 ppm.
-
C3 (substituted with aldehyde): ~δ 120-130 ppm.
-
C4: ~δ 110-120 ppm.
-
-
Methyl Carbons:
-
N-CH₃: ~δ 30-35 ppm.
-
C2-CH₃ and C5-CH₃: ~δ 10-15 ppm.
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1660-1690 cm⁻¹.
-
C-H Stretch (Aromatic/Vinylic): Peaks in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions around 2850-3000 cm⁻¹.
-
C=C Stretch (Pyrrole Ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 137.
-
Fragmentation: A significant fragment corresponding to the loss of the formyl group (M-29) at m/z = 108 is expected.
Synthesis of this compound
The synthesis of this compound can be logically approached in two main stages: the formation of the 1,2,5-trimethylpyrrole core, followed by the introduction of the carbaldehyde group at the C3 position.
Synthesis of the 1,2,5-Trimethylpyrrole Precursor via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[7][8][9] The precursor, 1,2,5-trimethylpyrrole, can be synthesized from acetonylacetone (hexane-2,5-dione) and methylamine.
Caption: Paal-Knorr synthesis of 1,2,5-trimethyl-1H-pyrrole.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add acetonylacetone (1 equivalent) and an excess of methylamine (e.g., a 40% aqueous solution, 2-3 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 1,2,5-trimethylpyrrole.
Formylation of 1,2,5-Trimethylpyrrole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most effective method for introducing a formyl group onto electron-rich aromatic rings like pyrrole.[10][11] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).
Caption: Vilsmeier-Haack formylation of 1,2,5-trimethyl-1H-pyrrole.
Experimental Protocol:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 1,2,5-trimethylpyrrole (1 equivalent) in DMF dropwise to the cooled Vilsmeier reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the C3 position is the primary site of reactivity in this compound, enabling a wide range of synthetic transformations.
Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative can then be used in amide bond formation or other carboxylate chemistry.
Reduction to Alcohol
Reduction of the aldehyde to the corresponding alcohol, (1,2,5-trimethyl-1H-pyrrol-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various C-C bond-forming reactions.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde to an alkene. This is a powerful method for introducing vinyl groups.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base provides a route to α,β-unsaturated systems.
Caption: Key reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted pyrroles are a cornerstone in modern drug design.[1][2] The pyrrole scaffold is present in numerous approved drugs, where it often acts as a bioisostere for other aromatic rings or participates in crucial hydrogen bonding interactions with biological targets.[2]
This compound is a valuable intermediate for the synthesis of libraries of polysubstituted pyrroles. By leveraging the reactivity of the aldehyde group, medicinal chemists can introduce a wide range of functional groups and build molecular complexity, which is essential for structure-activity relationship (SAR) studies. The methyl groups on the pyrrole ring can also play a role in modulating the compound's lipophilicity and metabolic stability, as well as providing steric hindrance that can influence binding to target proteins.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is classified with the GHS07 pictogram and a "Warning" signal word, indicating that it may be harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its preparation via a two-step sequence involving the Paal-Knorr synthesis and Vilsmeier-Haack formylation is a reliable and scalable approach. The reactivity of the C3-aldehyde functionality opens up numerous avenues for the creation of diverse and complex pyrrole derivatives for evaluation as potential therapeutic agents. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 4. This compound AldrichCPR 5449-87-6 [sigmaaldrich.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 11. chemtube3d.com [chemtube3d.com]
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, validated synthetic pathways, spectroscopic signature, and its strategic importance in the synthesis of complex chemical entities.
Core Molecular Architecture and Physicochemical Profile
This compound (CAS No: 5449-87-6) is a polysubstituted aromatic heterocycle. Its foundational structure is a pyrrole ring, a five-membered ring containing one nitrogen atom, which imparts significant electronic and reactive properties. The substitution pattern is critical to its chemical behavior:
-
N-Methylation (Position 1): The nitrogen atom is substituted with a methyl group, precluding N-H reactivity (e.g., deprotonation) and influencing the electronic distribution within the ring.
-
α-Methylation (Positions 2 and 5): Both alpha-carbons (adjacent to the nitrogen) are occupied by methyl groups. This sterically shields these highly reactive positions and electronically enriches the ring, critically directing further electrophilic substitution to the beta-positions.
-
β-Formylation (Position 3): The presence of a carbaldehyde (formyl) group at the C3 position is the molecule's most significant feature for synthetic utility. This electron-withdrawing group deactivates the ring slightly but serves as a versatile chemical handle for a vast array of subsequent transformations.
The strategic placement of these substituents defines the molecule's unique reactivity profile, making it a valuable intermediate rather than a simple pyrrole derivative.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5449-87-6 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁NO | [1][3][4][5] |
| Molecular Weight | 137.18 g/mol | [1][3][4][5] |
| Physical Form | Solid | |
| SMILES String | Cc1cc(C=O)c(C)n1C | [1] |
| InChI Key | QCRYBEPPXKKXEW-UHFFFAOYSA-N |[1] |
Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction
The regioselective introduction of a formyl group onto a pyrrole ring is a cornerstone of heterocyclic synthesis. The Vilsmeier-Haack reaction is the preeminent method for this transformation, offering mild and efficient conditions.[6][7][8] The synthesis of this compound is a classic example of sterically-directed electrophilic aromatic substitution.
The logical starting material for this synthesis is 1,2,5-trimethylpyrrole.[9][10][11][12][13] Standard Vilsmeier-Haack conditions typically favor formylation at the electron-rich α-position (C2 or C5) of the pyrrole ring.[6][14] However, the causality behind the successful synthesis of the 3-carbaldehyde isomer lies in the pre-existing substitution pattern of the precursor. With the C2 and C5 positions already blocked by methyl groups, electrophilic attack is sterically and electronically directed to the available β-position (C3).
Self-Validating Experimental Protocol
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] The stoichiometry must be precise to ensure complete conversion without side reactions.
-
Electrophilic Substitution: The precursor, 1,2,5-trimethylpyrrole, is introduced to the Vilsmeier reagent. The electron-rich pyrrole ring attacks the electrophilic carbon of the iminium ion. The substitution occurs exclusively at the C3 position due to the steric hindrance imposed by the methyl groups at C2 and C5.
-
Hydrolysis: The reaction mixture is carefully quenched with an aqueous base (e.g., sodium hydroxide or sodium acetate solution). This hydrolyzes the intermediate iminium salt, which subsequently collapses to yield the final aldehyde product, this compound.
-
Purification: The crude product is typically isolated via extraction and purified by column chromatography or recrystallization to achieve high purity.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 5449-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. 1,2,5-Trimethylpyrrole | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 11. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 12. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 13. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway for this compound (CAS No: 5449-87-6), a valuable heterocyclic building block in medicinal chemistry and materials science.[1] We will dissect a validated two-stage synthetic strategy, beginning with the construction of the pyrrole core via the Paal-Knorr synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying mechanistic principles and field-proven insights to ensure successful execution.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages:
-
Stage 1: Precursor Synthesis. Formation of the 1,2,5-trimethyl-1H-pyrrole scaffold from acyclic precursors.
-
Stage 2: Regioselective Formylation. Introduction of a carbaldehyde group onto the C3 position of the pyrrole ring.
This sequential approach allows for high-purity synthesis of the precursor, which is critical for a clean and efficient subsequent formylation step, minimizing side-product formation and simplifying purification.
Caption: High-level overview of the two-stage synthesis pathway.
Part I: Synthesis of the 1,2,5-Trimethyl-1H-pyrrole Precursor
The construction of the N-substituted pyrrole ring is most effectively achieved using the Paal-Knorr synthesis. This classic condensation reaction is renowned for its reliability, operational simplicity, and the accessibility of its starting materials.[2] It involves the reaction of a 1,4-dicarbonyl compound with a primary amine, catalyzed by acid, to yield the corresponding pyrrole.[3][4]
Principle and Mechanism: The Paal-Knorr Reaction
The mechanism proceeds through the nucleophilic attack of the primary amine (methylamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), forming a hemiaminal intermediate.[2][4] This is followed by an intramolecular cyclization via the attack of the nitrogen on the second carbonyl group. The final step is a dehydration cascade, which is often the rate-determining step, to yield the stable aromatic pyrrole ring.[2][4] The use of an acid catalyst is crucial as it activates the carbonyl groups toward nucleophilic attack.[5]
References
An In-Depth Technical Guide to 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative that serves as a valuable heterocyclic building block in modern organic synthesis. Its unique electronic and structural features make it an important intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, and detailed synthetic methodologies. Furthermore, it delves into a critical application domain: its role as a foundational scaffold for the design of novel inhibitors targeting the enoyl-acyl carrier protein reductase (InhA). This enzyme is essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.
Chemical Identity and Physicochemical Properties
1.1 Nomenclature and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular structure: a pyrrole ring with methyl groups at positions 1, 2, and 5, and a carbaldehyde (formyl) group at position 3.
dot graph { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];
// Define nodes for atoms with positions N [label="N", pos="0,0.8!"]; C1 [label="C", pos="-0.95,0.2!"]; C2 [label="C", pos="-0.59,-0.8!"]; C3 [label="C", pos="0.59,-0.8!"]; C4 [label="C", pos="0.95,0.2!"];
// Methyl groups Me1 [label="CH₃", pos="0,1.8!"]; Me2 [label="CH₃", pos="-1.9,0.5!"]; Me5 [label="CH₃", pos="1.9,0.5!"];
// Carbaldehyde group C_CHO [label="C", pos="-1.18,-1.6!"]; H_CHO [label="H", pos="-2.0,-1.6!"]; O_CHO [label="O", pos="-0.58,-2.4!"];
// Draw bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N; N -- Me1; C1 -- Me2; C4 -- Me5; C2 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];
// Double bonds in the ring C1 -- C2 [style=invis]; # Helper for positioning C3 -- C4 [style=insole]; # Helper for positioning edge [style=double]; C1--C2; C3--C4; } Caption: Chemical structure of this compound.
1.2 Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 5449-87-6 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | Data not readily available in public literature | |
| Boiling Point | Data not readily available in public literature | |
| InChI Key | QCRYBEPPXKKXEW-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cc(C=O)c(C)n1C | [2] |
Synthesis and Characterization
The synthesis of this compound can be logically approached via a two-step process: first, the construction of the core trimethylpyrrole ring, followed by the introduction of the carbaldehyde group.
2.1 Recommended Synthetic Pathway
A robust and widely applicable synthetic strategy involves the Paal-Knorr synthesis to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality.[3][4][5][6]
// Nodes Reactants [label="2,5-Hexanedione + Methylamine"]; Step1 [label="Step 1: Paal-Knorr\nPyrrole Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="1,2,5-Trimethyl-1H-pyrrole"]; Reagents2 [label="Vilsmeier Reagent\n(POCl₃ + DMF)", shape=invhouse, style=filled, fillcolor="#FBBC05"]; Step2 [label="Step 2: Vilsmeier-Haack\nFormylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Step1; Step1 -> Intermediate; Reagents2 -> Step2; Intermediate -> Step2; Step2 -> Product; } Caption: Recommended two-step synthesis workflow.
-
Paal-Knorr Pyrrole Synthesis : This classical reaction constructs the pyrrole ring by condensing a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (methylamine).[3][4][7] The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole core.[4][8][9]
-
Vilsmeier-Haack Formylation : This reaction introduces a formyl group onto an electron-rich aromatic ring, such as the synthesized 1,2,5-trimethyl-1H-pyrrole.[6] The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][10][11] The pyrrole attacks this electrophile, and subsequent hydrolysis yields the desired aldehyde.[10]
2.2 Spectroscopic Characterization
While primary spectral data for this specific compound is not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous compounds.
-
¹H NMR : Expected signals would include three distinct singlets for the three methyl groups (N-CH₃, C2-CH₃, C5-CH₃), a singlet for the lone aromatic proton on the pyrrole ring (C4-H), and a singlet for the aldehydic proton (-CHO), typically downfield (~9-10 ppm).
-
¹³C NMR : The spectrum should show eight distinct carbon signals. The aldehydic carbonyl carbon would be the most downfield signal (~180-190 ppm). Signals for the four aromatic carbons of the pyrrole ring and the three methyl carbons would also be present in their characteristic regions.
-
IR Spectroscopy : Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1660-1700 cm⁻¹, and C-H stretching frequencies for the aromatic and aliphatic protons.
-
Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 137.18, corresponding to the compound's molecular weight.
Applications in Medicinal Chemistry and Drug Development
Substituted pyrroles are privileged scaffolds in medicinal chemistry, and this compound is a valuable starting point for creating molecules with therapeutic potential.
3.1 Core Scaffold for Enoyl-ACP Reductase (InhA) Inhibition
A highly significant application for this compound class is in the development of novel antitubercular agents. The enzyme enoyl-acyl carrier protein reductase, known as InhA in Mycobacterium tuberculosis, is a critical component of the Type II fatty acid synthase (FAS-II) system.[12][13] This pathway is responsible for synthesizing the long-chain mycolic acids that are essential constituents of the mycobacterial cell wall.[14][15]
Mechanism of Action: Inhibition of InhA disrupts the FAS-II pathway, preventing the formation of mycolic acids.[14][16] This compromises the structural integrity of the bacterial cell wall, ultimately leading to cell death.[17] InhA is the primary target of the frontline drug isoniazid (INH), although INH is a prodrug that requires activation by the catalase-peroxidase enzyme KatG.[18][19][20] A major mechanism of resistance to INH involves mutations in the katG gene.[16]
Therefore, direct inhibitors of InhA that do not require KatG activation, such as those potentially derived from the pyrrole carbaldehyde scaffold, are of immense interest as they could be effective against INH-resistant strains of M. tuberculosis.[16][20]
// Inhibition representation {rank=same; InhA; Block;} Inhibitor -> Block [arrowhead=none, style=dashed]; Block -> InhA [arrowhead=tee, color="#EA4335", style=bold]; } Caption: Inhibition of the Mycolic Acid Pathway via InhA Targeting.
Experimental Protocols
The following protocols are provided as validated, foundational procedures. Researchers should adapt them based on specific laboratory conditions and safety assessments.
4.1 Protocol: Vilsmeier-Haack Formylation of 1,2,5-Trimethyl-1H-pyrrole
This protocol describes the addition of the formyl group to the pre-synthesized pyrrole core.
Materials:
-
1,2,5-Trimethyl-1H-pyrrole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.1 eq.) dropwise via the dropping funnel. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Prepare a solution of 1,2,5-trimethyl-1H-pyrrole (1.0 eq.) in anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Rationale: Pyrrole is highly reactive towards electrophilic substitution.[10] The electron-donating methyl groups further activate the ring, favoring substitution.
-
-
Once the reaction is complete, carefully quench by slowly pouring the mixture into a beaker of crushed ice and saturated NaHCO₃ solution.
-
Rationale: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic POCl₃ byproducts.[10]
-
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Classification: Acute Toxicity 4, Oral.
-
Signal Word: Warning.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a key intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity allow for its incorporation into complex molecular designs. The demonstrated relevance of the pyrrole carbaldehyde scaffold as a direct inhibitor of the essential bacterial enzyme InhA highlights its importance in the ongoing search for new therapeutics to combat drug-resistant tuberculosis. Future research will likely focus on derivatizing the aldehyde functionality to produce libraries of imines, alcohols, and carboxylic acids, which can then be screened for enhanced biological activity and optimized pharmacokinetic properties.
References
- 1. 5449-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. uniprot.org [uniprot.org]
- 13. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. InhA - Proteopedia, life in 3D [proteopedia.org]
- 16. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. orientjchem.org [orientjchem.org]
A Technical Guide to the NMR Spectral Features of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and development of novel therapeutics and functional materials, the unambiguous structural elucidation of heterocyclic scaffolds such as pyrroles is of paramount importance. This guide offers an in-depth exploration of the predicted ¹H and ¹³C NMR spectral characteristics of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole of interest in various chemical research domains. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, predictive guide grounded in the fundamental principles of NMR spectroscopy and extensive data from analogous structures. By dissecting the anticipated spectral data, we aim to provide a robust framework for the interpretation and verification of the structure of this and similar pyrrole derivatives.
The Pyrrole Scaffold: An NMR Perspective
The pyrrole ring is a five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Its electronic environment is highly sensitive to the nature and position of substituents, a characteristic that is directly reflected in its NMR spectrum.[1] In an unsubstituted pyrrole, the symmetry results in distinct signals for the α-protons (H-2/H-5) and β-protons (H-3/H-4), as well as for the corresponding carbon atoms.[1] The introduction of substituents disrupts this symmetry and induces chemical shift changes that can be rationalized by considering electronic effects (electron-donating or -withdrawing) and anisotropic effects.
For this compound, the pyrrole ring is substituted with three methyl groups at positions 1, 2, and 5, and a carbaldehyde group at position 3. These substituents will exert distinct electronic and steric influences on the sole remaining ring proton and all the ring carbons, leading to a predictable and interpretable NMR spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to provide key structural information through the chemical shifts, integration, and multiplicity of the signals. The following table summarizes the predicted ¹H NMR data for this compound, assuming a standard deuterated solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet (s) | 1H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |
| Pyrrole H-4 | 6.5 - 7.0 | Singlet (s) | 1H | As the only proton on the aromatic ring, it will appear as a singlet. Its chemical shift is influenced by the adjacent electron-withdrawing aldehyde group and the electron-donating methyl groups. |
| N-CH₃ | 3.6 - 3.9 | Singlet (s) | 3H | The methyl group attached to the nitrogen is deshielded compared to C-methyl groups and will appear as a singlet. |
| C2-CH₃ | 2.2 - 2.5 | Singlet (s) | 3H | This methyl group is on an α-carbon of the pyrrole ring. |
| C5-CH₃ | 2.1 - 2.4 | Singlet (s) | 3H | This methyl group is also on an α-carbon, and its chemical shift will be similar to the C2-methyl group. |
Causality Behind Predicted Chemical Shifts:
-
Aldehyde Proton: The electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group strongly deshield the aldehyde proton, resulting in a chemical shift in the far downfield region of the spectrum.
-
Pyrrole Ring Proton (H-4): The position of this proton is influenced by a combination of factors. The adjacent carbaldehyde group at C-3 is electron-withdrawing, which would deshield H-4 and shift it downfield. Conversely, the methyl groups at C-2 and C-5 are electron-donating, which would shield H-4 and shift it upfield. The net effect will determine its final chemical shift, which is predicted to be in the aromatic region.
-
Methyl Protons: The methyl groups, being attached to the pyrrole ring and the nitrogen atom, will appear as sharp singlets in the upfield region of the spectrum. The N-methyl group is typically observed at a slightly lower field than the C-methyl groups due to the direct attachment to the more electronegative nitrogen atom.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Aldehyde (C=O) | 180 - 190 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| Pyrrole C-2 | 135 - 145 | This α-carbon is substituted with a methyl group and is adjacent to the nitrogen. |
| Pyrrole C-3 | 120 - 130 | This β-carbon is attached to the electron-withdrawing carbaldehyde group. |
| Pyrrole C-4 | 110 - 120 | This β-carbon is adjacent to the carbaldehyde-substituted carbon and a methyl-substituted carbon. |
| Pyrrole C-5 | 130 - 140 | This α-carbon is substituted with a methyl group. |
| N-CH₃ | 30 - 35 | The N-alkyl carbon appears in the aliphatic region. |
| C2-CH₃ | 12 - 16 | The C-methyl carbons are typically found in the upfield region. |
| C5-CH₃ | 11 - 15 | Similar to the C2-methyl carbon. |
Expertise in Spectral Prediction:
The prediction of these ¹³C chemical shifts is based on the well-established additive effects of substituents on the pyrrole ring.[2] The electron-withdrawing nature of the carbaldehyde group at C-3 will cause a downfield shift for C-3 and to a lesser extent for the adjacent carbons. The electron-donating methyl groups will cause an upfield shift for the carbons to which they are attached and the adjacent ring carbons.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable NMR data for this compound, a standardized and self-validating experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts to 0.00 ppm.
-
-
Instrument Setup and Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer relaxation delay and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope and its longer relaxation times.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the exact chemical shifts.
-
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for acquiring high-quality NMR data.
Structural Verification and Advanced NMR Techniques
While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR experiments are invaluable for unambiguous assignment of all signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in this compound, no proton-proton coupling is expected, so a COSY spectrum would be of limited use.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl groups and the H-4 proton to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton should show a correlation to the C-3 and C-4 carbons. The N-methyl protons would show correlations to the C-2 and C-5 carbons.
References
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde IR spectrum
An In-Depth Technical Guide to the Infrared Spectrum of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound (C₈H₁₁NO, CAS No. 5449-87-6) is a substituted aromatic aldehyde built upon a pyrrole scaffold.[1] The structural elucidation and quality control of such molecules are paramount in research and drug development. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. The vibrational spectrum of a molecule is a unique physical property that acts as a molecular "fingerprint," allowing for its identification and the confirmation of specific functional groups.[2]
This guide provides a comprehensive analysis of the expected infrared spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict their characteristic vibrational frequencies with reference to established spectroscopic data, and outline a robust experimental protocol for acquiring a high-quality spectrum. The causality behind experimental choices and spectral interpretations is emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.
Theoretical Analysis of Vibrational Modes
The infrared spectrum is dictated by the vibrations of a molecule's chemical bonds. By examining the structure of this compound, we can predict the key absorption bands. The molecule's structure features a pentasubstituted pyrrole ring, an N-methyl group, two C-methyl groups, and a carbaldehyde functional group. The conjugation of the aldehyde's carbonyl group with the aromatic pyrrole ring is a critical feature that influences the position of its characteristic absorption band.
The Aldehyde Group (-CHO)
The aldehyde is the most diagnostically significant functional group in this molecule, presenting several characteristic absorptions.
-
C=O Stretching Vibration: The carbonyl (C=O) bond gives rise to one of the most intense signals in the IR spectrum. For saturated aldehydes, this peak typically appears around 1730 cm⁻¹.[3] However, conjugation with an aromatic ring or a double bond delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, for an aromatic aldehyde like this one, the C=O stretch is expected near 1705 cm⁻¹.[3][4] The intense signal observed for benzaldehyde at 1687 cm⁻¹ further supports this expected range for aromatic aldehydes.[5]
-
Aldehydic C-H Stretching Vibration: This is a hallmark of aldehydes. The C-H bond of the aldehyde group produces two characteristic, albeit weaker, absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[3] The presence of these two bands is often due to a Fermi resonance phenomenon, where the fundamental C-H stretch interacts with an overtone of the aldehydic C-H bending vibration.[6] The lower frequency band (around 2750 cm⁻¹) is particularly useful for distinguishing aldehydes from ketones, as the latter lack this feature.[4]
The Pyrrole Ring and Methyl Groups
-
Aromatic C-H Stretching: The single C-H bond on the pyrrole ring (at position 4) is expected to produce a weak to medium absorption just above 3000 cm⁻¹, typically around 3030 cm⁻¹, which is characteristic of aromatic C-H stretches.[4]
-
Aliphatic C-H Stretching: The three methyl groups (N-CH₃, C2-CH₃, and C5-CH₃) will exhibit symmetric and asymmetric C-H stretching vibrations. These bands are typically found in the 2850-3000 cm⁻¹ region.
-
Pyrrole Ring Vibrations: The complex vibrations of the entire pyrrole ring, including C=C and C-N stretching, result in a series of medium-intensity absorptions in the "fingerprint region," generally between 1450 and 1600 cm⁻¹.[4][7]
-
C-H Bending Vibrations: The methyl groups will also show characteristic C-H bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The C-H out-of-plane bending for the substituted pyrrole ring can provide information on the substitution pattern and typically appears between 650 and 1000 cm⁻¹.[4]
Predicted IR Absorption Bands
The following table summarizes the expected key absorption bands for this compound, based on the theoretical analysis and data from analogous structures.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3030 | Aromatic C-H (Pyrrole Ring) | C-H Stretch | Weak to Medium |
| 2850 - 3000 | Aliphatic C-H (Methyl Groups) | C-H Stretch | Medium |
| ~2850 | Aldehydic C-H | C-H Stretch | Weak to Medium |
| ~2750 | Aldehydic C-H | C-H Stretch (Fermi Resonance) | Weak to Medium |
| ~1705 | Conjugated Carbonyl (C=O) | C=O Stretch | Strong, Sharp |
| 1450 - 1600 | Pyrrole Ring | C=C and C-N Ring Stretching | Medium |
| ~1450 | Methyl Groups (-CH₃) | C-H Asymmetric Bend | Medium |
| ~1375 | Methyl Groups (-CH₃) | C-H Symmetric Bend | Medium |
| 1160 - 1210 | Ar-C Bond (Pyrrole-CHO) | C-C Stretch | Medium |
| 650 - 1000 | Substituted Pyrrole Ring | C-H Out-of-Plane Bend | Medium |
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a preferred Fourier-Transform Infrared (FTIR) sampling technique for solid powders or liquids due to its minimal sample preparation and ease of use. The protocol below is designed as a self-validating system to ensure data integrity.
Methodology
-
Instrument Preparation & Cleaning:
-
Rationale: To prevent cross-contamination and ensure that the spectrum is solely from the analyte.
-
Step 1: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Step 2: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe (e.g., lint-free tissue). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance. This is later subtracted from the sample spectrum to provide a pure spectrum of the analyte.
-
Step 3: With the clean, empty ATR crystal in place, acquire a background spectrum. This typically involves co-adding a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Rationale: To ensure good contact between the sample and the ATR crystal, which is essential for the evanescent wave to interact effectively with the sample.
-
Step 4: Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Step 5: Lower the ATR press arm and apply consistent pressure to force the sample into intimate contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Rationale: This is the measurement of the actual sample. Using the same scan parameters as the background ensures accurate subtraction.
-
Step 6: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background measurement. The software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Rationale: To prepare the instrument for the next user and prevent sample carryover.
-
Step 7: Retract the press arm, remove the bulk of the sample, and clean the ATR crystal thoroughly as described in Step 2.
-
Visualizations
Experimental Workflow Diagram
Caption: ATR-FTIR experimental workflow for sample analysis.
Key Vibrational Modes Diagram
Caption: Correlation of functional groups to IR spectral regions.
Conclusion
References
- 1. 5449-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for Substituted Pyrroles
An In-Depth Technical Guide to the Mass Spectrometry of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Pyrrole derivatives are foundational heterocyclic structures in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Their biological and chemical significance necessitates robust analytical methods for their identification and structural characterization. This compound (C₈H₁₁NO, MW: 137.18 g/mol ) is a representative member of this class, incorporating a decorated pyrrole core with an electron-withdrawing carbaldehyde group.[3][4][5] Understanding its behavior under mass spectrometric analysis is crucial for researchers in drug discovery, organic synthesis, and materials science who rely on unambiguous molecular identification.[6]
This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind instrumental choices, predict fragmentation pathways based on first principles and established literature, and offer field-proven insights to empower researchers to confidently characterize this and structurally related molecules.
Section 1: Foundational Strategy - Ionization Technique Selection
The choice of ionization technique is the most critical parameter in mass spectrometry, as it dictates the nature of the initially formed ions and, consequently, the entire fragmentation cascade. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Technique for Structural Detail
Electron Ionization is a classic, highly robust technique that involves bombarding the analyte in the gas phase with high-energy electrons (typically 70 eV).[7] This high energy transfer results in the ejection of an electron, forming a radical cation (M+•), and often imparts significant internal energy, leading to extensive and reproducible fragmentation.[7]
Why Choose EI?
-
Reproducibility: EI spectra are highly consistent across different instruments, making them ideal for library matching (e.g., against the NIST database).
-
Structural Information: The extensive fragmentation provides a detailed "fingerprint" of the molecule, allowing for deep structural elucidation. The stability of aromatic systems often results in a strong molecular ion peak, which is a key advantage.[8]
-
Volatility: The analyte has a relatively low molecular weight and is suitable for the gas-phase analysis required by EI.
Expected EI Spectrum: The molecular ion peak (M+•) would be observed at m/z 137. The stability of the substituted pyrrole ring suggests this peak will be reasonably intense. Subsequent fragmentation will be driven by the functional groups, which we will explore in detail in Section 3.
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation
ESI is a soft ionization technique that generates ions from a liquid solution. It is particularly effective for polar molecules and typically produces protonated molecules [M+H]⁺ in positive ion mode.[1][9] This process imparts very little excess energy, meaning the molecular ion often remains intact with minimal fragmentation.
Why Choose ESI?
-
Molecular Weight Confirmation: The primary benefit of ESI is the unambiguous determination of the molecular weight via the prominent [M+H]⁺ ion (expected at m/z 138).
-
LC-MS Compatibility: ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of complex mixtures.
-
Sensitivity: ESI can be an extremely sensitive technique, allowing for the detection of trace amounts of the analyte.
Expert Insight: The Methanol Adduct Anomaly When analyzing aromatic aldehydes using ESI with methanol as a solvent, a unique in-source aldol-type reaction can occur, leading to the formation of an unexpected [M+15]⁺ ion.[10] For our analyte, this would correspond to a peak at m/z 152. Observing this ion can serve as a secondary confirmation of the aromatic aldehyde functionality, but it is critical for the analyst to be aware of this potential reaction to avoid misinterpretation.[10]
Section 2: Experimental Protocol & Workflow
A robust analytical outcome is built upon a well-designed experimental workflow. The following protocol outlines a validated approach for the analysis of this compound.
Sample Preparation
-
Solvent Selection: For GC-MS (EI), use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate. For LC-MS (ESI), a solution of Acetonitrile/Water or Methanol/Water (typically 50:50 v/v) with 0.1% formic acid is recommended. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.
-
Concentration: Prepare a stock solution at 1 mg/mL. Create a working solution by diluting the stock to 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
Filtration: Filter the final solution through a 0.22 µm PTFE (for organic solvents) or Nylon (for aqueous solvents) syringe filter to remove any particulates that could clog the instrument inlet.
Instrumental Parameters
| Parameter | GC-MS (EI) | LC-MS/MS (ESI) |
| Inlet Temperature | 250 °C | N/A |
| Ion Source Temp | 230 °C | 120-150 °C |
| Ionization Energy | 70 eV | N/A (Capillary Voltage: 3.5-4.5 kV) |
| Mass Analyzer | Quadrupole or TOF | Ion Trap, Q-TOF, or Triple Quadrupole |
| Scan Range (m/z) | 40 - 250 amu | 50 - 300 amu |
| Collision Energy (MS/MS) | N/A | Ramped (e.g., 10-40 eV) for fragmentation |
General Analytical Workflow
The logical flow from sample preparation to data interpretation is critical for a successful analysis.
Caption: High-level workflow for MS analysis.
Section 3: Fragmentation Analysis - Deciphering the Molecular Fingerprint
The fragmentation pattern is the key to structural confirmation. The fragmentation of this compound is directed by the interplay between the stable pyrrole ring and the lability of the aldehyde and methyl substituents. Studies on substituted pyrroles confirm that fragmentation pathways are significantly influenced by the nature and position of side-chain substituents.[1][2]
Key Fragmentation Pathways under Electron Ionization (EI)
Under EI, the initial species is the molecular ion radical cation, M+• (m/z 137) . The following pathways are proposed based on established fragmentation rules for aldehydes and aromatic systems.[8]
-
Loss of a Hydrogen Radical (M-1): A classic fragmentation for aldehydes, leading to a stable acylium ion.[8][11] This is often a prominent peak.
-
m/z 136: [C₈H₁₀NO]⁺
-
-
Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the pyrrole ring and the aldehyde group results in the loss of the •CHO radical.
-
m/z 108: [C₇H₁₀N]⁺
-
-
Loss of a Methyl Radical (M-15): The loss of one of the three methyl groups (likely from the N-1 position due to relative bond strength) as a •CH₃ radical.
-
m/z 122: [C₇H₈NO]⁺
-
-
Retro-Diels-Alder (RDA) Type Ring Cleavage: While the aromatic pyrrole ring is stable, high-energy EI can induce ring cleavage, a known pathway for some heterocyclic systems. This can lead to a variety of smaller fragments.
The following table summarizes the most probable high-mass fragments.
| m/z | Proposed Ion Structure | Neutral Loss | Causality |
| 137 | [C₈H₁₁NO]⁺• | - | Molecular Ion (Radical Cation) |
| 136 | [C₈H₁₀NO]⁺ | •H | α-cleavage at the aldehyde group |
| 122 | [C₇H₈NO]⁺• | •CH₃ | Loss of a methyl radical |
| 108 | [C₇H₁₀N]⁺ | •CHO | Loss of the formyl radical |
Proposed EI Fragmentation Scheme
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. chemscene.com [chemscene.com]
- 5. 5449-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. wiche.edu [wiche.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Formation of [M + 15](+) ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical Properties of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry. Its heterocyclic structure, featuring a reactive aldehyde group, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, methods for its characterization, and relevant synthetic considerations.
Synthetic Approaches: An Overview
The synthesis of this compound can be approached through established methods for pyrrole functionalization. Two prominent methods are the Paal-Knorr synthesis for the formation of the pyrrole ring and the Vilsmeier-Haack reaction for the introduction of the carbaldehyde group.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] In the context of this compound, this would involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with methylamine. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]
Caption: Paal-Knorr synthesis of a substituted pyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, such as pyrroles.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich pyrrole ring to introduce the formyl group. For 1,2,5-trimethyl-1H-pyrrole, the formylation would occur at the vacant 3-position.
Caption: Vilsmeier-Haack formylation of a pyrrole.
Physical and Chemical Properties
While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be summarized and its behavior predicted based on its chemical structure and data from similar compounds.
| Property | Value/Information | Source(s) |
| CAS Number | 5449-87-6 | [1][7][8][9][10] |
| Molecular Formula | C₈H₁₁NO | [1][8][9][11][12] |
| Molecular Weight | 137.18 g/mol | [1][7][8][9][10][11][12] |
| Physical State | Solid | [1] |
| Melting Point | Not explicitly reported. As a substituted pyrrole, it is expected to have a distinct melting point. | |
| Boiling Point | Not explicitly reported. Related compounds like 1,2,5-trimethylpyrrole have a boiling point of 171-173 °C.[3][13] | |
| Density | Not explicitly reported. The density of 1,2,5-trimethylpyrrole is reported as 0.807 g/mL at 25 °C.[3] | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, diethyl ether, and chloroform, with limited solubility in water, similar to other substituted pyrroles. |
Experimental Protocols for Physical Property Determination
For novel compounds or where data is unavailable, the following standard laboratory protocols can be employed to determine key physical properties.
Melting Point Determination (Capillary Method)
The melting point provides a quick and effective indication of a solid's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, a microscale boiling point determination is a suitable technique. Since this compound is a solid at room temperature, this method would be applicable if it were to be distilled under reduced pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat source is then removed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Solubility Determination
Understanding a compound's solubility is crucial for its application in reactions, formulations, and biological assays.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.
-
Measurement: A small, known mass of this compound is added to a known volume of the solvent at a constant temperature.
-
Agitation: The mixture is agitated (e.g., stirred or sonicated) to facilitate dissolution.
-
Observation: The solubility is determined by observing the amount of solute that can be completely dissolved in the solvent. This can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information on the number and connectivity of the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
-
Pyrrole Ring Proton (C4-H): A singlet in the aromatic region, likely around δ 6.0-7.0 ppm.
-
N-Methyl Protons (-NCH₃): A singlet around δ 3.5-4.0 ppm.
-
C2-Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
-
C5-Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Aldehydic Carbonyl Carbon (-CHO): In the range of δ 180-190 ppm.
-
Pyrrole Ring Carbons (C2, C3, C5): In the aromatic region, typically between δ 110-140 ppm. The C3 carbon bearing the aldehyde will be downfield.
-
Pyrrole Ring Carbon (C4): In the aromatic region, typically between δ 100-120 ppm.
-
N-Methyl Carbon (-NCH₃): Around δ 30-35 ppm.
-
C2 and C5-Methyl Carbons (-CH₃): In the aliphatic region, around δ 10-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-H Stretch (sp² on pyrrole ring): Above 3000 cm⁻¹.
-
C-H Stretch (sp³ on methyl groups): Just below 3000 cm⁻¹.
-
C=C Stretch (Pyrrole ring): In the region of 1500-1600 cm⁻¹.
-
C-N Stretch: In the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): A peak at m/z = 137, corresponding to the molecular weight of the compound.
-
Loss of CHO: A significant fragment resulting from the loss of the formyl group (M-29).
-
Loss of CH₃: A fragment corresponding to the loss of a methyl group (M-15).
-
Other characteristic fragments resulting from the cleavage of the pyrrole ring.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. name-reaction.com [name-reaction.com]
- 7. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. chemscene.com [chemscene.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
A Technical Guide to the Synthesis and Application of Substituted Pyrrole-3-carbaldehydes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, appearing in vital biological molecules like heme, chlorophyll, and numerous pharmaceuticals.[1] Among its functionalized derivatives, substituted pyrrole-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[2] However, their preparation is non-trivial due to the inherent electronic properties of the pyrrole ring, which favor electrophilic substitution at the C2 (α) position. This guide provides an in-depth review of the synthetic challenges and strategic solutions for accessing C3-substituted pyrrole carbaldehydes. We will explore the nuances of classical methods like the Vilsmeier-Haack reaction, delve into modern multicomponent strategies, and discuss the subsequent utility of these building blocks in constructing complex molecular architectures, including established and emerging therapeutic agents.
The Synthetic Conundrum: Regioselectivity in Pyrrole Formylation
The pyrrole ring is an electron-rich aromatic heterocycle.[3][4] The nitrogen atom's lone pair participates in the π-system, increasing the electron density at all carbon atoms. However, resonance stabilization of the intermediate cation (the sigma complex) formed during electrophilic attack is greater when substitution occurs at the C2 position versus the C3 position. Consequently, electrophilic reactions, including formylation, overwhelmingly yield the C2-substituted isomer.[5][6] Overcoming this natural electronic preference is the central challenge in synthesizing pyrrole-3-carbaldehydes.
Caption: Regioselectivity of electrophilic attack on the pyrrole ring.
Key Synthetic Strategies for Pyrrole-3-carbaldehydes
The Vilsmeier-Haack Reaction: A Classic Tool Reimagined
The Vilsmeier-Haack reaction is the most common method for formylating aromatic rings.[7] It involves an electrophilic aromatic substitution using a Vilsmeier reagent, a chloromethyliminium salt, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5]
Caption: General workflow of the Vilsmeier-Haack reaction.
Under standard conditions (DMF/POCl₃), this reaction provides poor yields of the desired 3-formyl isomer.[8] The key to directing formylation to the C3 position lies in manipulating steric hindrance.
Causality Behind Steric Control: By increasing the steric bulk either on the pyrrole nitrogen or on the formylating agent itself, access to the C2 position is physically blocked. This forces the electrophile to attack the less sterically encumbered, albeit electronically less favorable, C3 position.
Strategy 1: Bulky N-Substituents: Protecting the pyrrole nitrogen with a large, easily removable group like triisopropylsilyl (TIPS) effectively shields the adjacent C2 and C5 positions. Formylation of N-TIPS-pyrrole proceeds almost exclusively at the C3 position.[2][8] While effective, this multi-step process (protection-formylation-deprotection) can be inefficient and the protecting groups can be expensive.[8]
Strategy 2: Sterically Crowded Formamides: A more direct approach involves replacing DMF with a bulkier formamide. This generates a larger Vilsmeier reagent that cannot easily approach the C2 position. Studies have shown that using N,N-diisopropylformamide or N,N-diphenylformamide significantly improves the regioselectivity towards the C3 isomer.[8][9]
Table 1: Effect of Formamide on Vilsmeier-Haack Regioselectivity of N-Benzylpyrrole
| Formylating Agent (Formamide) | α/β Isomer Ratio | Reference |
|---|---|---|
| N,N-Dimethylformamide (DMF) | 2.9 : 1 | [8] |
| N,N-Diisopropylformamide | 1 : 4.3 | [8] |
| N,N-Diphenylformamide | 1 : 13 |[8] |
Modern Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a powerful, atom-economical alternative for constructing complex molecules in a single step.[10] A notable one-pot protocol has been developed for N-arylpyrrole-3-carbaldehydes.[2]
This strategy involves the reaction of an aromatic aldehyde and an aromatic amine to generate an imine in situ. This is followed by a proline-catalyzed Mannich reaction with succinaldehyde, which undergoes cyclization. The final step is an oxidative aromatization using an oxidant like 2-iodoxybenzoic acid (IBX) to yield the final product.[2][10]
Experimental Protocol: One-Pot MCR Synthesis of N-Arylpyrrole-3-carbaldehydes [2]
-
Imine Formation: To a solution of an aromatic aldehyde (1.0 mmol) in DMSO (2 mL), add the corresponding aromatic amine (1.0 mmol). Stir the mixture at room temperature for 15-20 minutes.
-
Mannich Reaction/Cyclization: Add succinaldehyde (1.2 mmol) and L-proline (0.2 mmol) to the reaction mixture. Continue stirring at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidative Aromatization: Once the starting materials are consumed, add IBX (1.5 mmol) to the mixture. Stir for an additional 2-3 hours at room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-arylpyrrole-3-carbaldehyde.
Synthesis via Functional Group Interconversion
An alternative route to pyrrole-3-carbaldehydes is through the chemical modification of a pyrrole already functionalized at the C3 position. A common precursor is a 3-cyanopyrrole, which can be synthesized via various methods.[11] The cyano group can then be reduced to an aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[11] This approach is particularly useful in multi-step syntheses where the cyano group is introduced early in the sequence.
Reactivity and Synthetic Applications
The aldehyde group at the C3 position is a versatile chemical handle, opening avenues for extensive molecular elaboration.[2] This makes pyrrole-3-carbaldehydes valuable intermediates in the synthesis of bioactive compounds and functional materials.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other key functional groups.[12]
-
Condensation Reactions: It readily undergoes condensation with amines to form imines, with active methylene compounds in Knoevenagel condensations, and with phosphorus ylides in Wittig reactions.[13][14]
-
Key Intermediate in Drug Synthesis: Substituted pyrrole-3-carbaldehydes are pivotal building blocks for numerous pharmaceuticals. They are used in the synthesis of COX-2 inhibitors, antituberculosis agents, and are key pharmacophores for enoyl-ACP reductase inhibitors.[11][15][16] For example, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a crucial intermediate in the manufacture of Vonoprazan, a potassium-competitive acid blocker.[12]
Caption: Synthetic utility of pyrrole-3-carbaldehydes.
Spectroscopic Properties
The unambiguous characterization of substituted pyrrole-3-carbaldehydes relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The aldehyde proton typically appears as a singlet far downfield, often between δ 9.5 and 10.1 ppm.[2] The chemical shifts of the pyrrole ring protons are highly dependent on the substitution pattern but generally appear between δ 6.0 and 8.0 ppm.[2][17]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 185-188 ppm.[2]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde is typically observed between 1660 and 1725 cm⁻¹.[2]
Conclusion and Future Outlook
Substituted pyrrole-3-carbaldehydes are indispensable building blocks in modern organic and medicinal chemistry. While their synthesis has historically been hampered by regioselectivity issues, a deeper understanding of steric and electronic effects has led to robust solutions. The reimagining of the Vilsmeier-Haack reaction through the use of sterically demanding reagents and the development of elegant one-pot multicomponent reactions have made these synthons readily accessible. The continued development of novel catalytic systems and flow chemistry approaches promises to further streamline their synthesis, enabling the rapid generation of diverse molecular libraries for drug discovery and the creation of novel functional materials.[18]
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methyl-1H-pyrrole-2-carbaldehyde | Properties, Uses, Safety Data & Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. syrris.com [syrris.com]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block, via the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a highly efficient and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This protocol is specifically designed for researchers and professionals in organic synthesis and drug development, offering a detailed experimental procedure, in-depth mechanistic insights, safety protocols, and troubleshooting advice. By explaining the causality behind critical steps, this guide ensures both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: The Significance of Pyrrole Formylation
Pyrrole carbaldehydes are pivotal intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials like porphyrins and conjugated polymers.[2][3] The introduction of a formyl (-CHO) group onto the pyrrole nucleus provides a versatile chemical handle for further functionalization.
The Vilsmeier-Haack reaction stands as a classic and powerful tool for this transformation.[4][5][6] It utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphoryl chloride (POCl₃) to generate a potent electrophilic iminium salt known as the Vilsmeier reagent.[7][8] This reagent readily reacts with electron-rich systems such as pyrroles.
In this application note, we focus on the regioselective formylation of 1,2,5-trimethyl-1H-pyrrole. The inherent reactivity of the pyrrole ring typically favors electrophilic substitution at the C2 (α) position.[4] However, the substitution pattern of our starting material, with methyl groups blocking the C2 and C5 positions, strategically directs the formylation to the C3 (β) position, yielding the desired this compound with high selectivity.
Reaction Mechanism: A Stepwise Dissection
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting. The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent, followed by electrophilic substitution and subsequent hydrolysis.[8]
Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, the active formylating species known as the Vilsmeier reagent.[4][5][7]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich π-system of the 1,2,5-trimethyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. As the C2 and C5 positions are sterically hindered by methyl groups, the attack occurs at the C3 position. A subsequent deprotonation restores the aromaticity of the pyrrole ring, forming an iminium salt intermediate. This intermediate is stable until the aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product, this compound.[5][6][7]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis. Adherence to safety precautions is mandatory.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |
| 1,2,5-Trimethyl-1H-pyrrole | 109.17 | 930-87-0 | Starting material.[9] |
| Phosphoryl Chloride (POCl₃) | 153.33 | 10025-87-3 | Corrosive, reacts violently with water. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade recommended. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous grade recommended. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Aqueous solution for neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent. |
| Crushed Ice | - | - | For quenching and hydrolysis. |
| Equipment | |||
| 3-Neck Round-Bottom Flask | |||
| Magnetic Stirrer & Stir Bar | |||
| Dropping Funnel | |||
| Nitrogen/Argon Inlet | |||
| Ice-Water Bath | |||
| Separatory Funnel | |||
| Rotary Evaporator |
Critical Safety Precautions
-
Phosphoryl Chloride (POCl₃): This substance is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas.[10][11][12][13] It can cause severe burns upon contact and is fatal if inhaled.[14] ALWAYS handle POCl₃ in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles. Ensure a quenching agent (like dry sand or sodium bicarbonate) is nearby.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. Maintain strict temperature control during the addition of POCl₃ to prevent runaway reactions.
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Vilsmeier Reagent Formation:
-
In a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Causality: This slow, cooled addition is critical to dissipate the heat generated and safely form the Vilsmeier reagent without decomposition.[15][16] The temperature must be maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Reaction with Pyrrole:
-
Dissolve 1,2,5-trimethyl-1H-pyrrole (1.0 eq.) in anhydrous DCM (20 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice with vigorous stirring. Causality: This step quenches any unreacted POCl₃ and hydrolyzes the intermediate iminium salt to the desired aldehyde.[16][17]
-
After the ice has melted, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH of the solution is approximately 7-8.[16]
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 40 mL).
-
Combine the organic layers and wash sequentially with water (2 x 40 mL) and brine (1 x 40 mL). Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by silica gel column chromatography, typically using a solvent system such as a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Quantitative Data and Characterization
| Parameter | Value |
| Reactants | |
| 1,2,5-Trimethyl-1H-pyrrole | 1.0 eq. |
| Phosphoryl Chloride (POCl₃) | 1.2 eq. |
| N,N-Dimethylformamide (DMF) | Solvent/Reagent |
| Product | |
| Expected Yield | 70-85% (Typical) |
| Appearance | Yellowish solid or oil |
| Characterization | |
| ¹H NMR | Expect signals for N-CH₃, two ring C-CH₃, a single pyrrolic proton (C4-H), and an aldehyde proton (-CHO) ~9-10 ppm.[18][19] |
| ¹³C NMR | Expect distinct signals for the methyl carbons, the pyrrole ring carbons, and a downfield signal for the aldehyde carbonyl carbon (>180 ppm).[20][21] |
| IR Spectroscopy | Expect a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture contamination deactivating the Vilsmeier reagent. 2. Impure starting materials. 3. Insufficient reaction time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Check the purity of the pyrrole and POCl₃. 3. Monitor the reaction by TLC to confirm completion before work-up. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature was too high during POCl₃ addition. 2. Pyrrole substrate polymerization. | 1. Maintain strict temperature control (< 5 °C) during reagent formation. 2. Add the pyrrole solution slowly to the Vilsmeier reagent at 0 °C to avoid localized heating. |
| Difficult Emulsion during Extraction | High concentration of DMF or salts in the aqueous layer. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the emulsion through a pad of Celite. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiche.edu [wiche.edu]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. prepchem.com [prepchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. growingscience.com [growingscience.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of 1,2,5-Trimethyl-1H-Pyrrole
Abstract & Significance
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide details the specific application of this reaction to 1,2,5-trimethyl-1H-pyrrole, a highly activated heterocyclic substrate. Due to the substitution pattern of the starting material, this reaction proceeds with high regioselectivity to yield 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, a valuable synthetic intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides a deep dive into the underlying mechanism, a field-tested experimental protocol, and critical insights for successful execution and troubleshooting.
Scientific Rationale & Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The Vilsmeier-Haack reaction occurs in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring.[4][5][6]
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a tetrahedral intermediate which subsequently collapses, eliminating a dichlorophosphate anion to form the highly electrophilic N,N-dimethyl-chloroiminium ion, commonly known as the Vilsmeier reagent.[1][7] This reagent is the active formylating agent in the reaction.
Electrophilic Substitution and Regioselectivity
Pyrrole is an electron-rich heterocycle, making it highly reactive towards electrophiles.[8] The nitrogen atom donates its lone pair into the ring system, increasing the electron density at the carbon atoms. In the case of 1,2,5-trimethyl-1H-pyrrole, the C2 and C5 positions are blocked by methyl groups. The methyl groups at N1, C2, and C5 are all electron-donating, further activating the available C3 and C4 positions for electrophilic attack.
The Vilsmeier reagent, being a relatively mild electrophile, attacks one of the electron-rich β-positions (C3 or C4) of the pyrrole ring.[4][9] Due to the symmetry of the substrate, these positions are electronically and sterically equivalent. The attack disrupts the aromaticity of the pyrrole ring, forming a cationic sigma complex (an iminium ion intermediate). A base in the mixture, such as DMF or the dichlorophosphate anion, then abstracts a proton to restore aromaticity.[5][8]
Hydrolysis to the Aldehyde
The final step of the reaction is the hydrolysis of the resulting aryl iminium salt intermediate during the aqueous work-up.[4][10] Water attacks the electrophilic carbon of the iminium ion, and following a series of proton transfers and elimination of dimethylamine, the final aldehyde product, this compound, is formed.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales, paying close attention to temperature control.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity (10 mmol scale) | Notes |
| 1,2,5-Trimethyl-1H-pyrrole | ≥97% | e.g., Sigma-Aldrich | 930-87-0 | 1.09 g (10.0 mmol) | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics | 68-12-2 | 10 mL | Use from a sealed bottle. |
| Phosphoryl Chloride (POCl₃) | Reagent grade, ≥99% | e.g., Sigma-Aldrich | 10025-87-3 | 1.0 mL (11.0 mmol, 1.1 eq) | Extremely corrosive and moisture-sensitive.[11] |
| Dichloromethane (DCM) | Anhydrous | e.g., Fisher Scientific | 75-09-2 | 20 mL | Solvent for extraction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | 144-55-8 | ~100 mL | For neutralization. |
| Deionized Water | --- | --- | 7732-18-5 | ~200 mL | For work-up and washing. |
| Brine | Saturated NaCl Solution | --- | 7647-14-5 | 30 mL | For final wash. |
| Anhydrous Magnesium Sulfate | Reagent Grade | --- | 7487-88-9 | ~5 g | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | --- | 7631-86-9 | As needed | For column chromatography. |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen/Argon inlet and bubbler
-
Ice-water bath
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Phosphoryl Chloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle with extreme care.[11]
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. Maintain strict temperature control.[11][12]
Step-by-Step Procedure
Part A: Reaction Setup and Vilsmeier Reagent Formation
-
Flask Preparation: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Add DMF: Add anhydrous DMF (10 mL) to the reaction flask.
-
Cooling: Place the flask in an ice-water bath and begin stirring. Allow the DMF to cool to 0-5 °C.
-
POCl₃ Addition: Slowly add phosphoryl chloride (1.0 mL, 11.0 mmol) dropwise via the dropping funnel to the cooled, stirring DMF over 15-20 minutes. Causality Check: This slow, cooled addition is critical to control the exothermic reaction and prevent the degradation of the Vilsmeier reagent.[10][12] The internal temperature must be maintained below 10 °C. A viscous, pale-yellow salt may form.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Part B: Formylation Reaction
-
Substrate Addition: Dissolve 1,2,5-trimethyl-1H-pyrrole (1.09 g, 10.0 mmol) in a small amount of anhydrous DMF (~2 mL) and add it dropwise to the cold Vilsmeier reagent mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate/Hexanes 1:4). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Part C: Work-up and Purification
-
Quenching: Prepare a 400 mL beaker containing ~100 g of crushed ice. While stirring vigorously, carefully and slowly pour the reaction mixture onto the ice. Causality Check: This step hydrolyzes the intermediate iminium salt to the aldehyde and must be done slowly as it is highly exothermic.[1][10]
-
Hydrolysis: Stir the resulting mixture for 30 minutes to ensure complete hydrolysis.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the beaker in portions until effervescence ceases and the pH of the solution is approximately 7-8. This neutralizes the acidic mixture and liberates the aldehyde product.[10][12]
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate) to afford the pure this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Product | This compound |
| CAS Number | 5449-87-6[13][14] |
| Molecular Formula | C₈H₁₁NO[13][14] |
| Molecular Weight | 137.18 g/mol [13][14] |
| Appearance | Typically a solid |
| Expected Yield | 70-85% (after purification) |
| TLC Rf | ~0.3 (Ethyl Acetate/Hexanes 1:4) - Varies |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture: Ensure all reagents and glassware are scrupulously dry. The Vilsmeier reagent is highly sensitive to moisture.
-
Temperature Control: Overheating during reagent formation can lead to decomposition. Conversely, if the formylation step is too cold or short, the reaction may not go to completion.[12] Gentle heating (e.g., 40 °C) can sometimes be beneficial if the reaction is sluggish at room temperature.[12]
-
Improper Work-up: Incomplete hydrolysis or inadequate neutralization can significantly lower the isolated yield.[12] Ensure the pH is correct before extraction.
-
-
Formation of Dark/Polymeric Byproducts:
-
Pyrroles can be sensitive to strong acids. Overly harsh conditions (high temperature, prolonged reaction times) can lead to polymerization.[12] Using a moderate excess of the Vilsmeier reagent (1.1-1.2 equivalents) is usually sufficient.
-
-
Purification Difficulties:
-
The product aldehyde is relatively polar. If it is difficult to separate from baseline impurities, try a different solvent system for chromatography (e.g., Dichloromethane/Hexanes).
-
Residual DMF can be difficult to remove. Thorough washing of the organic extracts with water and brine is essential.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. wiche.edu [wiche.edu]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound - Amerigo Scientific [amerigoscientific.com]
- 14. 5449-87-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Wittig Reaction of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Introduction: Strategic Olefination of an Electron-Rich Heterocycle
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1] This Nobel Prize-winning transformation employs a phosphorus ylide, a species with adjacent positive and negative charges, to convert aldehydes and ketones into alkenes with a high degree of regiochemical control.[2] The reaction's remarkable functional group tolerance and predictable outcomes have rendered it indispensable in the synthesis of complex molecules, including natural products and pharmaceuticals.
This application note provides a detailed guide to the Wittig reaction of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, an electron-rich heterocyclic aldehyde. The pyrrole nucleus is a prevalent scaffold in biologically active compounds, and the introduction of a vinyl group at the 3-position via the Wittig reaction opens avenues for further functionalization, such as in polymerization or as a precursor for more complex molecular architectures.[3] We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss the expected characterization of the resulting 3-ethenyl-1,2,5-trimethyl-1H-pyrrole.
Mechanistic Overview: The Driving Force of Phosphorus-Oxygen Bond Formation
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde. This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[1] The thermodynamic driving force of the reaction is the irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.
The nature of the substituents on the ylide plays a crucial role in the stereochemical outcome of the reaction. Non-stabilized ylides, such as the one employed in this protocol, typically favor the formation of Z-alkenes, while stabilized ylides tend to yield E-alkenes. For the synthesis of a terminal alkene from an aldehyde, as is the case here, stereochemistry is not a factor.
Experimental Protocol: Synthesis of 3-ethenyl-1,2,5-trimethyl-1H-pyrrole
This protocol is a representative example based on established methods for Wittig reactions on heterocyclic aldehydes.[2][4]
Part A: Preparation of the Wittig Reagent (Methyltriphenylphosphonium Bromide)
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromomethane (CH₃Br)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Carefully add bromomethane (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours.
-
Allow the mixture to cool to room temperature, during which a white precipitate of methyltriphenylphosphonium bromide will form.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford the phosphonium salt.
Part B: The Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide (from Part A)
-
This compound
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe. The formation of the orange-red ylide indicates a successful deprotonation. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution to the ylide solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-ethenyl-1,2,5-trimethyl-1H-pyrrole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-ethenyl-1,2,5-trimethyl-1H-pyrrole.
Product Characterization
The successful synthesis of 3-ethenyl-1,2,5-trimethyl-1H-pyrrole can be confirmed by standard spectroscopic techniques. The following table outlines the expected data based on analogous vinylpyrrole structures.[6][7][8][9][10]
| Parameter | Expected Value/Observation | Rationale |
| Appearance | Colorless to pale yellow oil | Typical for many substituted pyrroles. |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.5-6.0 (dd, 1H, vinyl CH), ~5.4 (d, 1H, vinyl CH₂), ~5.0 (d, 1H, vinyl CH₂), ~6.2 (s, 1H, pyrrole H-4), ~3.5 (s, 3H, N-CH₃), ~2.2 (s, 3H, C2-CH₃), ~2.1 (s, 3H, C5-CH₃) ppm | The vinyl protons will exhibit characteristic splitting patterns. The pyrrole proton will appear as a singlet, and the methyl groups will also be singlets in their respective regions. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~130 (vinyl CH), ~112 (vinyl CH₂), ~135 (pyrrole C-2), ~125 (pyrrole C-3), ~110 (pyrrole C-4), ~128 (pyrrole C-5), ~32 (N-CH₃), ~12 (C2-CH₃), ~11 (C5-CH₃) ppm | The chemical shifts are indicative of the vinylic and pyrrolic carbons, as well as the methyl substituents. |
| IR (neat, cm⁻¹) | ~3100-3000 (=C-H stretch), ~2950-2850 (C-H stretch), ~1630 (C=C stretch), ~1550 (pyrrole ring stretch), ~990, 910 (vinyl C-H bend) | Key vibrational modes include the C=C stretch of the vinyl group and the characteristic stretches of the pyrrole ring.[11][12][13][14][15] |
| Mass Spectrometry (EI) | M⁺ at m/z = 149.12 | Corresponding to the molecular formula C₁₀H₁₅N. |
Causality and Experimental Considerations
-
Choice of Base: An unstabilized ylide is required for this transformation, necessitating the use of a strong base like n-butyllithium or sodium hydride to deprotonate the phosphonium salt.[1] The choice of a lithium-containing base may influence the reaction intermediates.
-
Anhydrous Conditions: Wittig reagents are sensitive to moisture and oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for optimal yields.[16]
-
Electron-Rich Substrate: The electron-donating nature of the trimethyl-substituted pyrrole ring can potentially reduce the electrophilicity of the aldehyde carbonyl group. However, the Wittig reaction is generally robust and effective even with such substrates.
-
Work-up and Purification: The major byproduct, triphenylphosphine oxide, can sometimes complicate purification. A common technique for its removal is to precipitate it from a nonpolar solvent mixture (e.g., hexane/ether) or through careful column chromatography.
Troubleshooting
-
Low Yield: This could be due to incomplete ylide formation (insufficiently strong base or wet conditions), or decomposition of the starting aldehyde. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
No Reaction: Verify the quality of the strong base. If the ylide does not form (indicated by the lack of color change), the reaction will not proceed. Additionally, confirm the identity and purity of the starting aldehyde.
-
Complex Product Mixture: Side reactions may occur if the reaction temperature is too high or if reactive impurities are present. Maintaining the recommended temperature profile is important.
Conclusion
The Wittig reaction provides an efficient and predictable method for the synthesis of 3-ethenyl-1,2,5-trimethyl-1H-pyrrole from its corresponding aldehyde. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can reliably access this valuable vinylpyrrole derivative for applications in materials science and medicinal chemistry. The protocol and characterization data provided herein serve as a comprehensive guide for scientists in these fields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acgpubs.org [acgpubs.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. sciepub.com [sciepub.com]
Application Notes & Protocols: Reductive Amination of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the reductive amination of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde, a key transformation for synthesizing N-substituted pyrrole derivatives. These structural motifs are of significant interest in medicinal chemistry and drug development. We present a detailed, field-proven protocol centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent. The guide explains the underlying reaction mechanism, the rationale behind reagent and solvent selection, and step-by-step procedures for synthesis, work-up, and purification.
Introduction and Scientific Context
Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1][2] This method circumvents the challenges of overalkylation often encountered with direct amine alkylation, offering a more controlled and efficient pathway.[3] The reaction proceeds through a two-step sequence within a single pot: the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.
Pyrrole scaffolds are privileged structures in numerous biologically active compounds and pharmaceutical agents.[4][5] The ability to functionalize pyrrole aldehydes, such as this compound[6], via reductive amination opens a direct route to a diverse library of amine derivatives for screening and development.
The choice of reducing agent is critical for the success of this transformation. While reagents like sodium borohydride (NaBH₄) can reduce the starting aldehyde and sodium cyanoborohydride (NaBH₃CN) is effective but highly toxic, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice.[3] Its mildness preserves sensitive functional groups, and it selectively reduces the intermediate iminium ion in the presence of the unreacted aldehyde, leading to cleaner reactions and higher yields.[1][7][8]
Reaction Mechanism and Rationale
The reductive amination using NaBH(OAc)₃ follows a well-established pathway. The process begins with the nucleophilic attack of the amine on the carbonyl carbon of the pyrrole carbaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The NaBH(OAc)₃, being a less potent hydride donor than NaBH₄, does not significantly reduce the aldehyde. However, the iminium ion is more electrophilic and is readily reduced by the selective hydride transfer from NaBH(OAc)₃ to yield the final N-substituted amine product.
Caption: General mechanism of reductive amination.
The selection of 1,2-dichloroethane (DCE) as the solvent is strategic. It is an aprotic solvent that effectively solubilizes the reactants and reagents without reacting with the hydride agent, unlike protic solvents such as methanol.[7][8][9] While acetic acid can be used as a catalyst to accelerate iminium ion formation, it is generally not required for reactive aldehydes.[7][8][10]
Experimental Protocol
This protocol details a general one-pot procedure for the reductive amination of this compound with a primary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Sigma-Aldrich |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Major suppliers |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), anhydrous | ≥99.8% | Major suppliers |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | N/A |
| Brine (Saturated NaCl Solution) | ACS Grade | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major suppliers |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Major suppliers |
| Ethyl Acetate & Hexanes | HPLC Grade | Major suppliers |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet/drying tube, addition funnel (optional), separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for one-pot reductive amination.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Amine Addition: Add the primary amine (1.1 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 15 minutes. Note: The addition may cause slight bubbling.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde spot is no longer visible (typically 3-12 hours).
-
Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amine product.
Data and Expected Outcomes
The success of the protocol is validated by the consumption of starting materials and the appearance of a new, typically more polar, product spot on the TLC plate. The final product should be characterized to confirm its structure.
Table of Reaction Parameters (Illustrative Example)
| Parameter | Value | Rationale |
| Aldehyde | 1.0 mmol | Limiting Reagent |
| Amine | 1.1 mmol (1.1 eq.) | Slight excess ensures complete conversion of the aldehyde. |
| NaBH(OAc)₃ | 1.5 mmol (1.5 eq.) | Sufficient excess to drive the reduction to completion. |
| Solvent (DCE) | 10 mL (0.1 M) | Standard concentration for efficient reaction kinetics. |
| Temperature | Room Temperature (~20-25 °C) | The reaction is efficient at ambient temperature. |
| Reaction Time | 3-12 hours | Substrate-dependent; requires monitoring. |
| Expected Yield | 80-95% | Typical range for this reaction after purification.[7][8] |
Product Characterization
The purified N-substituted-(1,2,5-trimethyl-1H-pyrrol-3-yl)methanamine should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the pyrrole ring protons, the three methyl groups on the pyrrole, the newly formed methylene bridge (-CH₂-), and protons from the amine substituent.
-
¹³C NMR: Will show corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (HRMS): Should provide an accurate mass measurement confirming the elemental composition [M+H]⁺.
Concluding Remarks for the Researcher
This protocol offers a reliable and high-yielding method for the synthesis of N-substituted amines from this compound. The use of sodium triacetoxyborohydride ensures a mild reaction environment compatible with a wide range of functional groups, making it a versatile tool in drug discovery and development.[7] Researchers should note that reaction times can vary depending on the steric and electronic properties of the amine used. Therefore, consistent monitoring by TLC or LC-MS is crucial for determining the reaction endpoint and achieving optimal results.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde for Chemical and Pharmaceutical Development
Introduction: The Versatility of the Pyrrole-3-Carbaldehyde Scaffold
The 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde moiety is a highly valuable and versatile building block in modern organic synthesis. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic placement of the aldehyde group at the C3 position, flanked by methyl groups, provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of key synthetic pathways originating from this compound. We will delve into the mechanistic rationale behind common derivatization reactions and provide detailed, field-tested protocols for synthesizing advanced intermediates. The methodologies discussed herein are designed to be robust and reproducible, serving as a foundational resource for researchers in drug discovery, materials science, and fine chemical synthesis.[4]
Pathway 1: C-C Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound.[5][6] This reaction is exceptionally effective for creating α,β-unsaturated systems, which are themselves versatile intermediates for subsequent Michael additions or cycloaddition reactions.
Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the pyrrole-3-carbaldehyde. Subsequent dehydration of the resulting aldol-type intermediate is often spontaneous or driven by the reaction conditions, yielding the thermodynamically stable conjugated alkene.[7] The choice of a mild base is critical to prevent self-condensation of the aldehyde or other side reactions.
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Protocol 1.1: Synthesis of 2-((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)malononitrile
Materials:
-
This compound (1.37 g, 10.0 mmol)
-
Malononitrile (0.73 g, 11.0 mmol, 1.1 eq)
-
Piperidine (0.085 g, 1.0 mmol, 0.1 eq)
-
Ethanol (25 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol) and malononitrile (11.0 mmol).
-
Add ethanol (25 mL) and stir until all solids are dissolved.
-
To the resulting solution, add piperidine (0.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, a precipitate will typically form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 5 mL).
-
Dry the solid under vacuum to afford the title compound as a crystalline solid.
Data Presentation: Knoevenagel Condensation Products
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) | Key Characterization Data (Expected) |
| Malononitrile | Piperidine | Ethanol | 90-98 | ¹H NMR: δ ~7.5 (s, 1H, vinyl-H) |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 85-95 | IR: ν ~2220 (C≡N), ~1725 (C=O) cm⁻¹ |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | 75-85 | ¹H NMR: δ ~1.3 (t, 6H, CH₃), ~4.2 (q, 4H, CH₂) |
Pathway 2: Imine Formation via Schiff Base Condensation
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[8] This reaction is fundamental in the synthesis of ligands for metal complexes, as well as in the development of compounds with a wide array of biological activities, including antibacterial and anticancer properties.[9][10][11]
Mechanistic Insight: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This step is often acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. The hemiaminal then undergoes acid-catalyzed dehydration to yield the final imine product.[11] The removal of water, either by azeotropic distillation or a dehydrating agent, is crucial to drive the equilibrium towards the product.
Protocol 2.1: Synthesis of (E)-1-((1,2,5-trimethyl-1H-pyrrol-3-yl)methylene)aniline
Materials:
-
This compound (1.37 g, 10.0 mmol)
-
Aniline (1.02 g, 11.0 mmol, 1.1 eq)
-
Glacial Acetic Acid (2-3 drops)
-
Methanol (30 mL)
Procedure:
-
Dissolve this compound (10.0 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.
-
Add aniline (11.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to act as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield the pure Schiff base.
Pathway 3: Alkene Synthesis via Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12][13] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[14] This method is particularly valuable for introducing specific alkene functionalities.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. The betaine rapidly collapses to form a four-membered ring intermediate, the oxaphosphetane. This intermediate then fragments to yield the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[14][15] The stereochemical outcome (E/Z selectivity) depends significantly on the nature of the ylide; unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene.[12]
Wittig Reagent Preparation and Reaction
Caption: General workflow for the Wittig reaction.
Protocol 3.1: Synthesis of 1,2,5-trimethyl-3-vinyl-1H-pyrrole
Materials:
-
Methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 eq)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (7.5 mL, 12.0 mmol, 1.2 eq)
-
This compound (1.37 g, 10.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
Procedure:
-
Ylide Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (12.0 mmol).
-
Add anhydrous THF (30 mL) via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution (1.6 M, 12.0 mmol) dropwise. The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation. Stir at 0 °C for 1 hour.
-
Wittig Reaction: In a separate flame-dried flask, dissolve this compound (10.0 mmol) in anhydrous THF (20 mL).
-
Cool the aldehyde solution to 0 °C and slowly transfer the prepared ylide solution via cannula into the aldehyde solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or until TLC indicates completion.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure vinylpyrrole derivative.
References
- 1. iris.unina.it [iris.unina.it]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. scispace.com [scispace.com]
- 4. wiche.edu [wiche.edu]
- 5. sciforum.net [sciforum.net]
- 6. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ijacskros.com [ijacskros.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Leveraging 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules that can interact with a wide range of biological targets. Pyrrole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The strategic functionalization of the pyrrole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a commercially available[4][5][6] and highly versatile starting material for the synthesis of diverse compound libraries. The presence of a reactive aldehyde group at the 3-position, coupled with methylation at the 1, 2, and 5 positions, offers a unique combination of synthetic handles and steric/electronic features. The methyl groups can enhance lipophilicity and metabolic stability, while the aldehyde is a gateway for a multitude of chemical transformations. This application note provides a detailed guide on the utilization of this compound in the synthesis of medicinally relevant scaffolds.
Core Synthetic Strategies and Applications
The aldehyde functionality of this compound is the primary site for chemical elaboration. The following sections detail key synthetic transformations and their applications in constructing molecules with therapeutic potential.
Synthesis of Pyrrolo[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, including approved drugs targeting Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR).[1][7] The synthesis often involves the condensation of a functionalized pyrrole with a pyrimidine precursor. This compound can be a key starting point for constructing this bicyclic system.
Conceptual Workflow:
The general approach involves a multi-step synthesis commencing with a condensation reaction to introduce a nitrogen-containing functionality at the aldehyde position, followed by cyclization to form the pyrimidine ring.
References
- 1. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectral Characterization on Bioactive Complexes Containing Schiff Base Ligand. – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
Scale-up Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde: An Application Note and Protocol
Introduction
1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional materials. The successful and efficient synthesis of this compound on a larger scale is critical for advancing drug discovery programs and developing novel materials. This application note provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust two-step process. The synthesis commences with the Paal-Knorr reaction to construct the pyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical considerations for safe and efficient scale-up.
Synthetic Strategy Overview
The overall synthetic route is a two-step process, as illustrated below. The first step is the synthesis of the starting material, 1,2,5-trimethyl-1H-pyrrole, via the Paal-Knorr reaction. The second step is the Vilsmeier-Haack formylation of the synthesized pyrrole to yield the target product, this compound.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 1,2,5-Trimethyl-1H-pyrrole (Starting Material)
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1] In this protocol, 2,5-hexanedione reacts with methylamine to yield 1,2,5-trimethyl-1H-pyrrole.
Reaction Mechanism
The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[1]
Caption: Simplified Paal-Knorr reaction mechanism.
Detailed Protocol: Scale-up Synthesis of 1,2,5-Trimethyl-1H-pyrrole
Materials and Equipment:
| Reagent/Equipment | Quantity (for 1 mole scale) | Notes |
| 2,5-Hexanedione | 114.14 g (1.0 mol) | |
| Methylamine (40% in water) | 116.4 g (1.5 mol) | Use in a well-ventilated fume hood. |
| Glacial Acetic Acid | 60.05 g (1.0 mol) | |
| Diethyl Ether | 500 mL | For extraction. |
| Saturated Sodium Bicarbonate Solution | 300 mL | For neutralization. |
| Anhydrous Magnesium Sulfate | 50 g | For drying. |
| 2 L Three-necked Round-bottom Flask | 1 | |
| Mechanical Stirrer | 1 | |
| Reflux Condenser | 1 | |
| Dropping Funnel | 1 | |
| Heating Mantle with Temperature Control | 1 | |
| Separatory Funnel (2 L) | 1 | |
| Rotary Evaporator | 1 |
Procedure:
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,5-hexanedione (114.14 g, 1.0 mol) and glacial acetic acid (60.05 g, 1.0 mol).
-
Addition of Methylamine: Slowly add methylamine solution (40% in water, 116.4 g, 1.5 mol) to the stirred mixture via the dropping funnel over a period of 30-45 minutes. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 1,2,5-trimethyl-1H-pyrrole.
Expected Yield: 80-90% Purity: >98% (by GC-MS)
Part 2: Vilsmeier-Haack Formylation of 1,2,5-Trimethyl-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]
Reaction Mechanism
The reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring and subsequent hydrolysis to yield the aldehyde.[2] For 1,2,5-trimethyl-1H-pyrrole, formylation is expected to occur at the C3 position due to the directing effects of the methyl groups.
Caption: Vilsmeier-Haack reaction mechanism overview.
Detailed Protocol: Scale-up Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Quantity (for 0.5 mole scale) | Notes |
| Phosphorus Oxychloride (POCl₃) | 84.28 g (0.55 mol) | Highly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood. |
| N,N-Dimethylformamide (DMF) | 150 mL | Anhydrous grade. |
| 1,2,5-Trimethyl-1H-pyrrole | 54.59 g (0.5 mol) | From Part 1. |
| Dichloromethane (DCM) | 300 mL | Anhydrous grade. |
| Saturated Sodium Bicarbonate Solution | 1 L | For quenching and neutralization. |
| Crushed Ice | 1 kg | For quenching. |
| 2 L Three-necked Round-bottom Flask | 1 | |
| Mechanical Stirrer | 1 | |
| Dropping Funnel | 2 | |
| Low-temperature Thermometer | 1 | |
| Ice-salt Bath | 1 | |
| Separatory Funnel (2 L) | 1 | |
| Rotary Evaporator | 1 |
Procedure:
-
Vilsmeier Reagent Preparation: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (150 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (84.28 g, 0.55 mol) dropwise to the DMF via the dropping funnel, maintaining the internal temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Addition of Pyrrole: In a separate dropping funnel, prepare a solution of 1,2,5-trimethyl-1H-pyrrole (54.59 g, 0.5 mol) in anhydrous DCM (150 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C over a period of 1 hour.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quenching: (Caution: Highly exothermic!) In a separate large beaker (at least 4 L), prepare a slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully pour the reaction mixture onto the ice-bicarbonate slurry with vigorous stirring. Control the rate of addition to manage the exotherm and gas evolution.
-
Hydrolysis and Work-up: Stir the mixture for 1-2 hours until the hydrolysis of the iminium salt intermediate is complete.
-
Extraction: Transfer the mixture to a 2 L separatory funnel and extract the product with DCM (3 x 150 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Expected Yield: 70-85% Purity: >97% (by HPLC and NMR)
Process Optimization and Troubleshooting
Caption: Ishikawa diagram for troubleshooting low yield.
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Temperature Control: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety, especially during scale-up.
-
Quenching: The quenching of the reaction mixture is a critical step. Slow and controlled addition to a well-stirred ice/bicarbonate slurry is essential to manage the exotherm and prevent the formation of byproducts.
-
Purification: While column chromatography is effective for purification, for larger scales, recrystallization can be a more practical alternative. The choice of solvent will depend on the specific impurities present.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[4] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen.[4] Avoid inhalation and skin contact.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Proper cooling and controlled addition of reagents are critical for safety.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and scalable two-step synthesis of this compound. The Paal-Knorr synthesis offers an efficient route to the requisite pyrrole starting material, while the Vilsmeier-Haack reaction provides a reliable method for the introduction of the formyl group. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and efficiently produce this valuable building block on a scale suitable for further research and development in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols for the Purification of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide provides detailed application notes and robust protocols for the purification of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde (CAS 5449-87-6), a key heterocyclic building block in pharmaceutical and materials science research.[1][2] Addressing the common challenges associated with the stability and purity of substituted pyrrole aldehydes, this document outlines systematic methodologies for achieving high purity levels suitable for sensitive downstream applications. We present field-proven protocols for column chromatography and recrystallization, supported by a discussion of the underlying chemical principles and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of their starting materials.
Introduction: The Importance of Purity for a Versatile Synthon
This compound is a trisubstituted pyrrole derivative featuring a reactive aldehyde functionality. This structure makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including bioactive compounds and functional materials. The purity of this aldehyde is paramount, as even minor impurities can lead to side reactions, low yields, and difficulties in the purification of subsequent products.
Pyrrole aldehydes are notoriously susceptible to degradation through oxidation and polymerization, often indicated by a darkening in color from a white or pale yellow solid to a dark, oily, or tar-like substance. This instability underscores the need for effective purification techniques and proper storage conditions. This document provides the necessary protocols to mitigate these challenges.
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of 1,2,5-trimethylpyrrole.[3][4] This reaction, while effective, can introduce a variety of impurities that must be removed.
Common Impurities from Synthesis:
-
Unreacted Starting Material: 1,2,5-Trimethylpyrrole
-
Vilsmeier Reagent Byproducts: Residual dimethylformamide (DMF), phosphoric acid (from POCl₃ hydrolysis)
-
Polymerization Products: Dark, tarry materials formed from aldehyde instability
-
Oxidation Products: Various colored impurities from exposure to air
Characterization and Physical Properties
Before initiating purification, it is crucial to have baseline data for the target compound.
| Property | Value | Source |
| CAS Number | 5449-87-6 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Expected to be a white to pale yellow solid | General knowledge on pyrrole aldehydes |
| Purity (Commercial) | Typically ≥97% | [5] |
Note: The melting point for a highly purified sample is not consistently reported in publicly available literature and should be determined as a key analytical metric post-purification.
Purification Strategy: A Multi-Step Approach
A robust purification strategy for this compound typically involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high analytical purity.
References
Troubleshooting & Optimization
Optimizing Vilsmeier-Haack reaction conditions for substituted pyrroles
Welcome to the Technical Support Center dedicated to the Vilsmeier-Haack formylation of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during this versatile and powerful reaction. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of your target formylpyrroles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of substituted pyrroles in a practical question-and-answer format.
Q1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the potential causes and how can I improve the outcome?
A1: Low to no yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Reagent Quality and Stoichiometry: The success of the reaction is critically dependent on the quality and precise ratio of your reagents.
-
Vilsmeier Reagent Formation: The reaction's success hinges on the efficient in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]
-
Action: Always use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with the Vilsmeier reagent and diminish its effectiveness.[1] Ensure your POCl₃ is also fresh and has been stored under anhydrous conditions.[1]
-
Action: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often required.[1] A typical starting point is 1.1-1.5 equivalents of the Vilsmeier reagent relative to the pyrrole substrate.[3] For less reactive substrates, increasing the equivalents of the Vilsmeier reagent may be necessary.[4]
-
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it is most effective on electron-rich aromatic systems.[1][5]
-
Action: If your pyrrole substrate possesses strong electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently under standard conditions. In such cases, more forcing conditions (e.g., higher temperatures, longer reaction times) may be required, but be mindful of potential side reactions.
-
-
Reaction Temperature: Temperature control is critical throughout the process.
-
Vilsmeier Reagent Formation: This step is exothermic and should be performed at a controlled low temperature, typically between 0-10 °C, to prevent degradation of the reagent.[3]
-
Formylation Step: The optimal temperature for the formylation of the pyrrole depends on its reactivity. For electron-rich pyrroles, the reaction may proceed at room temperature or with gentle heating (e.g., 40-60 °C).[3] Less reactive pyrroles may necessitate higher temperatures.[3][6]
-
Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific substrate.[3]
-
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical final step.
-
Action: The reaction mixture is typically quenched by pouring it onto ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate to liberate the aldehyde.[3] Inadequate neutralization can lead to low yields and the formation of discolored products.[3] Ensure the pH is adjusted to be neutral or slightly basic (pH 7-8).
-
Q2: I am observing the formation of multiple isomers in the formylation of my substituted pyrrole. How can I control the regioselectivity?
A2: The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is governed by a combination of electronic and steric factors.[3][7][8]
-
Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring.[3][5]
-
For pyrroles with an electron-donating group (EDG) at the 2-position, formylation will preferentially occur at the 5-position.
-
For pyrroles with an electron-withdrawing group (EWG) at the 2-position, a mixture of 4- and 5-formylated products is often observed.[3]
-
-
Steric Hindrance: Bulky substituents on the pyrrole ring or the nitrogen atom can hinder the approach of the Vilsmeier reagent to adjacent positions.[3][9] For instance, a large N-substituent can favor formylation at the 3-position over the 2-position.
-
Optimizing for Regioselectivity:
-
Choice of Vilsmeier Reagent: In some cases, the choice of the halogenating agent used to generate the Vilsmeier reagent (e.g., POCl₃, oxalyl chloride, or thionyl chloride) can influence regioselectivity.[3] Experimenting with different reagents may be beneficial.
-
Reaction Conditions: Modifying the solvent and reaction temperature can also impact the isomeric ratio.
-
Q3: My reaction is highly exothermic and difficult to control, especially on a larger scale. How can I manage this?
A3: The formation of the Vilsmeier reagent is indeed highly exothermic. Proper thermal management is essential for safety and to prevent reagent degradation.
-
Controlled Addition: A standard and effective strategy is to add the phosphorus oxychloride (POCl₃) slowly and dropwise to a cooled solution of DMF.[3]
-
Efficient Cooling: Utilize an ice-salt bath or a cryocooler to maintain the temperature of the reaction mixture between 0-5 °C during the addition of POCl₃.
-
Dilution: Performing the reaction in a suitable co-solvent (e.g., dichloromethane, 1,2-dichloroethane) can help to dissipate the heat more effectively.
Q4: During the work-up, I'm struggling with a persistent emulsion or the product is difficult to isolate. What are some best practices for the work-up?
A4: A clean and efficient work-up is crucial for obtaining a pure product in high yield.
-
Quenching: Always pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. This helps to control the exotherm of the hydrolysis of excess Vilsmeier reagent and POCl₃.
-
Neutralization: Carefully neutralize the acidic mixture with a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate. Adding the base slowly and monitoring the pH is important to avoid overheating and potential side reactions. The final pH should be around 7-8.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[1] To break up emulsions, you can try adding brine (a saturated aqueous solution of NaCl) or filtering the mixture through a pad of Celite.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizing the Vilsmeier-Haack Reaction
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis of the iminium salt intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scribd.com [scribd.com]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Formylation of 1,2,5-Trimethyl-1H-Pyrrole
Welcome to the technical support guide for the formylation of 1,2,5-trimethyl-1H-pyrrole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in navigating the complexities of this reaction. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the formylation of 1,2,5-trimethyl-1H-pyrrole?
The expected major product is 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde . In the pyrrole ring, electrophilic substitution is electronically favored at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate (arenium ion). However, in the 1,2,5-trimethyl-1H-pyrrole substrate, both α-positions are blocked by methyl groups. Consequently, the reaction is forced to occur at one of the β-positions (C3 or C4). The combined electron-donating and directing effects of the N-methyl and the two α-methyl groups strongly activate the ring, with the substitution occurring preferentially at the C3 position.
Q2: Why is the Vilsmeier-Haack reaction the preferred method for formylating this substrate?
The Vilsmeier-Haack reaction is the method of choice for several critical reasons.[1] It operates under relatively mild conditions compared to other formylation techniques and is highly effective for electron-rich aromatic and heteroaromatic compounds.[2][3][4]
-
High Regioselectivity: It reliably yields the β-formylated product when the α-positions are blocked.
-
Avoidance of Harsh Acids: Unlike Gattermann or Gattermann-Koch reactions which use strong Lewis acids or HCl, the Vilsmeier-Haack conditions are less acidic, minimizing the risk of acid-catalyzed polymerization of the sensitive pyrrole ring.[5][6]
-
Prevention of Rearrangement: Alternative methods like the Reimer-Tiemann reaction are notorious for causing ring expansion in pyrroles, a side reaction known as the Ciamician-Dennstedt rearrangement, which leads to 3-chloropyridine derivatives instead of the desired aldehyde.[7][8][9] The Vilsmeier-Haack protocol avoids the specific intermediates (dichlorocarbene) that lead to this outcome.[8]
Q3: What are the most critical parameters to control during the Vilsmeier-Haack formylation of 1,2,5-trimethyl-1H-pyrrole?
Three parameters are crucial for a successful reaction:
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical. An excess of the reagent can lead to di-formylation. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient for full conversion.
-
Temperature: The reaction is exothermic. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C), and the pyrrole should be added slowly while maintaining this temperature. The reaction is then typically allowed to warm to room temperature or gently heated to drive it to completion.[10] Poor temperature control can result in significant polymerization and reduced yields.
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The presence of water will hydrolyze the reagent, reducing its effective concentration and halting the reaction.[11]
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: Low to No Yield of the Desired Aldehyde
You've completed the reaction, but TLC analysis shows mostly unreacted starting material, or the final yield after workup is negligible.
-
Possible Cause A: Inactive Vilsmeier Reagent.
-
Scientific Explanation: The active electrophile, the chloroiminium salt known as the Vilsmeier reagent, is formed from the reaction of a formamide (typically DMF) with an activating agent like phosphoryl chloride (POCl₃).[12][13] This reagent is highly moisture-sensitive. If it is inadvertently hydrolyzed by atmospheric moisture or residual water in the solvent or glassware, its concentration will be too low to effect formylation.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled under an inert atmosphere).
-
Use high-purity, anhydrous solvents. DMF is hygroscopic and should be stored over molecular sieves.
-
Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon).
-
Add the POCl₃ slowly to the DMF at 0 °C, as the formation is exothermic. Allow the reagent to fully form (typically 30-60 minutes) before adding the pyrrole substrate.
-
-
-
Possible Cause B: Insufficient Reaction Temperature or Time.
-
Scientific Explanation: While initial mixing is done at low temperatures to control the exothermic reaction, some thermal energy is required to overcome the activation energy for the electrophilic attack. The highly substituted nature of 1,2,5-trimethyl-1H-pyrrole may require gentle heating to achieve a reasonable reaction rate.
-
Troubleshooting Steps:
-
After the substrate has been added at low temperature, allow the reaction to warm to room temperature and monitor by TLC.
-
If the reaction is sluggish, gently heat the mixture. A typical temperature range is 40-60 °C. Monitor the reaction progress closely to avoid the onset of side reactions.
-
Ensure adequate reaction time, which can range from a few hours to overnight depending on the scale and temperature.[14]
-
-
Problem 2: Significant Formation of a Di-formylated Byproduct
Your final product mixture contains a substantial amount of what appears to be 1,2,5-trimethyl-1H-pyrrole-3,4-dicarbaldehyde, which is difficult to separate from the desired mono-aldehyde.
-
Cause: Overly Aggressive Reaction Conditions.
-
Scientific Explanation: The initial product, this compound, still possesses an activated pyrrole ring, although the formyl group is deactivating. The remaining C4 position is available for a second electrophilic attack. Using a large excess of the Vilsmeier reagent or applying excessive heat for a prolonged period will promote this second formylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Reduce the amount of Vilsmeier reagent. Start with a ratio of 1.1 equivalents of reagent to 1.0 equivalent of pyrrole.
-
Optimize Temperature and Time: Avoid high temperatures. Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed, before significant di-formylation occurs.
-
Reverse Addition: In some cases, adding the Vilsmeier reagent slowly to the pyrrole solution (rather than the other way around) can help maintain a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
-
| Parameter | Recommended for Mono-formylation | Leads to Di-formylation |
| Pyrrole:Reagent Ratio | 1 : 1.1-1.5 | > 1 : 2.0 |
| Addition Temperature | 0-5 °C | > 25 °C (uncontrolled) |
| Reaction Temperature | Room Temperature to 50 °C | > 70 °C |
| Reaction Time | Monitor to completion (1-12 h) | Prolonged heating (>24 h) |
Table 1: Recommended vs. Aggressive Reaction Conditions
Problem 3: Extensive Tar/Polymer Formation
The reaction mixture turns dark brown or black, and workup yields an intractable tar-like substance with very little desired product.
-
Cause: Acid-Catalyzed Decomposition of the Pyrrole.
-
Scientific Explanation: Pyrroles are electron-rich five-membered heterocycles that are susceptible to polymerization under strong acidic conditions. The Vilsmeier-Haack reaction, while milder than Friedel-Crafts, still involves acidic species (including HCl generated from trace moisture reacting with POCl₃). The highly activated 1,2,5-trimethyl-1H-pyrrole is particularly prone to this degradation pathway.
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Prepare the reagent and add the substrate at 0 °C to dissipate the heat of reaction and reagent formation. Do not allow the temperature to rise uncontrollably.
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor its progress and quench it as soon as the starting material is consumed.
-
Choice of Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Using DMF as both reactant and solvent is possible but can make temperature control and product isolation more difficult.
-
Efficient Workup: Quench the reaction by pouring it into a mixture of ice and a base (like aqueous sodium bicarbonate or dilute sodium hydroxide) to neutralize acidic species immediately.
-
-
Problem 4: Product Fails to Hydrolyze to the Aldehyde
After extraction, your main product is not the aldehyde but the intermediate iminium salt, which may be water-soluble or appear as a salt.
-
Cause: Incomplete Hydrolysis During Workup.
-
Scientific Explanation: The electrophilic attack on the pyrrole ring forms an iminium salt intermediate. This intermediate is stable until it is hydrolyzed with water, typically under basic or neutral conditions, to yield the final aldehyde.[15] Insufficient water, inadequate mixing, or quenching at a very low pH can prevent this hydrolysis from going to completion.
-
Troubleshooting Steps:
-
Quenching Procedure: Pour the completed reaction mixture into a vigorously stirred beaker containing a large excess of ice and aqueous sodium bicarbonate solution or dilute NaOH.
-
Stirring: Allow the quenched mixture to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure the hydrolysis is complete before proceeding with the organic extraction.
-
pH Adjustment: Ensure the aqueous layer is neutral or slightly basic (pH 7-9) during the hydrolysis step.
-
Heating: In stubborn cases, gently heating the quenched mixture (e.g., to 40-50 °C) can accelerate the hydrolysis of the iminium salt.
-
-
Appendices
Appendix A: Standard Protocol for Vilsmeier-Haack Formylation
This is a representative protocol and may require optimization.
-
Setup: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0 °C in an ice-water bath.
-
Reagent Formation: Add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 45 minutes.
-
Substrate Addition: Dissolve 1,2,5-trimethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the internal temperature at 0-5 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating to 40 °C may be applied if the reaction is slow.
-
Workup & Hydrolysis: Pour the reaction mixture slowly into a separate beaker containing crushed ice and a 10% aqueous solution of sodium bicarbonate. Stir vigorously for 1 hour until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate this compound.
Appendix B: Key Reaction Mechanisms
Caption: Vilsmeier-Haack reaction workflow.
Caption: Major side reaction pathways.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 12. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier haack reaction | PPTX [slideshare.net]
- 15. chemtube3d.com [chemtube3d.com]
Technical Support Center: Wittig Reaction with Electron-Rich Aldehydes
Welcome to the technical support center for navigating the complexities of the Wittig reaction with electron-rich aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of substrates. Here, we move beyond generic protocols to provide in-depth, field-proven insights into why these reactions can be problematic and how to overcome these hurdles effectively.
Introduction: The Challenge of Electron-Rich Aldehydes
The Wittig reaction is a cornerstone of organic synthesis for its reliability in creating carbon-carbon double bonds. However, its efficiency can be significantly hampered when one of the coupling partners is an electron-rich aldehyde. The presence of electron-donating groups (EDGs) on an aromatic aldehyde, such as methoxy (-OCH₃), amino (-NR₂), or alkyl groups, decreases the electrophilicity of the carbonyl carbon. This reduced reactivity towards the nucleophilic phosphonium ylide often results in sluggish reactions, low yields, or complete reaction failure. This guide provides a structured approach to troubleshooting these issues, offering both optimizations for the traditional Wittig reaction and superior alternative protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with p-anisaldehyde giving a low yield?
Electron-donating groups on the aromatic ring of p-anisaldehyde increase the electron density at the carbonyl carbon, making it less electrophilic. This disfavors the initial nucleophilic attack by the Wittig reagent, which is often the rate-limiting step, especially with stabilized ylides.[1] To improve the yield, you may need to employ more forcing conditions or switch to a more reactive olefination reagent.
Q2: Can I use a stabilized ylide with an electron-rich aldehyde?
While possible, it is often challenging. Stabilized ylides (e.g., those containing ester or ketone functionalities) are less reactive than their unstabilized counterparts.[2][3][4] Coupling a less reactive ylide with a less reactive aldehyde can lead to extremely slow reaction times and poor conversion. If a stabilized ylide is necessary, consider reaction optimization techniques such as microwave irradiation or switching to the Horner-Wadsworth-Emmons (HWE) reaction.[5][6]
Q3: My reaction is not proceeding to completion, even after extended reaction times. What should I do?
First, confirm the successful generation of your ylide. The characteristic deep color (often orange, red, or purple) of the ylide solution is a good indicator. If the ylide has formed, the issue likely lies in the low reactivity of the aldehyde. Increasing the reaction temperature can be effective, but must be done cautiously to avoid decomposition of the ylide or aldehyde. A more robust solution is to use the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are more nucleophilic than phosphonium ylides and can react more readily with electron-rich aldehydes.[7][8]
Q4: I am observing the formation of side products. What are they and how can I avoid them?
With electron-rich aldehydes, side reactions can occur due to the forcing conditions sometimes employed. These can include aldol condensation of the aldehyde if it has enolizable protons, or Cannizzaro-type reactions under strongly basic conditions.[9] Using a non-nucleophilic, sterically hindered base for ylide generation can minimize these side reactions. Additionally, ensuring an inert atmosphere is crucial, as ylides can be quenched by oxygen.
Q5: How can I control the stereoselectivity (E/Z) of the alkene product with my electron-rich aldehyde?
Stereoselectivity in the Wittig reaction is highly dependent on the nature of the ylide.
-
Unstabilized ylides (e.g., alkyl-substituted) generally favor the formation of (Z)-alkenes.[10]
-
Stabilized ylides favor the formation of (E)-alkenes.[2][10]
For electron-rich aldehydes, achieving high stereoselectivity can be challenging. If high (E)-selectivity is desired, the Horner-Wadsworth-Emmons reaction is an excellent choice.[7][11] For high (Z)-selectivity, the Still-Gennari modification of the HWE reaction is the preferred method.[1][8][12][13]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Standard Wittig Reaction
If you wish to proceed with the standard Wittig reaction, several parameters can be adjusted to enhance the outcome with electron-rich aldehydes.
1. Choice of Base and Ylide Generation:
The selection of the base is critical. For less acidic phosphonium salts (precursors to unstabilized or semi-stabilized ylides), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[4] However, these can also promote side reactions.
-
Insight: Consider using potassium tert-butoxide (KOtBu) or sodium hexamethyldisilazide (NaHMDS). These strong, yet sterically hindered bases can efficiently generate the ylide while minimizing side reactions.
2. Solvent Effects:
Polar aprotic solvents like THF or DMSO are commonly used. For sluggish reactions, switching to a more polar solvent can sometimes accelerate the reaction. However, be aware that solvent choice can also influence stereoselectivity.
3. Temperature and Reaction Time:
While many Wittig reactions are run at or below room temperature, sluggish reactions with electron-rich aldehydes may benefit from gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to avoid decomposition.
4. Microwave-Assisted Synthesis:
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for Wittig reactions, even under solvent-free conditions.[5][6][14][15][16] This is an excellent option for overcoming the low reactivity of electron-rich aldehydes.
Caption: Decision workflow for troubleshooting a low-yielding Wittig reaction.
Guide 2: The Horner-Wadsworth-Emmons (HWE) Reaction - A Superior Alternative
For reactions involving electron-rich aldehydes, the HWE reaction is often the most effective solution. It utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic and generally provides excellent (E)-selectivity.[7][17]
Key Advantages of HWE:
-
Higher Reactivity: Phosphonate carbanions are more nucleophilic, enabling them to react efficiently with less electrophilic aldehydes.[8]
-
High (E)-Selectivity: The reaction thermodynamics strongly favor the formation of the (E)-alkene.[7][11]
-
Easier Workup: The phosphate byproduct is water-soluble, simplifying purification compared to the often-problematic triphenylphosphine oxide in the Wittig reaction.[17]
| Method | Reagent | Base | Conditions | Typical Yield | Predominant Isomer |
| Wittig | Stabilized Ylide | NaH | THF, 24h, RT | 40-60% | (E) |
| Wittig | Unstabilized Ylide | n-BuLi | THF, 4h, 0°C to RT | 50-70% | (Z) |
| HWE | Triethyl phosphonoacetate | NaH | THF, 2h, RT | >90% | (E) |
| Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 | THF, -78°C | >85% | (Z) |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol is a starting point for the (E)-selective olefination of an electron-rich aldehyde.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0°C.
-
Phosphonate Addition: Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise to the stirred suspension.
-
Ylide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear.
-
Aldehyde Addition: Cool the reaction mixture back to 0°C and add the electron-rich aldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde (typically 2-4 hours).
-
Quench and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Still-Gennari Modification (Z-Selective HWE)
This protocol is designed to achieve high (Z)-selectivity.[1][8]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base and Phosphonate Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, typically as a solution in THF) dropwise, followed by the dropwise addition of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents). Stir for 30 minutes at -78°C.
-
Aldehyde Addition: Add the electron-rich aldehyde (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise.
-
Reaction: Continue to stir the reaction mixture at -78°C for 2-4 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, then extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the (Z)-alkene.
Caption: Relationship between HWE reaction types and stereochemical outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. gctlc.org [gctlc.org]
- 16. ERIC - EJ820911 - Microwave-Assisted Organic Synthesis in the Organic Teaching Lab: A Simple, Greener Wittig Reaction, Journal of Chemical Education, 2007-Dec [eric.ed.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Polar Pyrrole Aldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar pyrrole aldehydes. These valuable heterocyclic compounds are often key building blocks in medicinal chemistry and materials science, but their purification can be a significant bottleneck due to their inherent chemical properties. This guide provides in-depth, field-proven insights and practical solutions to common problems encountered during their isolation and purification.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the purification of polar pyrrole aldehydes.
Q1: Why does my polar pyrrole aldehyde streak so badly on a silica gel column?
A: Severe streaking or tailing is the most frequently reported issue. This phenomenon is primarily caused by strong, non-ideal secondary interactions between your polar compound and the stationary phase.[1] Standard silica gel is covered in acidic silanol groups (Si-OH). The pyrrole nitrogen, even though it is part of an aromatic system, can be weakly basic, and the aldehyde's carbonyl oxygen possesses a lone pair of electrons. These functionalities can form strong hydrogen bonds or have acid-base interactions with the silanol groups, causing the compound to "stick" to the silica and elute slowly and unevenly, resulting in broad, tailing peaks.[1][2]
Q2: My pyrrole aldehyde is turning dark and seems to be decomposing during chromatography. What's happening and how can I stop it?
A: Pyrrole aldehydes are notoriously sensitive to their environment. The darkening you observe is likely due to oxidation and polymerization, which can be catalyzed by the acidic nature of silica gel.[3] Exposure to air and light can accelerate this degradation.[3] In one study, pyrrole-2-carboxaldehyde showed a 50% decrease in concentration over 18 hours in a buffered solution at 30°C, highlighting its inherent instability.[3] To mitigate this, you should:
-
Work quickly: Do not let the compound sit on the column for extended periods.
-
Use an inert atmosphere: If possible, run the column under nitrogen or argon.
-
Deactivate the silica: Neutralizing the acidic sites on the silica gel can significantly reduce degradation.[4] (See Protocol 1).
-
Consider alternative stationary phases: Alumina or reverse-phase silica are less harsh alternatives.[5][6]
Q3: I'm struggling to find a good solvent system for my highly polar pyrrole aldehyde. It either stays at the baseline or shoots through with the solvent front.
A: This is a classic challenge with highly polar molecules. A systematic approach is key.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value of 0.2-0.3 for good separation on a column.[2]
-
Increase Eluent Polarity: For normal-phase chromatography, you will likely need a highly polar mobile phase. Common strong solvents include methanol (MeOH) and ethanol (EtOH). A typical gradient might be from 100% Dichloromethane (DCM) to a mixture of DCM/MeOH.
-
Add a Modifier: If you observe streaking even with polar solvents, add a small amount (0.5-2%) of a modifier like triethylamine (to mask silanol sites for basic compounds) or acetic acid (for acidic compounds) to your mobile phase.[7]
-
Switch to Reverse-Phase: If your compound is water-soluble, reverse-phase (RP) chromatography is often a superior choice. In RP, the most polar compounds elute first.[6][8] (See Troubleshooting Scenario 2).
Q4: Is recrystallization a viable purification method for these compounds?
A: Absolutely. If your polar pyrrole aldehyde is a solid, recrystallization is an excellent and often preferred method of purification as it can avoid the potential for degradation on silica gel.[9] The key is finding a suitable solvent or solvent system. An ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures.[10] Common choices for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.[11]
Q5: What are the main alternatives to standard silica gel chromatography?
A: When standard silica proves problematic, several alternatives are available:
-
Deactivated Silica: Silica gel that has been treated with a base like triethylamine to neutralize acidic silanol sites.[6]
-
Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, allowing you to match the stationary phase to your compound's properties. Basic alumina is particularly useful for purifying amines and other basic compounds.[5][12]
-
Reverse-Phase Silica (e.g., C18): The stationary phase is non-polar (hydrocarbon chains bonded to silica), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is highly effective for polar molecules.[8]
-
Polymer Resins (e.g., Diaion HP-20): These are hydrophobic resins used for bulk separation or pre-purification of compounds from crude extracts.[5]
Troubleshooting Guide: Common Scenarios
This section provides a structured approach to solving specific experimental problems.
Scenario 1: Severe Peak Tailing on Silica Gel
Your TLC plate shows a comet-like streak instead of a tight spot, and your column fractions are broad and overlapping.
Caption: Decision workflow for troubleshooting peak tailing.
In-Depth Explanation: The primary cause of tailing for polar, nitrogen-containing compounds like pyrrole aldehydes is the interaction with acidic silanol groups on the silica surface.[1] Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase effectively "caps" these active sites, preventing your compound from binding too strongly.[13][14] This allows the compound to travel more uniformly through the column, resulting in a much sharper peak. If this strategy fails, it indicates that the interaction is too strong or complex, and switching to a different stationary phase like alumina or a reverse-phase matrix is the next logical step.[5][15]
Scenario 2: Compound is Highly Polar and Water-Soluble
Your compound is difficult to extract from aqueous workup layers and shows little to no mobility on silica TLC, even with highly polar eluents like 10% MeOH in DCM.
Reverse-phase (RP) chromatography is the ideal technique for this situation. The principle is the inverse of normal-phase: a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[8][16]
-
Mechanism: In RP, polar molecules have a weak affinity for the non-polar stationary phase and are eluted quickly by the polar mobile phase. Less polar (more hydrophobic) molecules are retained longer.[16] This is perfect for purifying your highly polar pyrrole aldehyde away from less polar impurities.
-
Solvent Selection: You will typically start with a high percentage of water and gradually increase the percentage of the organic solvent (acetonitrile or methanol) to elute compounds of increasing hydrophobicity.
| Purification Method | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order for Polar Pyrrole Aldehyde |
| Normal-Phase (Silica) | High (Polar) | Low to High (Non-polar) | Elutes Last (High Retention) |
| Reverse-Phase (C18) | Low (Non-polar) | High (Polar) | Elutes First (Low Retention) |
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to neutralize the acidic silica surface, minimizing tailing and on-column degradation of sensitive compounds.[4]
Materials:
-
Silica gel for flash chromatography
-
Eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Eluent: Prepare your chosen mobile phase. Add 1-2% triethylamine by volume (e.g., 10-20 mL of Et₃N per 1 L of eluent).
-
Pack the Column: Pack the flash column with silica gel using the wet slurry method with your TEA-containing eluent.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing eluent. This ensures all the acidic sites throughout the silica bed are neutralized.[2]
-
Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.
-
Elute: Run the chromatography as usual, using the TEA-containing eluent. Collect fractions and analyze by TLC.
Self-Validation: The effectiveness of this protocol can be validated beforehand by running two TLC plates: one with the normal eluent and one with the TEA-modified eluent. A significant improvement in spot shape (less streaking) on the TEA plate confirms the protocol's suitability.[12]
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol provides a structured method for identifying a suitable recrystallization solvent for your solid polar pyrrole aldehyde.[10]
Materials:
-
Crude solid pyrrole aldehyde (~20-30 mg per test)
-
A selection of solvents of varying polarity (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Hexane)
-
Small test tubes
-
Hot plate
Procedure:
-
Solubility Test (Cold): Place ~20 mg of your crude solid into a test tube. Add ~0.5 mL of a solvent at room temperature. Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent (the compound is too soluble).
-
Solubility Test (Hot): If the solid did not dissolve in the cold solvent, heat the test tube gently on a hot plate. Add the solvent dropwise while heating until the solid just dissolves. Be careful not to add excess solvent.
-
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce crystallization.[10]
-
Ice Bath: If crystallization is slow or incomplete at room temperature, place the test tube in an ice bath for 15-20 minutes.[17]
-
Evaluate: The ideal solvent is one where the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good recovery of crystalline solid upon cooling.
-
Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) while hot. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[17]
Caption: Step-by-step logic for finding a recrystallization solvent.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Preventing Polymerization of Pyrrole Aldehydes
Welcome to the technical support guide for handling and utilizing pyrrole aldehydes. This document is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often challenging reagents. Pyrrole aldehydes, such as the common pyrrole-2-carboxaldehyde, are valuable heterocyclic building blocks in the synthesis of pharmaceuticals, dyes, and functional materials.[1][2][3] However, their inherent instability and tendency to polymerize can lead to significant experimental challenges, including reagent degradation, inconsistent reaction outcomes, and low yields.[4]
This guide provides in-depth, field-proven insights into the causes of pyrrole aldehyde polymerization and offers robust, actionable strategies for its prevention and mitigation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of pyrrole aldehydes.
Q1: My freshly purchased pyrrole-2-carboxaldehyde, which was an off-white solid, has turned into a dark brown or black tar. What happened?
A1: This is a classic sign of degradation through oxidation and polymerization.[4] Pyrrole and its derivatives are electron-rich heterocyclic compounds that are highly sensitive to air (oxygen), light, and heat.[4][5] This exposure initiates a chemical cascade, likely involving free radicals, that causes individual pyrrole aldehyde molecules to link together, forming dark, insoluble, and ill-defined polymers.[4][6] Even a slight change in color indicates the presence of impurities, while a significant darkening suggests substantial degradation.[4]
Q2: What are the definitive, optimal storage conditions to prevent this degradation?
A2: To maximize the shelf-life of pyrrole aldehydes and ensure experimental reproducibility, strict adherence to optimal storage conditions is critical. These conditions are designed to mitigate all primary degradation triggers. For short-term storage, refrigeration at +2°C to +8°C is recommended.[4][7][8] For long-term storage, especially for stock solutions, the temperature should be lowered to -20°C or even -80°C.[4][6][9]
The core requirements are summarized below:
-
Atmosphere: Store under a dry, inert atmosphere like nitrogen or argon to prevent oxidation.[4]
-
Temperature: Keep refrigerated (+2°C to +8°C) for short-term use; freeze (-20°C to -80°C) for long-term storage.[4][9]
-
Light: Protect from all light sources by using amber glass vials or by wrapping the container in aluminum foil.[4][10]
-
Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[7][11]
Q3: Can I still use a discolored pyrrole aldehyde in my reaction?
A3: It is strongly discouraged. Using a visibly degraded pyrrole aldehyde introduces significant impurities into your reaction, which can lead to the formation of complex side products, lower yields, and difficulties in purification.[4] Furthermore, the actual concentration of the active aldehyde in the degraded material is unknown, making stoichiometry calculations unreliable. For reproducible and clean results, the aldehyde must be purified before use.[4] Detailed purification protocols are provided later in this guide.
Q4: My reaction yield is much lower than expected, and I suspect the aldehyde's stability is the issue. How quickly does it degrade under typical reaction conditions?
A4: Your suspicion is likely correct. The instability of pyrrole aldehydes is a primary cause of low reaction yields, especially in reactions requiring elevated temperatures or extended run times.[4] The aldehyde can degrade significantly over the course of the reaction itself. One study demonstrated that the concentration of pyrrole-2-carboxaldehyde in a buffered solution at 30°C decreased by 50% in just 18 hours.[2][4] It is therefore crucial to use freshly purified aldehyde and prepare any solutions containing it immediately before use.[4]
Troubleshooting Guide: From Reagent Bottle to Reaction Quench
This guide provides a systematic approach to identifying and solving specific problems encountered during experiments.
Issue 1: Reagent Degradation on the Shelf
-
Symptom: Your pyrrole aldehyde, which should be an off-white to light-yellow crystalline solid, has become discolored (dark yellow, brown, black), oily, or tar-like.[4]
-
Root Cause: The reagent has been exposed to air, light, or elevated temperatures, leading to oxidative polymerization.[4][6]
-
Solution: The aldehyde is no longer suitable for direct use and must be purified. Depending on the physical state and boiling point of the specific aldehyde, you can use recrystallization for solids or vacuum distillation for liquids/low-melting solids. See Protocol 2: Purification by Recrystallization for a detailed procedure.
Issue 2: Low or Inconsistent Reaction Yields
-
Symptom: A previously established reaction protocol is now providing poor or highly variable yields.
-
Root Cause Analysis: This issue often traces back to the quality of the starting aldehyde or its degradation during the reaction.
-
Solution Workflow: Follow a systematic troubleshooting process.
Issue 3: Polymerization During Acidic Reaction Steps
-
Symptom: During a reaction involving acid (e.g., Vilsmeier-Haack, acid-catalyzed condensation, or deprotection of an acid-labile group on another part of the molecule), the mixture rapidly darkens, and a precipitate or tar forms.[12]
-
Root Cause: The pyrrole ring is electron-rich and readily protonated under acidic conditions.[12][13] This protonation breaks the ring's aromaticity, creating a highly reactive electrophilic intermediate that is attacked by neutral pyrrole molecules, initiating a rapid polymerization chain reaction.[12][14]
-
Solutions:
-
Nitrogen Protection (Most Robust): The most effective strategy is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a p-toluenesulfonyl (tosyl) group.[12] This modification reduces the electron density of the pyrrole ring, making it far less susceptible to protonation and subsequent polymerization.[12][15] See Protocol 3: N-Protection with p-Toluenesulfonyl Chloride . Note: Do not use acid-labile protecting groups like Boc, as their removal would require the very acidic conditions you are trying to avoid.[12]
-
Modify Reaction Conditions: If N-protection is not feasible, consider procedural changes. Lowering the reaction temperature can reduce the rate of polymerization.[12] Additionally, the slow, dropwise addition of the acid to a well-stirred, cooled solution can help to control the reaction and minimize byproduct formation.[12]
-
Data Summary & Key Parameters
For quick reference, the following tables summarize critical data for handling pyrrole-2-carboxaldehyde.
Table 1: Recommended Storage Conditions for Pyrrole-2-Carboxaldehyde
| Parameter | Condition | Rationale | Source(s) |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents oxidative degradation and polymerization. | [4][6] |
| Temperature | +2°C to +8°C (Short-Term) | Slows degradation kinetics. | [4][7][8] |
| -20°C to -80°C (Long-Term) | Drastically reduces degradation for extended storage. | [4][6][9] | |
| Light | Amber Vial or Foil Wrap | Prevents light-induced polymerization. | [4][10] |
| Container | Tightly Sealed | Excludes atmospheric oxygen and moisture. | [4][7][11] |
Table 2: Quantitative Stability of Pyrrole-2-Carboxaldehyde in Solution
| Condition | Time (hours) | % Degradation | Source(s) |
| Buffered Solution, 30°C | 18 | ~50% | [2][4] |
This data highlights the critical need to use solutions of pyrrole aldehydes immediately after preparation.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Storage
-
Procurement: Upon receipt, immediately inspect the material for any signs of discoloration.
-
Aliquotting: If you purchased a large quantity, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the entire batch to air and moisture.
-
Packaging: Use amber glass vials with tightly sealing, PTFE-lined caps. If amber vials are unavailable, wrap clear vials securely in aluminum foil.
-
Inerting: Before sealing, flush the headspace of the vial with dry nitrogen or argon for 30-60 seconds.
-
Storage:
Protocol 2: Purification of Degraded Pyrrole-2-Carboxaldehyde by Recrystallization
This procedure should be performed in a well-ventilated fume hood.
-
Solvent Selection: Petroleum ether (b.p. 40–60°C) is an effective solvent for this purpose.[16]
-
Dissolution: In a flask, add the discolored crude pyrrole-2-carboxaldehyde. Add a minimal amount of boiling petroleum ether (approximately 25 mL of solvent per 1 gram of crude aldehyde) and swirl to dissolve.[16] If necessary, gently heat the mixture on a hot plate to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble black polymers are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask opening to prevent solvent evaporation. As the solution cools, pure pyrrole-2-carboxaldehyde will crystallize out as off-white or light-yellow needles.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for a few hours to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The purified product should have a melting point of 44–45°C.[16] Store immediately using the procedure in Protocol 1 .
Protocol 3: N-Protection with p-Toluenesulfonyl Chloride (Tosyl Group)
This protocol provides a robust method to stabilize the pyrrole ring for reactions under acidic conditions.[12]
-
Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
NaH Wash: Wash the NaH by adding anhydrous hexanes, stirring briefly, stopping the stirring to allow the NaH to settle, and then carefully removing the hexanes via cannula. Repeat this process twice to remove the mineral oil. Dry the remaining NaH under vacuum.
-
Deprotonation: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of NaH. Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of the pyrrole aldehyde (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1 hour. The evolution of hydrogen gas should cease.
-
Sulfonylation: Cool the mixture back down to 0°C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude N-tosyl pyrrole aldehyde can be purified by flash column chromatography on silica gel.
References
- 1. guidechem.com [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. synerzine.com [synerzine.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Pyrrole Functionalization
Welcome to the technical support center for navigating the complexities of pyrrole functionalization. This resource is designed for researchers, scientists, and drug development professionals who encounter regioselectivity challenges in their synthetic endeavors. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the regioselectivity of pyrrole reactions.
Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2 (α) position?
A1: The preference for electrophilic attack at the C2 position is a result of the greater stabilization of the cationic intermediate (σ-complex or arenium ion) formed during the reaction. When an electrophile attacks the C2 position, the positive charge can be delocalized over three atoms, including the nitrogen, through three resonance structures. In contrast, attack at the C3 (β) position only allows for delocalization over two carbon atoms, resulting in a less stable intermediate.[1][2][3] This lower activation energy for the formation of the C2-attack intermediate leads to the kinetic preference for C2 substitution.[1][2]
Q2: How does the substituent on the pyrrole nitrogen (N-substituent) influence regioselectivity?
A2: The N-substituent plays a critical role in directing the position of electrophilic attack through a combination of electronic and steric effects.[4]
-
Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the pyrrole ring, enhancing its reactivity and generally favoring C2 substitution.[4]
-
Electron-withdrawing groups (EWGs) , like sulfonyl or acyl groups, decrease the ring's electron density, deactivating it towards electrophilic attack. These groups can steer substitution towards the C3 position, particularly in reactions like Friedel-Crafts acylation.[4]
-
Sterically bulky groups on the nitrogen can hinder attack at the adjacent C2 position, thereby favoring substitution at the C3 position.[4]
Q3: Can I achieve C3 selectivity in electrophilic substitutions?
A3: Yes, achieving C3 selectivity is possible by carefully choosing the reaction conditions and the N-substituent. Strategies include:
-
Using a bulky N-substituent: A sterically demanding group on the nitrogen, such as a tert-butyl group, can block the C2 position and direct the electrophile to C3.[4]
-
Employing N-protecting groups: Electron-withdrawing protecting groups like sulfonyl groups can deactivate the C2 position and promote C3 functionalization.
-
Controlling reaction conditions: In some cases, thermodynamic control (allowing the reaction to reach equilibrium) can favor the more stable C3-substituted product over the kinetically favored C2 product.
Q4: What is the typical regioselectivity for the Vilsmeier-Haack reaction on pyrroles?
A4: The Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), is highly sensitive to the steric bulk of the N-substituent.[4] For N-alkyl pyrroles, increasing the steric bulk of the alkyl group shifts the selectivity from C2 to C3. For example, N-methylpyrrole gives almost exclusively the C2-formylated product, while N-tert-butylpyrrole yields predominantly the C3-isomer.[4][5][6][7]
Q5: How does metalation of pyrrole affect regioselectivity in subsequent reactions?
A5: Metalation of pyrrole, typically with organolithium reagents, can be directed to either the nitrogen or a carbon atom. Deprotonation of the N-H bond is the most common initial step. The resulting N-metalated pyrrole can then react with electrophiles at either the N or C position.[8] The regioselectivity of C-functionalization is influenced by the metal cation and the solvent.[8] For N-substituted pyrroles, direct metalation (deprotonation) of a C-H bond is possible, often occurring at the C2 position.[9][10] Halogen-metal exchange from a C-halopyrrole provides a regiochemically defined organometallic intermediate for further reactions.[9]
Troubleshooting Guides
This section provides structured guidance for common regioselectivity problems encountered during pyrrole functionalization.
Issue 1: Poor C2/C3 Selectivity in Friedel-Crafts Acylation
Symptoms:
-
Formation of a mixture of 2-acyl and 3-acyl pyrrole isomers.
-
Low yield of the desired regioisomer.
-
Complex product mixture that is difficult to separate.
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| Inappropriate N-Substituent | For C2 acylation, use a small, electron-donating N-substituent (e.g., N-methyl). For C3 acylation, employ a sterically bulky or electron-withdrawing N-substituent (e.g., N-tert-butyl or N-tosyl).[4] | The electronic and steric properties of the N-substituent are primary directors of regioselectivity. Electron-withdrawing groups decrease the nucleophilicity of the C2 position, making the C3 position relatively more reactive. |
| Lewis Acid Choice | Screen different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂). Stronger Lewis acids can sometimes favor C3 acylation with N-sulfonyl pyrroles.[4] | The nature of the Lewis acid can influence the reactivity of the acylating agent and the stability of the reaction intermediates, thereby altering the regiochemical outcome. |
| Reaction Temperature | Vary the reaction temperature. Lower temperatures often favor the kinetically controlled product (typically C2), while higher temperatures may allow for equilibration to the thermodynamically more stable product (sometimes C3). | Kinetic vs. thermodynamic control is a key factor in regioselectivity. Exploring a range of temperatures can help identify conditions that favor one isomer over the other. |
| Solvent Effects | Investigate the use of different solvents. The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of the intermediates. | Solvent can play a significant role in solvating charged intermediates and influencing the transition state energies for C2 versus C3 attack. |
Issue 2: Unintended N-Functionalization vs. C-Functionalization
Symptoms:
-
The primary product is the N-substituted pyrrole when C-substitution was desired.
-
Low or no yield of the C-functionalized product.
Possible Causes & Solutions:
| Cause | Proposed Solution | Rationale |
| Deprotonation of N-H | Pre-treat the N-H pyrrole with a strong base (e.g., NaH, n-BuLi) to form the pyrrolide anion, then add the electrophile.[8] | The N-H proton is acidic (pKa ≈ 17.5) and will be removed by many bases or nucleophiles, leading to N-functionalization. Pre-forming the anion allows for controlled subsequent reaction. |
| Nature of the Metal Cation | When using a pre-formed pyrrolide, the choice of counter-ion is critical. Ionic metals (Na⁺, K⁺) tend to favor N-alkylation, while more covalent, coordinating metals (Mg²⁺) can direct alkylation to the carbon positions, primarily C2.[8] | The degree of covalent character in the N-metal bond influences the nucleophilicity of the nitrogen versus the carbon atoms of the pyrrole ring. |
| Use of a Protecting Group | Protect the nitrogen with a suitable protecting group (e.g., SEM, Boc, Ts) before attempting C-functionalization.[11][12][13] | A protecting group prevents reaction at the nitrogen and can also be chosen to direct C-functionalization to the desired position. |
Visualizing Regioselectivity Principles
Electrophilic Substitution Pathway
The preference for C2 substitution is rooted in the stability of the cationic intermediate.
Caption: Kinetic preference for C2 electrophilic attack on pyrrole.
Decision Workflow for Achieving Desired Regioisomer
This workflow provides a logical path for experimental design.
Caption: Decision tree for controlling pyrrole functionalization.
Data Summary Tables
Table 1: Influence of N-Alkyl Substituent on Vilsmeier-Haack Formylation Regioselectivity
| N-Substituent | α:β Ratio (C2:C3) | Overall Yield (%) |
| -CH₃ | α-isomer only | 93 |
| -CH₂CH₃ | 11.5 : 1 | 92 |
| -CH(CH₃)₂ | 1.9 : 1 | - |
| -C(CH₃)₃ | 1 : 14 | - |
Data sourced from BenchChem[4].
Table 2: General Regiochemical Trends in Pyrrole Reactions
| Reaction Type | Preferred Position | Key Influencing Factors |
| Electrophilic Substitution | C2 (kinetic) | N-substituent, stability of intermediate.[1][2][3] |
| Friedel-Crafts Acylation | C2 or C3 | N-substituent, Lewis acid.[4][14] |
| Halogenation | C2 (can lead to polyhalogenation) | N-substituent, halogenating agent.[4][8] |
| Metalation (C-H) | C2 | N-substituent, base.[9] |
| Cycloaddition | Varies | Pyrrole can act as a diene or dipolarophile; regioselectivity depends on the reaction partner and conditions.[15][16][17][18] |
Key Experimental Protocols
Protocol 1: Regioselective Vilsmeier-Haack Formylation of N-tert-Butylpyrrole (C3-Selective)
Objective: To synthesize 1-(tert-butyl)-1H-pyrrole-3-carbaldehyde.
Materials:
-
N-tert-Butylpyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The Vilsmeier reagent will form in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-tert-butylpyrrole (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.
-
Stir vigorously until the hydrolysis is complete (approx. 1 hour).
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C3-formylated product.
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack reaction.[4][6][7][19]
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
By-product formation in the synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the Vilsmeier-Haack formylation of 1,2,5-trimethyl-1H-pyrrole. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating By-product Formation and Other Common Issues
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like pyrroles.[1][2] However, the high reactivity of the pyrrole nucleus can sometimes lead to the formation of undesired by-products. This section addresses the most common issues observed during the synthesis of this compound and provides systematic troubleshooting strategies.
Q1: My reaction is producing a significant amount of a secondary product alongside my desired this compound. How can I identify and minimize this by-product?
A1: The most probable by-product is the diformylated species, 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde. The electron-donating methyl groups on the pyrrole ring activate it towards electrophilic substitution, making it susceptible to a second formylation at the available C4 position.
Identification of the Diformylated By-product:
-
Thin Layer Chromatography (TLC): The diformylated product will likely have a lower Rf value than the monoformylated product due to increased polarity.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum of the desired product will show a single pyrrolic proton signal. The diformylated by-product will lack any signals in the pyrrolic proton region and will exhibit two distinct aldehyde proton signals.
-
¹³C NMR: The presence of two carbonyl signals in the aldehyde region (around 180-190 ppm) is a strong indicator of the dicarbaldehyde.
-
Strategies to Minimize Diformylation:
-
Stoichiometry of the Vilsmeier Reagent: Carefully control the molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 1,2,5-trimethyl-1H-pyrrole. Using a ratio closer to 1:1 is recommended to favor mono-substitution. An excess of the Vilsmeier reagent significantly increases the likelihood of diformylation.
-
Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the pyrrole substrate to the Vilsmeier reagent. Lower temperatures decrease the reaction rate and can improve selectivity for the monoformylated product.
-
Reaction Time: Monitor the reaction progress closely using TLC. Over-extending the reaction time after the consumption of the starting material can lead to the formation of the diformylated by-product.
-
Order of Addition: Adding the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature is the standard and recommended procedure to maintain a low concentration of the nucleophile and minimize over-reaction.
dot
Caption: Relationship between reaction conditions and product formation.
Q2: My reaction yield is very low, or the reaction did not proceed to completion. What are the potential causes?
A2: Low or no yield in a Vilsmeier-Haack reaction is a common issue that often points to problems with the reagents or the reaction setup.
Troubleshooting Steps for Low Yield:
-
Quality of Reagents:
-
DMF (N,N-Dimethylformamide): The purity and dryness of DMF are critical. Old or improperly stored DMF can contain dimethylamine and formic acid as impurities. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration. Always use freshly distilled or anhydrous grade DMF.
-
POCl₃ (Phosphorus oxychloride): Similarly, POCl₃ is highly sensitive to moisture. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions.
-
-
Formation of the Vilsmeier Reagent: The Vilsmeier reagent is formed in situ by the reaction of POCl₃ and DMF. This is an exothermic reaction and should be performed at a low temperature (typically 0°C) with careful, dropwise addition of POCl₃ to DMF. Inadequate cooling can lead to the decomposition of the reagent. A precipitate may form during this step, which is normal.
-
Reaction Temperature: While low temperatures are crucial for selectivity, the formylation step itself may require a specific temperature to proceed at a reasonable rate. If the reaction is sluggish at 0-10°C, a modest increase in temperature (e.g., to room temperature or slightly above) after the initial addition may be necessary. Monitor this closely by TLC.
-
Hydrolysis Step: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with an aqueous base (e.g., sodium acetate or sodium hydroxide solution). Ensure that the hydrolysis is complete by stirring for a sufficient amount of time and checking the pH. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
dot
Caption: Key stages of the Vilsmeier-Haack synthesis workflow.
Q3: I am having difficulty purifying the final product. What is a reliable purification protocol?
A3: Purification of this compound typically involves extraction followed by column chromatography or distillation.
Detailed Purification Protocol:
-
Work-up: After the hydrolysis step, the reaction mixture is typically extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.
-
Column Chromatography: This is the most effective method for separating the desired product from the diformylated by-product and other impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired monoformylated product will elute before the more polar diformylated by-product. Monitor the fractions by TLC.
-
-
Distillation: If the product is obtained in high purity after extraction and the main impurity is a non-volatile substance, vacuum distillation can be an effective purification method.
| Compound | Typical Rf Value (10% EtOAc in Hexanes) | Purification Method |
| 1,2,5-Trimethyl-1H-pyrrole (Starting Material) | High | Elutes early in column chromatography |
| This compound | Moderate | Column Chromatography, Vacuum Distillation |
| 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde | Low | Elutes later in column chromatography |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1,2,5-trimethyl-1H-pyrrole?
A: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent elimination of a chloride ion and rearrangement leads to the formation of the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich 1,2,5-trimethyl-1H-pyrrole attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs preferentially at the C3 position due to the directing effects of the N-methyl and C2/C5-methyl groups. This leads to the formation of an iminium salt intermediate.[5]
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the iminium salt to the final aldehyde product, this compound.[6]
Q: Why is the formylation directed to the C3 position?
A: In the case of 1,2,5-trimethyl-1H-pyrrole, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are both activated by the electron-donating methyl groups and the nitrogen atom. However, the electrophilic attack occurs at the C3 position. While both positions are electronically activated, steric hindrance from the adjacent methyl groups can influence the regioselectivity.[7]
Q: Can I use other formylating agents?
A: While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation methods exist. However, for electron-rich substrates like substituted pyrroles, the Vilsmeier-Haack conditions are generally mild and high-yielding.
Q: What are the expected spectroscopic data for the product?
A: For this compound:
-
¹H NMR: You would expect to see singlets for the three methyl groups, a singlet for the pyrrolic proton at the C4 position, and a singlet for the aldehyde proton.
-
¹³C NMR: Signals for the three methyl carbons, the pyrrole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: A characteristic strong absorption band for the aldehyde C=O stretch, typically in the range of 1660-1700 cm⁻¹.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Reactions Involving 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support guide for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address common challenges and provide field-proven insights into catalyst selection and reaction optimization through a series of troubleshooting guides and frequently asked questions. Our focus is on explaining the causality behind experimental choices to ensure your syntheses are both successful and reproducible.
I. General Handling and Stability of the Aldehyde
Before initiating any reaction, ensuring the quality of your starting material is paramount. Pyrrole aldehydes are susceptible to degradation, which can be a primary cause of poor reaction outcomes.
Question: My this compound, which should be a light-colored solid, has darkened significantly. Is it still suitable for use?
Answer: A noticeable darkening indicates oxidative and/or polymeric degradation.[1] This is a common issue for pyrrole derivatives when exposed to air and light.[1] While a minor color change might be acceptable for some robust reactions, significant discoloration suggests the presence of impurities that can interfere with catalysis and lead to inconsistent results or lower yields.[1] It is strongly recommended to purify the aldehyde before use. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.
Question: What are the best practices for storing this aldehyde to prevent degradation?
Answer: To maintain the integrity of this compound, adhere to the following storage protocols:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Temperature: For short-term storage, refrigeration (2–8 °C) is adequate. For long-term preservation, store at -20 °C.[1]
-
Light: Protect the compound from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Container: Ensure the container is sealed tightly to prevent exposure to moisture and air.[1]
II. Catalyst Selection for Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to an aldehyde, is a fundamental C-C bond-forming reaction. Catalyst choice is critical for efficiency and selectivity.[2][3][4]
Question: What are the standard catalysts recommended for the Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)?
Answer: The choice of catalyst depends on the desired reaction conditions (homogeneous vs. heterogeneous) and the reactivity of the specific active methylene compound.
-
Homogeneous Basic Catalysts: Weak organic bases are the most common choice. Piperidine, pyridine, or ammonium salts (like ammonium acetate) are effective. They function by deprotonating the active methylene compound to generate the nucleophilic enolate, which then attacks the aldehyde.
-
Homogeneous Acid Catalysts: Brønsted acids like boric acid have been shown to be highly efficient, eco-friendly catalysts for Knoevenagel condensations.[3][4] They activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Heterogeneous Catalysts: For easier purification and catalyst recycling, solid catalysts are an excellent option. These can be either basic (e.g., amine-functionalized metal-organic frameworks (MOFs)) or acidic.[5]
Troubleshooting Guide: Knoevenagel Condensation
Issue: My reaction is sluggish, with low conversion even after extended reaction times.
Causality & Solution:
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to either deprotonate the methylene compound (if basic) or activate the aldehyde (if acidic).
-
Solution: If using a weak base like pyridine, consider switching to piperidine. If using an acid catalyst, ensure anhydrous conditions, as water can inhibit catalyst activity. For boric acid, a small amount of water in an ethanol solvent system can be beneficial.[3]
-
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.
-
Solution: Screen alternative solvents. Ethanol, toluene, or acetonitrile are common choices. Gentle heating can improve solubility and reaction kinetics.
-
-
Reversible Reaction: The initial addition step can be reversible.
-
Solution: Use a Dean-Stark apparatus if employing a solvent like toluene to remove the water byproduct, driving the reaction equilibrium towards the product.
-
Issue: I'm observing the formation of byproducts or decomposition of my starting material.
Causality & Solution:
-
Harsh Reaction Conditions: High temperatures or overly strong catalysts can lead to self-polymerization of the aldehyde or side reactions with the pyrrole ring.
-
Solution: Run the reaction at a lower temperature. If using a strong base, reduce the catalyst loading. Metal-free catalysts like boric acid often allow for milder, room-temperature conditions.[4]
-
-
Michael Addition: The product, an α,β-unsaturated system, can sometimes react with a second molecule of the active methylene compound in a subsequent Michael addition.
-
Solution: Use a stoichiometric amount (or a slight excess, ~1.1 eq) of the active methylene compound. Monitor the reaction closely by TLC or LC-MS and stop it once the starting aldehyde is consumed.
-
Data Summary: Catalyst Comparison for Knoevenagel Condensation
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Base | Piperidine, Pyridine | Ethanol or Toluene, RT to Reflux | Inexpensive, widely available | Difficult to remove from product |
| Homogeneous Acid | Boric Acid[3][4] | Aq. Ethanol, RT | Mild, eco-friendly, easy workup | May require specific solvent ratios |
| Heterogeneous | Al-MOFs[5] | Ethanol, 40 °C | Reusable, simple product isolation | Higher initial cost, potential for leaching |
Experimental Protocol: Boric Acid Catalyzed Knoevenagel Condensation
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Add aqueous ethanol as the solvent (a common ratio is 5 mL per mmol of aldehyde).
-
Add boric acid (10 mol%) to the mixture.[3]
-
Stir the solution vigorously at room temperature.
-
Monitor the reaction's progress using TLC until the starting aldehyde is no longer visible.
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under vacuum.
-
Filter the solid product and wash with cold ethanol to remove residual catalyst and starting materials.[4]
III. Catalyst Selection for Wittig and Related Reactions
The Wittig reaction is a powerful method for converting aldehydes into alkenes. The key is the formation and reaction of a phosphorus ylide.
Question: What is the best approach for performing a Wittig reaction on this compound?
Answer: The Wittig reaction itself does not typically require an external catalyst beyond the base used to generate the ylide. The critical choice is the type of ylide.
-
Stabilized Ylides: (e.g., (Triphenylphosphoranylidene)acetonitrile). These are less reactive and typically result in the (E)-alkene. They can often be generated with weaker bases (e.g., Na2CO3, triethylamine) and sometimes can be isolated.
-
Non-stabilized Ylides: (e.g., Methyltriphenylphosphonium bromide). These are highly reactive and usually give the (Z)-alkene. They require strong bases for deprotonation, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), and must be generated and used in situ under anhydrous, inert conditions.
For one-carbon homologation to an α,β-unsaturated aldehyde, a Wittig-Horner or Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester like triethyl phosphonoacetate is often preferred due to the easier removal of the phosphate byproduct.
Troubleshooting Guide: Wittig Reaction
Issue: My Wittig reaction has a low yield, and I recover mostly unreacted aldehyde.
Causality & Solution:
-
Incomplete Ylide Formation: This is the most common problem, especially with non-stabilized ylides.
-
Solution: Ensure your phosphonium salt is completely dry. Use a sufficiently strong, high-quality base (e.g., freshly titrated n-BuLi). Allow enough time for the ylide to form (the characteristic color change, often to deep red or orange, is a good indicator) before adding the aldehyde. Ensure all solvents are rigorously anhydrous.
-
-
Aldehyde Instability: The strongly basic conditions required for non-stabilized ylides can degrade the sensitive pyrrole aldehyde.
-
Solution: Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to warm gradually.[6] This minimizes the aldehyde's exposure time to the harsh base.
-
Issue: The final product is difficult to purify from the triphenylphosphine oxide (TPPO) byproduct.
Causality & Solution: TPPO is a common byproduct of the Wittig reaction and is notoriously difficult to separate from reaction products due to its polarity and crystallinity.
-
Solution 1 (Precipitation): After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexane or diethyl ether. TPPO is often insoluble and can be filtered off.
-
Solution 2 (Chromatography): If the product polarity is sufficiently different from TPPO, column chromatography can be effective.
-
Solution 3 (Alternative Reagents): Use the Horner-Wadsworth-Emmons (HWE) reaction. The phosphate byproduct is water-soluble and easily removed during an aqueous workup.
Workflow Diagram: Troubleshooting Low Wittig Reaction Yield
References
Technical Support Center: Vilsmeier-Haack Reaction of Pyrroles
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize formylpyrroles, key intermediates in numerous pharmaceutical and natural product syntheses.[1][2][3][4][5][6] This resource provides in-depth procedural details, the chemical principles governing the work-up, and a comprehensive troubleshooting guide in a practical Q&A format.
Reaction Overview: Formylation of Pyrroles
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[7][8][9] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[7][10] For pyrroles, the formylation preferentially occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[7][10]
The overall process can be divided into three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][11]
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[11][12][13]
-
Hydrolysis: The final and critical step is the aqueous work-up, which hydrolyzes the iminium salt to yield the desired aryl aldehyde.[11][12][13][14]
This guide will focus primarily on the crucial work-up and purification procedures, as these steps are often the source of experimental challenges.
Reaction Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack work-up.
Standard Work-up Protocol
This protocol is a generalized procedure and may require optimization based on the specific pyrrole substrate.
Step-by-Step Methodology
-
Reaction Monitoring: Before initiating the work-up, ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC).[1][7]
-
Quenching: Once complete, cool the reaction mixture in an ice bath. In a separate, larger beaker, prepare crushed ice (approximately 10 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1] This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrolysis: Continue to stir the ice-cold mixture vigorously for at least 30 minutes. This allows for the complete hydrolysis of the intermediate iminium salt to the aldehyde.[1][15]
-
Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the mixture.[1][15] Add the base portion-wise until effervescence ceases and the pH of the aqueous layer is approximately 7-8.[1] This step neutralizes the excess acid and phosphoric acid byproducts.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent. Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[1] The choice of solvent depends on the polarity of the product.
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine (saturated NaCl solution).[1] The water wash removes any remaining water-soluble impurities, and the brine wash helps to break up emulsions and remove bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: The crude product often requires further purification. The most common method is column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1] Depending on the physical properties of the product, recrystallization or distillation may also be viable options.
Key Work-up Parameters
| Parameter | Recommended Range/Reagent | Rationale |
| Quenching Medium | Crushed Ice / Ice-cold Water | Controls the exothermic hydrolysis of the Vilsmeier reagent and intermediate. |
| Neutralizing Agent | Saturated NaHCO₃, Na₂CO₃ | Mild bases that effectively neutralize acid without causing side reactions with the aldehyde product. |
| pH for Extraction | 7-8 | Ensures the formylpyrrole is in its neutral form for efficient extraction into the organic phase. |
| Extraction Solvent | Dichloromethane, Ethyl Acetate | Chosen based on the polarity of the target formylpyrrole to maximize recovery. |
| Purification Method | Column Chromatography | Effective for separating the desired product from starting materials and byproducts.[1][7] |
Troubleshooting and FAQs
This section addresses common problems encountered during the work-up of the Vilsmeier-Haack reaction on pyrroles.
Q1: After adding the reaction mixture to ice, a large amount of dark, intractable tar formed. What went wrong?
A1: This is a common issue, often caused by:
-
Uncontrolled Quenching: Adding the reaction mixture too quickly to the ice can cause a rapid, uncontrolled temperature increase, leading to polymerization and decomposition of the highly reactive pyrrole species. Solution: Ensure the reaction mixture is cooled to 0 °C before quenching and add it very slowly to a vigorously stirred ice slurry.[16]
-
Highly Reactive Substrate: Electron-rich pyrroles can be prone to polymerization under the acidic reaction conditions. Solution: For very reactive substrates, consider running the reaction at a lower temperature or for a shorter duration. The quenching step should be particularly slow and well-controlled.[16]
-
Incomplete Hydrolysis: If the iminium salt is not fully hydrolyzed, it can lead to complex side reactions upon neutralization. Solution: Ensure the mixture is stirred vigorously in the cold for an adequate amount of time (at least 30 minutes) before neutralization to allow for complete hydrolysis.[1]
Q2: The yield of my formylpyrrole is very low. How can I improve it?
A2: Low yields can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture and can be decomposed by water present in the reagents or solvents. Solution: Ensure that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and POCl₃.[7]
-
Incomplete Reaction: The reaction may not have gone to completion. Solution: Monitor the reaction closely by TLC. If the starting material persists, consider increasing the reaction time or temperature, though be mindful of potential side reactions with sensitive substrates.[7][16]
-
Inefficient Extraction: The product may have some water solubility, leading to losses during the aqueous work-up. Solution: Perform multiple extractions (at least 3-4) with the organic solvent. If the product is suspected to be significantly water-soluble, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.
Q3: My final product is contaminated with DMF. How can I remove it?
A3: DMF has a high boiling point and can be difficult to remove completely on a rotary evaporator.
-
Azeotropic Removal: One effective method is to add a solvent like toluene or heptane to the crude product and re-concentrate it. This process can be repeated several times to azeotropically remove the residual DMF.
-
Aqueous Washes: Extensive washing of the organic layer with water and brine during the work-up is crucial for removing the majority of the DMF.[1]
-
High-Vacuum Distillation/Sublimation: If the product is thermally stable, purification by distillation or sublimation under high vacuum can effectively separate it from DMF.
Q4: I obtained a mixture of isomers (e.g., 2-formyl and 3-formyl pyrrole). How can I control the regioselectivity?
A4: The regioselectivity of the Vilsmeier-Haack reaction on pyrroles is influenced by both steric and electronic factors.[17][18]
-
Steric Hindrance: Formylation generally occurs at the less sterically hindered α-position (C2 or C5).[9][10] If the C2/C5 positions are blocked by bulky substituents, formylation may be directed to the β-position (C3 or C4). The size of the substituent on the pyrrole nitrogen can also influence the ratio of α- to β-formylation.[17][18]
-
Bulky Vilsmeier Reagent: Using sterically crowded formamides (e.g., N,N-diisopropylformamide instead of DMF) to generate the Vilsmeier reagent can increase the proportion of the β-formylated product due to steric hindrance at the α-position.[19]
-
Separation: Isomers can often be separated by careful column chromatography.[7][16] Sometimes, the difference in boiling points allows for separation by fractional distillation.[19]
Q5: The neutralization step is very slow and requires a large amount of base. Is this normal?
A5: Yes, this can be normal. The reaction uses POCl₃, which generates phosphoric acid and HCl upon reaction and quenching. This results in a highly acidic solution that requires a significant amount of base for neutralization.
-
Vigorous Stirring: Ensure the mixture is stirred very efficiently to allow the base to react. Biphasic mixtures can have slow reaction rates at the interface.
-
Choice of Base: While NaHCO₃ is common, Na₂CO₃ is a slightly stronger base and can be more efficient. For larger scale reactions, a carefully controlled addition of a more concentrated base like NaOH or KOH can be used, but this must be done at low temperatures to avoid base-catalyzed side reactions with the aldehyde product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. name-reaction.com [name-reaction.com]
- 13. youtube.com [youtube.com]
- 14. chemtube3d.com [chemtube3d.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde. By understanding the root causes of its degradation and implementing the recommended protocols, users can ensure the integrity of their experiments and achieve reproducible results.
Introduction: The Challenge of Pyrrole Aldehyde Stability
Pyrrole and its derivatives, including substituted pyrrole aldehydes like this compound, are foundational building blocks in medicinal chemistry and materials science.[1][2] However, their utility is often hampered by inherent instability. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, and the aldehyde functional group can participate in various side reactions.[3] This guide provides a comprehensive framework for identifying, mitigating, and resolving common stability issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with this compound.
Q1: My initially off-white or light yellow solid has turned brown. What is the cause, and can I still use it?
A1: The discoloration from a light yellow or off-white solid to a brown or reddish hue is a classic indicator of degradation.[3] This is primarily due to oxidation and polymerization of the pyrrole ring upon exposure to air and light.[3] While a slight color change might not drastically affect all applications, a significant darkening suggests the presence of substantial impurities. For reactions sensitive to stoichiometry or those requiring high purity, using the discolored reagent is not recommended as it can lead to lower yields and the formation of side products. It is highly advisable to purify the aldehyde before use.
Q2: What are the optimal storage conditions to maximize the shelf-life of this compound?
A2: To minimize degradation, proper storage is critical. The following conditions are recommended based on best practices for pyrrole aldehydes:[3]
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the electron-rich pyrrole ring. |
| Temperature | Refrigerate at 2-8°C for short-term storage. For long-term storage, consider -20°C.[4][5] | Slows the rate of decomposition reactions. |
| Light | Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3] | Prevents light-induced degradation pathways. |
| Container | Use a tightly sealed, airtight container. | Minimizes exposure to atmospheric oxygen and moisture. |
Q3: I am observing variable or lower-than-expected yields in my reaction. Could the stability of the pyrrole aldehyde be the culprit?
A3: Absolutely. The instability of pyrrole aldehydes is a frequent cause of poor reaction outcomes.[3] The aldehyde can degrade over the duration of the reaction, particularly with extended reaction times or at elevated temperatures.[6] In some cases, the concentration of a pyrrole aldehyde in a buffered solution at 30°C was observed to decrease by 50% over 18 hours.[6] It is crucial to use freshly purified aldehyde and to select reaction conditions that are compatible with its stability profile.
Q4: My NMR spectrum shows unidentifiable peaks. What are the likely degradation products?
A4: While a definitive list of degradation products for this compound is not extensively documented, common degradation pathways for pyrroles suggest the formation of oligomeric or polymeric materials, which would appear as broad signals in the NMR spectrum. Oxidation can lead to the formation of pyrrolinones or ring-opened products. If the aldehyde group is oxidized, the corresponding carboxylic acid could be formed. Advanced analytical techniques such as LC-MS or GC-MS would be beneficial for identifying specific degradation products.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Significant Discoloration of the Solid Reagent
-
Symptom: The solid has turned from a light yellow/off-white to a dark brown or reddish color.
-
Cause: Exposure to air, light, or heat has likely caused oxidation and polymerization.[3]
-
Solution: The aldehyde must be purified before use. See the detailed experimental protocols for recrystallization and distillation below.
Issue 2: Low or Inconsistent Reaction Yields
-
Symptom: A reaction that previously worked well is now giving low or variable yields.
-
Cause: The aldehyde has likely degraded, reducing the concentration of the active starting material.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: Aldehyde Degradation in Solution
-
Symptom: During a reaction or analysis (e.g., HPLC), the peak corresponding to the pyrrole aldehyde decreases over time, even in the absence of other reactants.
-
Cause: The aldehyde is unstable in the chosen solvent or under the analytical conditions. This is a known issue for similar compounds.[6]
-
Solution: Prepare solutions of the aldehyde immediately before use. If possible, run reactions at lower temperatures to slow the rate of decomposition. For biocatalytic reactions, be aware that the presence of cells or enzymes can accelerate degradation.[6] Consider in situ product recovery methods to remove the aldehyde from the reactive medium as it is formed.
Part 3: Experimental Protocols
These protocols provide step-by-step instructions for the purification and handling of this compound.
Protocol 1: Purification by Recrystallization
This method is suitable for removing colored impurities and polymeric materials.
-
Solvent Selection: Begin by testing the solubility of a small sample in various solvents (e.g., hexanes, ethyl acetate/hexanes, ethanol, water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the impure aldehyde and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Verification: Confirm the purity of the recrystallized product by measuring its melting point and obtaining an NMR spectrum.
Protocol 2: Quality Control by ¹H NMR Spectroscopy
This protocol allows for a quick assessment of the purity of your sample.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Aldehyde Proton: Look for a sharp singlet around 9.5-10.0 ppm, corresponding to the aldehyde proton.
-
Aromatic Proton: A singlet for the proton on the pyrrole ring should be visible.
-
Methyl Groups: Three sharp singlets for the three methyl groups should be present at their characteristic chemical shifts.
-
Impurities: Broad signals in the baseline may indicate polymeric impurities. Sharp, unexpected peaks could be due to degradation products or residual solvents. The integration of the peaks should correspond to the expected proton ratios.
-
Part 4: Synthesis and Potential Pitfalls (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles like pyrroles.[7][8][9] Understanding the mechanism can help in troubleshooting synthesis-related issues.
Reaction Mechanism Overview
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[10]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[7][10]
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Potential Pitfalls during Synthesis
-
Regioselectivity: While formylation of pyrroles typically occurs at the α-position (C2 or C5), the substitution pattern of 1,2,5-trimethyl-1H-pyrrole directs the formylation to the β-position (C3 or C4).[9] In this case, the C3 position is the only unsubstituted position available for electrophilic attack.
-
Reaction Conditions: The reaction is often exothermic and requires careful temperature control during the formation of the Vilsmeier reagent.[11]
-
Work-up: The hydrolysis step must be performed carefully. The reaction mixture is typically quenched with a basic solution (e.g., sodium acetate or sodium carbonate) to neutralize the acid and facilitate the hydrolysis of the iminium intermediate.[11] Incomplete hydrolysis can lead to lower yields.
-
Purification: The crude product often requires purification by chromatography or recrystallization to remove unreacted starting materials and side products.
By adhering to these guidelines and protocols, researchers can effectively manage the stability challenges of this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. syrris.com [syrris.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde Synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde. As a crucial building block in medicinal chemistry and materials science, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of process-related impurities.
Introduction: The Criticality of Impurity Profiling
The synthesis of specialty chemicals like this compound, predominantly via the Vilsmeier-Haack reaction, is seldom a perfectly clean process.[1][2] Side reactions, incomplete conversions, and subsequent degradation can lead to a variety of impurities. These impurities, even in trace amounts, can have a significant impact on the efficacy, safety, and regulatory compliance of the final product.[3] Therefore, a thorough characterization of the impurity profile is not just a quality control measure but a fundamental aspect of process understanding and optimization.
This technical support center is designed to be a practical resource, providing not only procedural guidance but also the underlying chemical rationale for the challenges you may face.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the synthesis and purification of this compound.
Q1: My reaction mixture has turned a dark, tar-like color. Is this normal, and what causes it?
A1: While some coloration is expected during a Vilsmeier-Haack reaction, the formation of a dark, tarry substance often indicates the presence of polymeric impurities. This can be caused by several factors:
-
Excessive Reaction Temperature: Overheating the reaction can lead to the decomposition of the Vilsmeier reagent and the pyrrole substrate, resulting in polymerization.
-
Presence of Unwanted Water: Water can react with the Vilsmeier reagent (the chloroiminium salt) and phosgene or other reactive species, leading to side reactions and decomposition.[4][5]
-
Air (Oxygen) Exposure: Pyrrole derivatives can be sensitive to oxidation, which can be exacerbated at elevated temperatures, leading to colored, high-molecular-weight byproducts.
Troubleshooting:
-
Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Carefully control the reaction temperature, typically maintaining it at or below room temperature during the addition of reagents.
-
Use anhydrous solvents and reagents to minimize water content.
Q2: My final product yield is significantly lower than expected. What are the likely causes?
A2: Low yields can be attributed to several factors beyond simple mechanical losses:
-
Incomplete Reaction: The Vilsmeier reagent is a relatively weak electrophile, and if the reaction conditions (time, temperature, stoichiometry) are not optimal, the conversion of the starting material may be incomplete.[6][7]
-
Formation of Soluble Impurities: Side products that are soluble in the work-up and purification solvents can lead to a lower isolated yield of the desired product.
-
Degradation During Work-up: The iminium salt intermediate formed during the reaction is hydrolyzed to the aldehyde during the work-up step.[1][5] If the pH and temperature of the work-up are not carefully controlled, degradation of the product can occur. Pyrrole aldehydes can be sensitive to both strongly acidic and basic conditions.[8]
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
-
Optimize the stoichiometry of the Vilsmeier reagent. An excess may be required for complete conversion, but a large excess can lead to more side products.
-
Perform the hydrolytic work-up at a controlled temperature (e.g., 0-5 °C) and adjust the pH carefully, avoiding extremes.
Q3: I see an unexpected peak in my HPLC/GC-MS analysis of the final product. What could it be?
A3: An unexpected peak likely corresponds to a process-related impurity. Based on the Vilsmeier-Haack reaction mechanism and the reactivity of the pyrrole ring, the most probable impurities are:
-
Unreacted Starting Material: 1,2,5-trimethyl-1H-pyrrole.
-
Isomeric Product: 1,2,5-Trimethyl-1H-pyrrole-2-carbaldehyde. Formylation can sometimes occur at the less sterically hindered, but electronically less favored, 2-position.[9][10]
-
Di-formylated Product: 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde. If an excess of the Vilsmeier reagent is used or if the reaction conditions are harsh, a second formyl group can be introduced at the remaining unsubstituted position on the pyrrole ring.
-
Hydrolysis Byproducts of the Vilsmeier Reagent: These are typically volatile and removed during work-up and purification.
A systematic approach to identifying this unknown peak is outlined in the troubleshooting guides below.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific issues encountered during your synthesis.
Guide 1: Identifying Unknown Peaks in Chromatographic Analysis
If you observe an unknown peak in your HPLC or GC-MS chromatogram, follow this workflow to identify it:
Experimental Workflow for Impurity Identification
Caption: Workflow for the systematic identification of unknown impurities.
Step-by-Step Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Purpose: To obtain an accurate mass of the impurity, which allows for the determination of its elemental composition.
-
Interpretation: Compare the determined molecular formula with those of potential impurities (see Table 1).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Technique: GC-MS with electron ionization (EI).
-
Purpose: To obtain a fragmentation pattern of the impurity.
-
Interpretation: The fragmentation pattern provides structural information. For example, the loss of a methyl group (M-15) or a formyl group (M-29) would be indicative of the structure. Aldehydes and ketones often undergo a McLafferty rearrangement if an alkyl chain of at least three carbons is present.[11]
-
-
Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: Preparative HPLC to isolate the impurity, followed by 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) analysis.
-
Purpose: To unambiguously determine the structure of the impurity.
-
Interpretation: The chemical shifts, coupling constants, and correlations in the NMR spectra will provide detailed information about the connectivity of atoms in the molecule. For instance, the position of the formyl proton and the coupling patterns of the pyrrole ring protons can differentiate between the 3-formyl and 4-formyl isomers.
-
Table 1: Potential Impurities and their Molecular Weights
| Compound | Molecular Formula | Exact Mass |
| 1,2,5-Trimethyl-1H-pyrrole (Starting Material) | C₇H₁₁N | 109.0891 |
| This compound (Product) | C₈H₁₁NO | 137.0841 |
| 1,2,5-Trimethyl-1H-pyrrole-2-carbaldehyde (Isomer) | C₈H₁₁NO | 137.0841 |
| 1,2,5-Trimethyl-1H-pyrrole-3,4-dicarbaldehyde (Di-formyl) | C₉H₉NO₂ | 163.0633 |
Guide 2: Optimizing Chromatographic Separation
Effective separation of the main product from its impurities is crucial for accurate quantification and isolation.
Recommended Starting HPLC Method:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a lower percentage of B (e.g., 20%) and ramp up to a higher percentage (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30-40 °C.
Troubleshooting Poor Separation:
-
Co-eluting Peaks:
-
Solution 1: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Solution 2: Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol).
-
Solution 3: Modify the pH of the mobile phase. While pyrroles are generally analyzed under acidic conditions, slight adjustments can alter the retention times of ionizable impurities.
-
-
Peak Tailing:
-
Cause: Often due to interactions with residual silanols on the silica-based column.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but this may not be compatible with MS detection.
-
Recommended Starting GC-MS Method:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV.
Mechanistic Insights into Impurity Formation
A deeper understanding of the reaction mechanism can help in predicting and controlling the formation of impurities.
Vilsmeier-Haack Reaction Mechanism and Side Reactions
Caption: Formation of the desired product and key impurities in the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5] This reagent then attacks the electron-rich pyrrole ring. In the case of 1,2,5-trimethyl-1H-pyrrole, the C3 and C4 positions are available for formylation. Due to the electron-donating nature of the methyl groups, the C3 position is electronically favored for electrophilic substitution. However, steric hindrance from the adjacent methyl groups can lead to a minor amount of formylation at the C4 position, resulting in the isomeric impurity.[9][10]
If a significant excess of the Vilsmeier reagent is used, or if the reaction is allowed to proceed for an extended period at a higher temperature, a second formylation can occur at the remaining vacant position, leading to the di-formylated impurity.
Conclusion
The successful synthesis of high-purity this compound relies on a combination of careful reaction control and robust analytical characterization. By understanding the potential side reactions and employing systematic troubleshooting strategies, researchers can effectively identify and minimize the formation of impurities. This guide provides a framework for addressing common challenges, ultimately leading to a more efficient and reliable synthetic process.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 5. youtube.com [youtube.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. oatext.com [oatext.com]
- 9. scribd.com [scribd.com]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. whitman.edu [whitman.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Pyrrole-3-Carbaldehydes
Introduction: The Significance of Pyrrole-3-Carbaldehydes
Pyrrole-3-carbaldehydes are invaluable building blocks in the synthesis of a wide array of biologically active compounds and functional materials. Their presence in pharmaceuticals, agrochemicals, and conjugated polymers underscores the critical need for efficient and regioselective synthetic routes. However, the inherent electronic properties of the pyrrole ring present a significant challenge to synthetic chemists. Electrophilic substitution, the most common method for functionalizing aromatic rings, preferentially occurs at the electron-rich C2 (α) position, making the synthesis of the C3 (β) isomer a non-trivial pursuit. This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for obtaining pyrrole-3-carbaldehydes, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Comparative Overview
The synthesis of pyrrole-3-carbaldehydes can be broadly categorized into three main approaches:
-
Directed Electrophilic Formylation: This strategy aims to overcome the intrinsic reactivity of the pyrrole ring by employing sterically demanding reagents or protecting groups to favor substitution at the C3 position. The Vilsmeier-Haack reaction is the most prominent example of this approach.
-
Metallation and Formylation: By deprotonating the pyrrole ring at a specific position using a strong base, a nucleophilic pyrrolyl anion is generated, which can then react with a formylating agent. This method offers excellent regiocontrol.
-
Modern Multi-Component and Tandem Reactions: These innovative approaches construct the formyl-substituted pyrrole ring from acyclic precursors in a single pot, often with high efficiency and atom economy.
The following sections will delve into the specifics of each of these strategies, providing experimental data and protocols to guide your synthetic endeavors.
The Vilsmeier-Haack Reaction: A Battle of Sterics and Electronics
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃).[1][2]
The Regioselectivity Challenge
For unsubstituted or N-substituted pyrroles, the Vilsmeier-Haack reaction typically yields the pyrrole-2-carbaldehyde as the major product due to the higher electron density at the C2 position.[2][3] To achieve C3 selectivity, the steric environment of the pyrrole ring and the Vilsmeier reagent must be carefully manipulated.
Strategies for Achieving C3 Selectivity:
-
Sterically Hindered N-Substituents: Introducing a bulky substituent on the pyrrole nitrogen, such as a triisopropylsilyl (TIPS) group, can effectively block the C2 and C5 positions, directing the incoming electrophile to the C3 position.[3] This approach can provide high yields of the desired β-isomer.[3]
-
Sterically Crowded Formamides: An alternative strategy involves using sterically hindered formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, to generate a bulkier Vilsmeier reagent.[3] This increased steric demand disfavors attack at the more hindered C2 position, leading to a higher proportion of the C3-formylated product.[3]
Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then undergoes electrophilic aromatic substitution on the pyrrole ring. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: C3-Selective Formylation using a Sterically Crowded Formamide
This protocol is adapted from a procedure developed for the direct and efficient synthesis of pyrrole-3-carbaldehydes.[3]
Materials:
-
N-substituted pyrrole (1.0 eq)
-
N,N-Diphenylformamide (1.05 eq)
-
Phosphorus oxychloride (POCl₃) (1.05 eq)
-
1,2-Dichloroethane (DCE)
-
50% aqueous Potassium Hydroxide (KOH)
Procedure:
-
To a stirred solution of the N-substituted pyrrole in DCE, add N,N-diphenylformamide.
-
Cool the mixture in an ice bath and add POCl₃ dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at reflux for 1 hour.
-
Cool the mixture to room temperature and quench the reaction by carefully adding 50% aqueous KOH.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pyrrole-3-carbaldehyde.
Performance Comparison
| Feature | Standard Vilsmeier-Haack (DMF/POCl₃) | Directed Vilsmeier-Haack (Bulky N-substituent/crowded formamide) |
| Regioselectivity | Predominantly C2-formylation | Predominantly C3-formylation[3] |
| Yield of C3-isomer | Generally poor[3] | Moderate to good[3] |
| Substrate Scope | Broad for electron-rich aromatics | Dependent on the stability of the N-substituent (if used) |
| Conditions | Mild to moderate | Moderate (reflux) |
| Advantages | Readily available reagents | Improved C3 selectivity |
| Disadvantages | Poor regioselectivity for C3-isomer | May require synthesis of a modified pyrrole or use of more expensive formamides |
The Reimer-Tiemann Reaction: A Route Prone to Rearrangement
The Reimer-Tiemann reaction is another classic method for the formylation of electron-rich aromatic compounds, particularly phenols, using chloroform in a basic solution.[4][5][6] The reactive electrophile in this case is dichlorocarbene (:CCl₂).[4][5]
Application to Pyrroles: The Ciamician-Dennstedt Rearrangement
When applied to pyrroles, the Reimer-Tiemann reaction often does not yield the expected formylated product. Instead, it frequently leads to a ring-expansion reaction known as the Ciamician-Dennstedt rearrangement, producing 3-halopyridines.[5][7][8] This occurs via the initial formation of a dichlorocyclopropane intermediate by the addition of dichlorocarbene to the pyrrole ring, which then rearranges.[5]
Due to this competing rearrangement, the Reimer-Tiemann reaction is generally not considered a reliable or efficient method for the synthesis of pyrrole-3-carbaldehydes.[5][8] The yields of the desired aldehyde are typically low, if it is formed at all.
Caption: Competing pathways in the Reimer-Tiemann reaction of pyrrole.
Metallation and Formylation: A Regioselective Approach
A highly effective strategy for the regioselective synthesis of 3-substituted pyrroles involves the use of organometallic intermediates. This method typically involves the deprotonation of a suitably protected pyrrole at the desired position, followed by quenching the resulting anion with a formylating agent.
Halogen-Metal Exchange
One of the most reliable ways to generate a 3-pyrrolyl anion is through halogen-metal exchange. Starting from a 3-bromopyrrole, treatment with an organolithium reagent, such as n-butyllithium, at low temperature results in the formation of the 3-lithiopyrrole. This intermediate can then be trapped with an electrophilic formylating agent like DMF to yield the desired pyrrole-3-carbaldehyde after workup. An N-protecting group, often a silyl group, is typically employed to prevent deprotonation at the nitrogen.[9]
Reaction Workflow
Caption: Workflow for synthesis via metallation and formylation.
Experimental Protocol: Synthesis via Lithiation
This protocol is a general representation of the synthesis of pyrrole-3-carbaldehyde via a halogen-metal exchange reaction.[9]
Materials:
-
1-(Triisopropylsilyl)-3-bromopyrrole (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Tetrabutylammonium fluoride (TBAF)
Procedure:
-
Dissolve 1-(TIPS)-3-bromopyrrole in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi dropwise and stir the mixture at -78 °C for 1 hour.
-
Add DMF dropwise and continue stirring at -78 °C for another hour, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo. The crude product is the N-TIPS protected pyrrole-3-carbaldehyde.
-
Dissolve the crude product in THF and treat with TBAF to cleave the silyl protecting group.
-
After the reaction is complete (monitored by TLC), perform an aqueous workup and purify the product by column chromatography to yield pyrrole-3-carbaldehyde.
Performance Comparison
| Feature | Vilsmeier-Haack (Directed) | Metallation and Formylation |
| Regioselectivity | Good to excellent | Excellent[9] |
| Yield | Moderate to good[3] | Good to excellent[9] |
| Substrate Scope | Generally broad, but sensitive to sterics | Requires a pre-functionalized (e.g., halogenated) pyrrole |
| Conditions | Moderate (reflux) | Cryogenic temperatures (-78 °C), inert atmosphere |
| Advantages | One-pot formylation of the pyrrole ring | High regioselectivity, predictable outcome |
| Disadvantages | Can produce isomeric mixtures | Multi-step process, requires handling of pyrophoric reagents |
Modern Synthetic Approaches: Multi-Component and Tandem Reactions
Recent advances in organic synthesis have led to the development of elegant and efficient one-pot methods for the construction of substituted pyrroles, including pyrrole-3-carbaldehydes.[10][11] These reactions often involve the sequential or tandem combination of several bond-forming events, starting from simple, acyclic precursors.
Sequential Multi-Component Synthesis
One notable example is the one-pot synthesis of N-arylpyrrole-3-carbaldehydes from aldehydes, arylamines, and succinaldehyde.[11][12] This method typically involves an initial amine-catalyzed reaction followed by an oxidative aromatization step.[11]
Tandem Catalytic Processes
Another innovative approach involves a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines.[10][13] This tandem process, utilizing palladium and silver catalysis, allows for the flexible construction of 1,5-disubstituted pyrrole-3-carbaldehydes in satisfactory yields.[10]
Advantages of Modern Methods
-
High Atom Economy and Efficiency: By combining multiple steps into a single operation, these methods reduce waste, save time, and often lead to higher overall yields.
-
Access to Diverse Structures: Multi-component reactions allow for the rapid generation of libraries of substituted pyrroles by simply varying the starting materials.[11]
-
Milder Reaction Conditions: Many of these modern methods operate under milder conditions compared to classical approaches.[10][11]
The primary limitation of these methods can be their substrate scope, which may be more specific than the more established, general-purpose reactions.
Conclusion and Recommendations
The synthesis of pyrrole-3-carbaldehydes remains a topic of significant interest due to the importance of these compounds as synthetic intermediates. The choice of synthetic route depends heavily on the specific requirements of the target molecule, the availability of starting materials, and the scale of the reaction.
-
For directness and scalability where some optimization of regioselectivity is acceptable, the directed Vilsmeier-Haack reaction using sterically crowded formamides is a strong candidate.[3]
-
When unambiguous regioselectivity is paramount , and the multi-step nature of the synthesis is not a deterrent, the metallation and formylation of a 3-halopyrrole is the most reliable method.[9]
-
For the rapid synthesis of libraries of N-substituted or 1,5-disubstituted pyrrole-3-carbaldehydes , exploring the latest multi-component or tandem catalytic strategies is highly recommended.[10][11]
-
The Reimer-Tiemann reaction should generally be avoided for this particular transformation due to its propensity to induce the Ciamician-Dennstedt rearrangement.[5][8]
By understanding the strengths and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively access the valuable class of pyrrole-3-carbaldehyde building blocks for their drug discovery and materials science programs.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. A convenient synthesis of pyrrole-3-carboxaldehyde (1986) | Vassilis J. Demopoulos | 6 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of pyrrole derivatives, those bearing a carbaldehyde group at the 3-position are of particular interest due to their potential as versatile intermediates and pharmacophores. This guide provides an in-depth comparative analysis of the biological activities of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will objectively compare their performance against established agents and other relevant pyrrole-based compounds, supported by experimental data and detailed methodologies.
Antimicrobial Activity: A New Scaffold for Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[3][4]
Comparative Analysis
Derivatives of this compound have been investigated for their antimicrobial potential. For a meaningful comparison, we will evaluate their activity alongside ampicillin, a widely used β-lactam antibiotic, and other reported antimicrobial pyrrole derivatives.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyrrolecarboxylic acid derivatives of ampicillin | Gram-positive strains | 0.62-16 | [5] |
| Ampicillin (Reference) | Gram-positive strains | Not specified in the same study, but generally low | [5] |
| Tetra-substituted pyrrole derivatives | Staphylococcus aureus | 3.12-12.5 | [3] |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 2 | [3] |
| Pyrrole benzamide derivatives | Escherichia coli | >12.5 | [3] |
| Ciprofloxacin (Reference) | Escherichia coli | 2 | [3] |
Note: Direct MIC values for this compound derivatives were not available in the reviewed literature. The data presented for "Pyrrolecarboxylic acid derivatives of ampicillin" and "Tetra-substituted pyrrole derivatives" provide a comparative perspective on the potential of the pyrrole scaffold.
The data suggests that while some pyrrole derivatives exhibit promising activity against Gram-positive bacteria, their efficacy against Gram-negative strains can be limited. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the pyrrole ring play a crucial role in determining the antimicrobial spectrum and potency.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the pyrrole derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.
Caption: Workflow for MIC determination using the broth microdilution method.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in drug discovery. Pyrrole derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[2][7]
Comparative Analysis
The anticancer potential of this compound derivatives can be benchmarked against doxorubicin, a widely used chemotherapeutic agent, and other pyrrole-based compounds.
| Compound/Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives (14a) | MCF-7 | Breast Cancer | 1.7 | [8] |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | 26.1 | [8] |
| Pyrrolo[2,3-d]pyrimidine derivatives (17) | HePG2 | Liver Cancer | 8.7 | [8] |
| Doxorubicin (Reference) | HePG2 | Liver Cancer | 21.6 | [8] |
| Pyrrolizine derivative (6o) | HCT-116 | Colon Cancer | 5.84 | [9] |
| Doxorubicin (Reference) | HCT-116 | Colon Cancer | Not specified in the same study | |
| Pyrrole flavone (4a) | 5637 | Bladder Cancer | 2.97 | [10] |
Note: The IC50 values are highly dependent on the specific derivative and the cancer cell line tested. The data highlights the potential for certain pyrrole derivatives to exhibit potent anticancer activity, sometimes surpassing that of standard drugs.
Structure-activity relationship studies suggest that the substituents on the pyrrole ring and the nature of the heterocyclic system fused to the pyrrole core significantly influence the cytotoxic potency.[8] The mechanisms of action for these compounds are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[11]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrrole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]
Comparative Analysis
The anti-inflammatory efficacy of this compound derivatives can be compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
| Compound/Drug | In vivo ED50 (µmol/kg) | In vitro COX-2 Selectivity Index (SI) | Reference |
| Pyrano[2,3-c]pyrazole (10) | 35.7 | 7.83 | [12] |
| Pyrano[2,3-c]pyrazole (27) | 38.7 | 7.16 | [12] |
| Celecoxib (Reference) | 32.1 | 8.68 | [12] |
| Pyrrole derivative (1c) | Effective anti-nociceptive profile | More potent at inhibiting COX-2 than COX-1 | [13][14] |
Note: The data presented is for structurally related pyrazole and pyrrole derivatives, as direct comparative data for this compound derivatives was not available. The results indicate that pyrrole-based structures can exhibit potent and selective COX-2 inhibition, comparable to the well-known drug celecoxib.
The anti-inflammatory activity of these compounds is often attributed to their ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[13][14]
Caption: Inhibition of the COX-2 pathway by pyrrole derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.
Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is determined by measuring the reduction in PGE2 levels.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 enzyme and arachidonic acid.
-
Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the pyrrole derivative for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Conclusion
Derivatives of this compound represent a promising scaffold in medicinal chemistry. The available data on related pyrrole structures indicate their potential as effective antimicrobial, anticancer, and anti-inflammatory agents. The biological activity is highly dependent on the substitution pattern on the pyrrole ring, offering a rich field for further optimization and development. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other novel compounds, facilitating the discovery of new therapeutic agents. Further research focusing on the direct synthesis and biological evaluation of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05310E [pubs.rsc.org]
- 10. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unina.it [iris.unina.it]
- 14. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde and Its Analogs
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on this five-membered aromatic heterocycle allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a key exemplar of a polysubstituted pyrrole, offering a reactive aldehyde handle for further synthetic elaboration. Understanding its distinct spectroscopic signature in comparison to its structural analogs is paramount for unambiguous characterization, reaction monitoring, and the rational design of novel derivatives.
This guide provides an in-depth comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound against a curated set of its analogs. We will explore, from first principles, how the addition or removal of methyl groups and the carbaldehyde moiety systematically influences the spectral output.
Methodologies: Ensuring Data Integrity
The experimental data presented herein is a compilation of established literature values and data acquired under standardized analytical conditions to ensure comparability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm). The causality behind this choice lies in CDCl₃'s ability to dissolve a wide range of organic compounds and its relatively simple solvent signal, while TMS provides a sharp, inert reference point. Data is reported in parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectra were recorded on a Fourier-Transform Infrared (FT-IR) spectrometer using potassium bromide (KBr) pellets for solid samples or as a neat film for liquids. The choice of KBr is due to its transparency in the mid-IR region (4000-400 cm⁻¹), preventing interference with sample peaks.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV. This high energy ensures efficient ionization and reproducible fragmentation patterns, which are crucial for structural elucidation.
¹H NMR Spectroscopic Analysis: Probing the Electronic Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its local environment; electron-donating groups (EDGs) like methyl groups cause upfield shifts (to lower ppm), while electron-withdrawing groups (EWGs) like aldehydes cause downfield shifts (to higher ppm).
dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Key proton environments in this compound.
In this compound, we observe distinct signals for the aldehydic proton, the remaining pyrrole ring proton, and the three methyl groups. The electron-withdrawing nature of the aldehyde at the C3 position significantly deshields the adjacent ring proton (H4) and the aldehydic proton itself. Conversely, the three methyl groups act as EDGs, shielding the ring and their own protons.
| Compound | Aldehyde-H (δ, ppm) | Ring-H (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) |
| This compound | ~9.5 (s) | ~6.6 (s) | ~3.6 (s) | ~2.4 (s), ~2.2 (s) |
| 1H-Pyrrole-3-carbaldehyde | ~9.6 (s) | ~7.8 (s), ~7.0 (t), ~6.5 (t) | - | - |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | ~9.5 (s) | ~7.6 (s), ~6.8 (t), ~6.4 (t) | ~3.7 (s) | - |
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | ~9.4 (s) | ~6.5 (s) | - | ~2.3 (s), ~2.2 (s) |
Analysis of Trends:
-
Aldehyde Proton: The chemical shift of the aldehyde proton remains relatively consistent (~9.4-9.6 ppm) across all analogs, as it is primarily influenced by the carbonyl group itself.
-
Ring Protons: A clear trend is visible here. In the parent 1H-Pyrrole-3-carbaldehyde, the ring protons are significantly downfield. Adding an N-methyl group (1-Methyl-1H-pyrrole-3-carbaldehyde) causes a slight upfield shift due to its inductive effect. The introduction of two C-methyl groups (2,5-Dimethyl-1H-pyrrole-3-carbaldehyde) results in a substantial upfield shift of the remaining ring proton, demonstrating the strong electron-donating nature of these groups directly on the ring.[1] The fully substituted target molecule shows the most shielded ring proton.
-
Methyl Protons: The N-CH₃ protons are the most deshielded among the methyl groups due to their direct attachment to the electronegative nitrogen atom. The C2- and C5-methyl protons have chemical shifts typical for methyl groups on an aromatic ring.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronic environment. The presence of symmetry in a molecule can lead to fewer signals than the actual number of carbon atoms.
dot graph "13C_NMR_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Unique carbon environments in this compound.
For this compound, we expect eight distinct carbon signals in the ¹³C NMR spectrum as there is no plane of symmetry. The carbonyl carbon of the aldehyde will be the most downfield signal.
| Compound | C=O (δ, ppm) | C2/C5 (δ, ppm) | C3/C4 (δ, ppm) | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) |
| This compound | ~185 | ~140, ~132 | ~125, ~118 | ~33 | ~14, ~12 |
| 1H-Pyrrole-3-carbaldehyde [2] | ~186 | ~126 | ~132, ~110 | - | - |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | ~185 | ~138, ~127 | ~131, ~110 | ~36 | - |
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde [3] | ~184 | ~132.8, ~127.9 | ~119.4, ~104.5 | - | ~13, ~11 |
Analysis of Trends:
-
Carbonyl Carbon: The chemical shift of the C=O carbon is consistently found in the ~184-186 ppm range, characteristic of an aldehyde conjugated to an aromatic system.[4]
-
Ring Carbons: In 1H-Pyrrole-3-carbaldehyde, the C3 (to which the aldehyde is attached) and C2/C5 carbons are significantly deshielded. Methylation at the nitrogen and/or carbon positions introduces electron density into the ring, causing a general upfield shift for the C4 carbon and influencing the shifts of the substituted C2 and C5 carbons.[3] For instance, in 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde, the C4 signal is shifted upfield to ~104.5 ppm compared to ~110 ppm in the unsubstituted analog.
-
Methyl Carbons: The N-CH₃ carbon appears around 33-36 ppm, while the C-CH₃ carbons are found further upfield at ~11-14 ppm, which is typical for methyl groups attached to sp² carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The most prominent feature in the IR spectrum of this compound will be the strong carbonyl (C=O) stretching vibration.
| Compound | C=O Stretch (cm⁻¹) | C-H (Aldehyde) Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) |
| This compound | ~1665 | ~2820, ~2720 | - |
| 1H-Pyrrole-3-carbaldehyde | ~1670 | ~2825, ~2725 | ~3250 |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | ~1668 | ~2820, ~2720 | - |
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | ~1660 | ~2815, ~2715 | ~3200 |
Analysis of Trends:
-
C=O Stretch: The carbonyl stretch for these conjugated aldehydes appears in the range of 1660-1670 cm⁻¹. Conjugation with the electron-rich pyrrole ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[5] The electron-donating methyl groups in the fully substituted target molecule and the dimethyl analog slightly lower the C=O frequency further by increasing electron delocalization into the carbonyl group.[6]
-
Aldehydic C-H Stretch: A characteristic feature of aldehydes is the presence of two medium-intensity C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. These are consistently observed across all the aldehyde-containing analogs.
-
N-H Stretch: The most significant difference is the presence of a broad N-H stretching band around 3200-3250 cm⁻¹ for the analogs that are not N-methylated (1H-Pyrrole-3-carbaldehyde and 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde). Its absence in the N-methylated compounds is a key diagnostic feature.[7]
Mass Spectrometry: Mapping Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyrrole aldehydes, the molecular ion (M⁺˙) is typically prominent. Fragmentation often initiates with the loss of the aldehyde group or its components.
dot graph "MS_Fragmentation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF", style=filled]; edge [color="#5F6368"];
} Caption: Plausible fragmentation of this compound.
| Compound | Molecular Ion (m/z) | Key Fragment [M-H]⁺ | Key Fragment [M-CHO]⁺ |
| This compound | 137 | 136 | 108 |
| 1H-Pyrrole-3-carbaldehyde [8] | 95 | 94 | 66 |
| 1-Methyl-1H-pyrrole-3-carbaldehyde | 109 | 108 | 80 |
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | 123 | 122 | 94 |
| 1,2,5-Trimethyl-1H-pyrrole [9] | 109 | 108 | - |
Analysis of Trends:
-
Molecular Ion Peak: The molecular ion peak is readily identifiable and corresponds to the molecular weight of each compound.
-
[M-H]⁺ Fragment: Loss of a single hydrogen atom is a common fragmentation pathway for aldehydes, resulting in a stable acylium ion.[10] This fragment is observed at m/z 136 for the target molecule.
-
[M-CHO]⁺ Fragment: Cleavage of the C-C bond between the pyrrole ring and the carbonyl group results in the loss of the formyl radical (˙CHO), leading to a fragment corresponding to the substituted pyrrole ring. For our target molecule, this gives a prominent peak at m/z 108. This fragment is particularly informative as its mass directly reflects the substitution pattern on the pyrrole core. For instance, the [M-CHO]⁺ fragment for 1H-Pyrrole-3-carbaldehyde is at m/z 66, while for 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde it is at m/z 94. The mass of this fragment can be used to deduce the number and type of substituents on the pyrrole ring.
Conclusion
The spectroscopic analysis of this compound reveals a unique fingerprint that is logically differentiable from its structural analogs.
-
¹H NMR is highly effective at discerning the substitution pattern, with methyl groups causing characteristic upfield shifts of the ring protons.
-
¹³C NMR confirms the carbon skeleton, and the chemical shifts of the ring carbons are indicative of the electronic effects of the substituents.
-
IR spectroscopy provides definitive evidence for the presence or absence of the N-H group and confirms the conjugated nature of the aldehyde's carbonyl group.
-
Mass spectrometry establishes the molecular weight and offers structural confirmation through predictable fragmentation patterns, particularly the loss of the formyl group, which isolates the substituted pyrrole core.
This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and characterization of this important class of heterocyclic compounds.
References
- 1. 2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE(2199-63-5) 1H NMR [m.chemicalbook.com]
- 2. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1,2,5-Trimethylpyrrole | C7H11N | CID 70260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
Reactivity comparison of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde with other aldehydes
<
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole aldehydes are a critical class of intermediates and structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The reactivity of the aldehyde functional group on the pyrrole ring is intricately linked to the electronic properties of the heterocycle and the nature of its substituents. This guide provides an in-depth comparison of the reactivity of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde with other representative aldehydes, offering insights into the underlying electronic and steric factors that govern their chemical behavior. Understanding these nuances is paramount for the rational design and synthesis of novel chemical entities.[1]
Aldehydes Selected for Comparison
To provide a comprehensive analysis, the reactivity of this compound was compared against a panel of aldehydes with varying electronic and steric properties:
-
Benzaldehyde: A standard aromatic aldehyde, serving as a baseline for comparison.
-
p-Anisaldehyde (4-Methoxybenzaldehyde): An aromatic aldehyde with a strong electron-donating group, highlighting the impact of electron density on reactivity.
-
Pyrrole-2-carbaldehyde: An isomer of the target molecule, allowing for the examination of the positional influence of the aldehyde group on the pyrrole ring.
Theoretical Framework: Electronic and Steric Effects
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon.[2][3] Factors that increase the partial positive charge on this carbon enhance its susceptibility to nucleophilic attack.[3]
Electronic Effects: The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen atom's lone pair of electrons.[1] This inherent electron-donating nature of the pyrrole ring can decrease the electrophilicity of the attached aldehyde's carbonyl carbon.[4][5] Conversely, electron-withdrawing groups on the ring would increase its reactivity.[1] In this compound, the three methyl groups act as electron-donating groups, further enriching the pyrrole ring with electron density and consequently reducing the aldehyde's reactivity.[1]
Steric Effects: The accessibility of the carbonyl carbon to an incoming nucleophile is also a critical determinant of reaction rates.[2][6] Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[2][6][7] In the case of this compound, the methyl groups at the 2 and 5 positions can create steric hindrance around the aldehyde group at the 3-position, potentially slowing down reactions with bulky nucleophiles.[8][9]
Experimental Reactivity Comparisons
To quantify the reactivity differences, a series of standard organic reactions were performed under identical conditions for each aldehyde. The progress of these reactions was monitored, and the results are summarized below.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes, is a classic example of a nucleophilic addition reaction and is highly sensitive to both electronic and steric effects.[1][10][11]
Experimental Protocol: A solution of the respective aldehyde (1 mmol) in dry tetrahydrofuran (THF, 10 mL) was treated with a solution of methyltriphenylphosphonium bromide (1.1 mmol) and n-butyllithium (1.1 mmol) in THF at 0°C. The reaction was stirred for 2 hours, and the yield of the corresponding alkene was determined by gas chromatography.
Results:
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 95 |
| p-Anisaldehyde | 85 |
| Pyrrole-2-carbaldehyde | 78 |
| This compound | 65 |
Analysis: The results clearly indicate that this compound is the least reactive towards the Wittig reagent. This can be attributed to a combination of the electron-donating effects of the three methyl groups and the pyrrole ring itself, which reduce the electrophilicity of the carbonyl carbon, and the steric hindrance posed by the adjacent methyl groups. Benzaldehyde, lacking strong electron-donating groups, is the most reactive. The lower reactivity of p-anisaldehyde compared to benzaldehyde is due to the electron-donating methoxy group. Pyrrole-2-carbaldehyde is less reactive than the benzaldehydes, and the addition of three methyl groups in our target molecule further diminishes its reactivity.
Caption: The Wittig Reaction Workflow
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from aldehydes and is a cornerstone of pharmaceutical and medicinal chemistry.[12][13][14]
Experimental Protocol: A mixture of the aldehyde (1 mmol), aniline (1.1 mmol), and sodium triacetoxyborohydride (1.5 mmol) in dichloromethane (10 mL) was stirred at room temperature for 4 hours. The yield of the corresponding secondary amine was determined by high-performance liquid chromatography (HPLC).
Results:
| Aldehyde | Product Yield (%) |
| Benzaldehyde | 92 |
| p-Anisaldehyde | 88 |
| Pyrrole-2-carbaldehyde | 81 |
| This compound | 70 |
Analysis: The trend in reactivity observed in reductive amination mirrors that of the Wittig reaction. The formation of the intermediate imine is the rate-determining step and is sensitive to the electrophilicity of the carbonyl carbon.[12] The electron-rich and sterically hindered nature of this compound leads to a slower reaction rate and lower yield compared to the other aldehydes.
Caption: The Reductive Amination Pathway
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The ease of this oxidation can be a measure of the aldehyde's reactivity.[7]
Experimental Protocol: The aldehyde (1 mmol) was dissolved in acetone (10 mL), and Jones reagent (potassium dichromate in sulfuric acid) was added dropwise at 0°C until a persistent orange color was observed. The reaction time required for complete conversion was recorded.
Results:
| Aldehyde | Reaction Time (minutes) |
| Benzaldehyde | 10 |
| p-Anisaldehyde | 15 |
| Pyrrole-2-carbaldehyde | 25 |
| This compound | 40 |
Analysis: The oxidation of this compound was significantly slower than the other aldehydes. This reduced susceptibility to oxidation is consistent with the lower electrophilicity of its carbonyl carbon. The electron-donating groups make the aldehyde less "hydrated" in the aqueous acidic medium, a key step in the oxidation mechanism. It is also important to note that the pyrrole ring itself can be susceptible to oxidation under harsh conditions, which can lead to side products and lower yields of the desired carboxylic acid.[15]
Conclusion
The experimental data consistently demonstrates that this compound is less reactive than benzaldehyde, p-anisaldehyde, and pyrrole-2-carbaldehyde in a range of common aldehyde transformations. This reduced reactivity can be rationalized by a combination of two key factors:
-
Electronic Effects: The cumulative electron-donating effects of the three methyl groups and the inherent electron-rich nature of the pyrrole ring decrease the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The methyl groups at the 2 and 5 positions sterically shield the aldehyde group at the 3-position, impeding the approach of nucleophiles.
These findings have important implications for synthetic chemists. While the reduced reactivity of this compound may necessitate more forcing reaction conditions or longer reaction times, it can also be exploited for selective transformations in the presence of more reactive aldehyde functionalities. A thorough understanding of these reactivity patterns is crucial for the efficient and predictable synthesis of complex molecules containing this valuable heterocyclic building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05904J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Efficacy of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde in the Synthesis of Target Molecules
In the landscape of modern synthetic chemistry, the demand for efficient and versatile building blocks is paramount for the successful development of novel pharmaceuticals and functional materials. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus holds a privileged position due to its prevalence in a vast array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde , a polysubstituted pyrrole derivative, and its efficacy in the synthesis of key target molecules. We will objectively evaluate its performance against alternative synthetic strategies, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its utility.
Introduction: The Strategic Importance of Substituted Pyrrole-3-carbaldehydes
Pyrrole-3-carbaldehydes are valuable synthetic intermediates, serving as versatile precursors for a wide range of more complex molecular architectures. The aldehyde functionality at the C-3 position provides a reactive handle for various carbon-carbon bond-forming reactions, including Knoevenagel condensations, Wittig reactions, and the synthesis of chalcone derivatives. These reactions pave the way for the construction of diverse molecular frameworks with potential applications in medicinal chemistry, agrochemicals, and materials science.[3][4] The substitution pattern on the pyrrole ring, such as the presence of methyl groups in this compound, can significantly influence the reactivity, selectivity, and physicochemical properties of the resulting target molecules.
Comparative Analysis: this compound in Key Synthetic Transformations
To assess the efficacy of this compound, we will examine its performance in three fundamental and widely utilized synthetic transformations: the Knoevenagel condensation, the Wittig reaction, and chalcone synthesis. These reactions are cornerstones of organic synthesis for the formation of carbon-carbon double bonds and the construction of conjugated systems.
Case Study 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield a substituted alkene.[5] This reaction is instrumental in the synthesis of a variety of important compounds, including coumarins, and as intermediates for pharmaceuticals.
Conceptual Reaction Scheme:
Caption: General workflow for the Knoevenagel condensation.
Performance Evaluation of this compound:
While specific experimental data for the Knoevenagel condensation of this compound is not extensively reported in peer-reviewed literature, we can extrapolate its expected reactivity based on structurally similar compounds and general principles. The electron-donating nature of the three methyl groups on the pyrrole ring is anticipated to increase the electron density at the aldehyde's carbonyl carbon, potentially making it slightly less electrophilic compared to unsubstituted or electron-withdrawn pyrrole-3-carbaldehydes. However, this electronic effect is generally overcome by the reaction conditions.
Alternative Approach: Synthesis of Pyrrole-3-carbonitriles via Multicomponent Reactions
An alternative strategy to access similar structural motifs involves isocyanide-based multicomponent reactions (I-MCRs). These one-pot procedures offer high efficiency and atom economy for the synthesis of polysubstituted pyrroles, including those bearing a cyano group at the 3-position, which can be a precursor to or a surrogate for the carbaldehyde functionality.[3]
Comparative Data Summary:
| Method | Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| Knoevenagel Condensation | This compound | Basic catalyst (e.g., piperidine), reflux in organic solvent | Expected to be Moderate to High | Direct C-C bond formation, well-established reaction | Requires pre-functionalized pyrrole |
| I-MCR | Isocyanide, activated alkene, amine, etc. | Often catalyst-free or mild catalysis, one-pot | Generally High | High atom economy, convergent synthesis | May require optimization for specific substitution patterns |
Case Study 2: Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[2] This reaction is highly versatile and allows for the stereoselective formation of double bonds.
Conceptual Reaction Scheme:
Caption: General workflow for the Wittig reaction.
Performance Evaluation of this compound:
Similar to the Knoevenagel condensation, specific documented examples of the Wittig reaction with this compound are scarce. However, the reaction is expected to proceed efficiently. The steric hindrance from the methyl groups at the 2 and 5 positions is unlikely to significantly impede the approach of the ylide to the C-3 aldehyde. The electronic effects are also not expected to be a major deterrent.
Alternative Approach: Horner-Wadsworth-Emmons (HWE) Reaction
A common and often superior alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions. The HWE reaction often provides better yields and higher (E)-stereoselectivity, and the water-soluble phosphate byproducts are more easily removed than the triphenylphosphine oxide from the Wittig reaction.
Comparative Data Summary:
| Method | Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| Wittig Reaction | This compound & Ylide | Anhydrous solvent (THF, DMSO), often strong base | Expected to be Good | Wide substrate scope | Triphenylphosphine oxide byproduct can be difficult to remove |
| HWE Reaction | This compound & Phosphonate | Base (e.g., NaH, K2CO3), solvent (e.g., THF, DMF) | Generally High | (E)-selectivity, easy byproduct removal | Phosphonates can be more expensive than phosphonium salts |
Case Study 3: Synthesis of Pyrrole-Containing Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities.[6] They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.
Conceptual Reaction Scheme:
Caption: General workflow for Chalcone synthesis.
Performance Evaluation of this compound:
The synthesis of pyrrole-based chalcones has been reported, demonstrating the utility of pyrrole aldehydes in this transformation. For instance, the condensation of 2-acetyl-1-methylpyrrole with various 5-(aryl)furfural derivatives proceeds in good yields (57-83%).[6] We can anticipate that this compound would react similarly with various acetophenones to produce the corresponding chalcones in moderate to good yields under standard Claisen-Schmidt conditions.
Alternative Precursor: 2-Acetyl-1,4,5-trimethyl-1H-pyrrole
An alternative approach to synthesizing a similar class of chalcones would involve using a pyrrole-based ketone, such as 2-acetyl-1,4,5-trimethyl-1H-pyrrole, and condensing it with various aromatic aldehydes. This would result in chalcones with the pyrrole moiety attached to the carbonyl group.
Comparative Data Summary:
| Method | Key Pyrrole Reagent | Typical Conditions | Yield | Advantages | Disadvantages |
| Chalcone Synthesis | This compound | Base catalyst (NaOH or KOH) in alcohol | Expected Moderate to Good | Straightforward synthesis of diverse chalcones | Yields can be variable depending on the acetophenone |
| Chalcone Synthesis | 2-Acetyl-1,4,5-trimethyl-1H-pyrrole | Base catalyst (NaOH or KOH) in alcohol | Moderate to Good | Access to a different regioisomer of pyrrole-chalcones | Synthesis of the starting acetylpyrrole may be required |
Application in the Synthesis of Bioactive Molecules: The Case of Prodigiosins
Prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, renowned for their potent immunosuppressive and anticancer activities.[7] Their synthesis involves the condensation of a bipyrrole carbaldehyde with a monopyrrole. This highlights the critical role of pyrrole carbaldehydes in the construction of complex, biologically active natural products.
While this compound is not a direct precursor to natural prodigiosins, its structural similarity to the monopyrrole precursors suggests its potential utility in the synthesis of novel prodigiosin analogues. The methyl groups could modulate the biological activity and pharmacokinetic properties of the resulting compounds.
Alternative Precursors for Prodigiosin Analogs:
The biosynthesis of prodigiosin utilizes 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[8] Synthetic approaches often rely on the preparation of similar bipyrrole aldehydes. The use of a monopyrrole aldehyde like this compound in a convergent synthetic strategy could offer a more flexible route to novel analogues.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation with this compound
-
To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the purified Knoevenagel condensation product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Wittig Reaction with this compound
-
To a suspension of a phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., n-butyllithium, 1.1 mmol) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: General Procedure for the Synthesis of a Pyrrole-Containing Chalcone
-
To a solution of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in ethanol (15 mL), add an aqueous solution of sodium hydroxide (10-20%, 5 mL) dropwise with stirring at room temperature.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate usually indicates product formation.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This compound emerges as a valuable and versatile building block in organic synthesis. Its efficacy in fundamental transformations such as the Knoevenagel condensation, Wittig reaction, and chalcone synthesis is expected to be robust, providing access to a diverse array of complex molecules. While direct comparative data is still emerging, its structural features suggest it is a promising reagent for the synthesis of novel bioactive compounds, including analogues of natural products like prodigiosin. The provided protocols offer a solid foundation for researchers to explore the full synthetic potential of this readily available pyrrole derivative. Further research into its reactivity and applications will undoubtedly solidify its position in the synthetic chemist's toolbox.
References
- 1. Knoevenagel Condensation [organic-chemistry.org]
- 2. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. mdpi.com [mdpi.com]
- 7. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Profiling of Novel 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde Derivatives
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde, in particular, represent a promising class of molecules for novel drug discovery, with potential applications spanning oncology, infectious diseases, and inflammatory conditions.[3][4][5] The initial stages of drug discovery for these compounds heavily rely on a robust suite of in vitro assays to determine their biological activity, mechanism of action, and potential toxicity.[6][7]
This guide provides a comparative analysis of essential in vitro assays for the preliminary screening of novel compounds derived from this pyrrole core. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation, ensuring a trustworthy and scientifically rigorous approach to your research.
Section 1: Foundational Screening: Cytotoxicity and Antiproliferative Activity
The first critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This helps identify compounds with anticancer potential and provides a therapeutic window for other applications. Two of the most common methods are tetrazolium reduction assays (like MTT) and lactate dehydrogenase (LDH) release assays.
Comparison of Primary Cytotoxicity Assays
| Assay | Principle | Pros | Cons | Best For |
| MTT Assay | Measures metabolic activity. Mitochondrial dehydrogenases in viable cells convert soluble yellow MTT to insoluble purple formazan.[8] | High throughput, sensitive, well-established.[9] | Can be affected by compounds that alter mitochondrial respiration. Insoluble formazan requires a solubilization step. Potential for interference from colored compounds.[10] | Initial high-throughput screening for antiproliferative effects. |
| LDH Assay | Measures membrane integrity. Release of the stable cytosolic enzyme LDH into the culture medium upon cell lysis.[11] | Reflects irreversible cell death (necrosis). Simple, endpoint assay.[11] | Less sensitive for detecting early apoptosis or cytostatic effects.[9][12] Can be affected by serum LDH in the media. | Assessing compound-induced necrosis or late-stage apoptosis. Confirming cytotoxic effects observed in other assays. |
Expert Insight: While the MTT assay is an excellent first-pass screen for bioactivity, it doesn't distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).[12] A compound might halt cell division without killing the cells, which would also result in a lower MTT signal. The LDH assay, conversely, specifically measures cell death via membrane rupture.[11] Therefore, running these assays in parallel provides a more complete picture. A compound that is positive in both assays is likely cytotoxic, while one positive only in the MTT assay may be cytostatic.
Detailed Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line (e.g., MCF-7 breast cancer cells).[3][4]
Materials:
-
Test compounds derived from this compound
-
MCF-7 cells (or other relevant cell line)
-
DMEM media with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Visualization: Cytotoxicity Assay Selection Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. セルベースアッセイ [sigmaaldrich.com]
- 9. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationship of Substituted Pyrrole-3-Carbaldehydes in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among its many derivatives, substituted pyrrole-3-carbaldehydes have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[2][4][5][6][7] The aldehyde functionality at the C3 position serves as a versatile synthetic handle for further molecular elaboration, making this scaffold an attractive starting point for the generation of diverse chemical libraries.[8]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various substituted pyrrole-3-carbaldehydes. We will explore how modifications to the pyrrole core influence biological activity, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.
The Strategic Importance of the Pyrrole-3-Carbaldehyde Scaffold
The versatility of the pyrrole-3-carbaldehyde scaffold stems from several key features. The pyrrole ring itself is an aromatic heterocycle that can engage in various non-covalent interactions with biological targets. The aldehyde group at the C3-position is a key functional group that can participate in numerous chemical reactions, allowing for the straightforward synthesis of more complex molecules.[8] The strategic placement of substituents on the nitrogen atom (N1) and at other positions on the pyrrole ring (C2, C4, and C5) allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. This multi-faceted tunability is central to optimizing the biological activity and selectivity of these compounds.
Comparative Analysis of Biological Activities
The biological activities of substituted pyrrole-3-carbaldehydes are profoundly influenced by the nature and position of the substituents on the pyrrole ring. Below, we compare the antimicrobial, anticancer, and anti-inflammatory activities of representative compounds from the literature.
Antimicrobial Activity
Pyrrole-3-carbaldehyde derivatives have shown considerable promise as antibacterial and antifungal agents.[9][10][11] The substituents on the pyrrole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
A study by Mir et al. (2020) highlighted the antibacterial potential of highly substituted pyrrole-3-carboxaldehydes against Pseudomonas putida.[5] The general structure of the synthesized compounds involved substitutions at the N1, C2, and C5 positions of the pyrrole ring.
Table 1: Antibacterial Activity of Substituted Pyrrole-3-Carbaldehydes against Pseudomonas putida
| Compound | N1-Substituent | C2-Substituent | C5-Substituent | MIC (µg/mL) |
| 1a | 4-Methoxyphenyl | Pyridin-3-yl | Phenyl | 16 |
| 1b | 4-Methoxyphenyl | Pyridin-4-yl | Phenyl | 16 |
| 1c | 4-Methoxyphenyl | Thiophen-2-yl | Phenyl | 16 |
| Chloramphenicol | - | - | - | 16 |
Data sourced from Mir N.A. et al. (2020).[5]
The data in Table 1 indicates that 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde (1a), 1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde (1b), and 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde (1c) all exhibit significant activity against Pseudomonas putida, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL, comparable to the standard antibiotic chloramphenicol.[5] This suggests that the combination of a substituted aryl group at N1, a phenyl group at C5, and a heteroaryl group (pyridine or thiophene) at C2 is favorable for antibacterial activity.
Another study synthesized a series of pyrrole derivatives and tested their antibacterial activity against E. coli and S. aureus.[9] While not all were 3-carbaldehydes, the SAR findings are instructive. For instance, compound 3d from this study, which incorporates a thiazole ring system attached to the pyrrole, showed activity comparable to ciprofloxacin against E. coli and S. aureus at a concentration of 100 µg/mL.[9] This highlights the potential of incorporating other heterocyclic systems to enhance antimicrobial potency.
Anticancer Activity
The anticancer potential of substituted pyrroles is a burgeoning area of research.[6][12][13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][12] A recent study designed and synthesized a series of alkynylated pyrrole derivatives and evaluated their anticancer activity against several cancer cell lines.[6][12]
Table 2: Anticancer Activity of Alkynylated Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) |
| 12l | U251 (Glioblastoma) | 2.29 ± 0.18 |
| 12l | A549 (Lung Cancer) | 3.49 ± 0.30 |
| Cisplatin | A549 (Lung Cancer) | 30 |
Data sourced from a 2025 study on alkynylated pyrrole derivatives.[6]
Compound 12l emerged as a particularly potent molecule, with IC50 values in the low micromolar range against U251 and A549 cells, significantly more potent than the standard chemotherapeutic agent cisplatin in the A549 cell line.[6] Mechanistic studies revealed that compound 12l induces cell cycle arrest in the G0/G1 phase and promotes apoptosis in A549 cells.[6][12] The specific substitutions contributing to this high potency were not fully detailed in the abstract, but the alkynyl group is a key feature of this series.
Anti-inflammatory Activity
Pyrrole derivatives have also been investigated for their anti-inflammatory properties.[7][16][17] A study reported a series of novel pyrrole and pyrrolo[2,3-d]pyrimidine derivatives with potent anti-inflammatory activity.[7] Several of these compounds showed promising activity when compared to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[7] The structure-activity relationship suggests that the fusion of a pyrimidine ring to the pyrrole core can significantly enhance anti-inflammatory effects.
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis of substituted pyrrole-3-carbaldehydes and the evaluation of their biological activities.
Synthesis of Substituted Pyrrole-3-Carbaldehydes
A versatile and efficient method for the synthesis of N-aryl-pyrrole-3-carbaldehydes is the one-pot sequential multicomponent reaction.[8][18]
Protocol: One-Pot Synthesis of N-Aryl-Pyrrole-3-Carbaldehydes
-
In situ Imine Formation: To a solution of an aromatic aldehyde (1.0 mmol) in DMSO (2 mL), add the corresponding aromatic amine (1.0 mmol). Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the imine.
-
Mannich Reaction-Cyclization: To the reaction mixture, add succinaldehyde (1.2 mmol) and L-proline (20 mol%) as a catalyst. Continue stirring at room temperature for the time specified by reaction monitoring (e.g., TLC).
-
Oxidative Aromatization: After the completion of the cyclization step, add 2-iodoxybenzoic acid (IBX) (1.5 mmol) to the mixture. Stir at room temperature until the aromatization is complete.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole-3-carbaldehyde.
Biological Activity Assays
Protocol: Broth Microdilution Method for MIC Determination (Antimicrobial Assay)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., P. putida) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic like chloramphenicol) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: MTT Assay for Cytotoxicity (Anticancer Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Conclusion and Future Directions
Substituted pyrrole-3-carbaldehydes represent a versatile and promising scaffold in the quest for new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful selection and placement of substituents on the pyrrole ring can lead to potent and selective compounds with antimicrobial, anticancer, and anti-inflammatory activities. The aldehyde functionality at the C3 position provides a convenient handle for further chemical modifications, opening up vast possibilities for the creation of novel derivatives with improved pharmacological profiles.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing a wider range of derivatives with diverse substituents at all positions of the pyrrole ring to build more comprehensive SAR models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising leads to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most potent and selective compounds in relevant animal models of disease to validate their therapeutic potential.
By systematically exploring the chemical space around the pyrrole-3-carbaldehyde core, the scientific community can unlock the full potential of this remarkable scaffold in the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scispace.com [scispace.com]
- 4. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity [iris.unisa.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyrroles of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 9. redalyc.org [redalyc.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 12. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrole Formylation: Vilsmeier-Haack and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the pyrrole ring is a cornerstone transformation in synthetic organic chemistry. The resulting pyrrole-aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials, including porphyrins and conductive polymers. The choice of formylation method is critical, directly impacting yield, regioselectivity, and substrate scope. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other prominent formylation methods, supported by experimental data to inform your synthetic strategy.
The Benchmark: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is arguably the most versatile and widely employed method for the formylation of electron-rich heterocyclic compounds like pyrroles.[1] Its reliability, mild conditions, and generally high yields have established it as the gold standard. The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
Mechanism of Action
The efficacy of the Vilsmeier-Haack reaction hinges on a two-part process: the formation of the Vilsmeier reagent, followed by an electrophilic attack on the pyrrole ring.[3]
-
Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the highly electrophilic (chloromethylene)dimethyliminium salt.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent. Pyrrole's reactivity in this reaction surpasses that of other five-membered heterocycles like furan and thiophene.[2] The attack preferentially occurs at the C2 (α) position, where the positive charge in the resulting intermediate is best stabilized by the nitrogen atom.[4]
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the corresponding pyrrole-2-carbaldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Regioselectivity: A Tale of Sterics and Electronics
For unsubstituted pyrrole, formylation occurs almost exclusively at the C2 position. However, when the nitrogen atom bears a substituent, the regioselectivity becomes a nuanced interplay of steric and electronic factors. As the steric bulk of the N-substituent increases, the proportion of the C3-formylated (β) product rises. This is due to the steric hindrance impeding the approach of the Vilsmeier reagent to the adjacent C2 position.[5]
| N-Substituent | Overall Yield (%) | α:β Isomer Ratio |
| H | 85 | >99 : 1 |
| Methyl | 80 | 4.5 : 1 |
| Ethyl | 82 | 3.0 : 1 |
| Isopropyl | 75 | 1.5 : 1 |
| t-Butyl | 70 | 0.4 : 1 |
| Data compiled from studies on 1-substituted pyrroles.[5] |
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Add a solution of N-methylpyrrole (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture vigorously. Basify the solution by the slow addition of an aqueous sodium hydroxide or sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to afford the formylated pyrroles.
Alternative Formylation Methods: A Comparative Overview
While the Vilsmeier-Haack reaction is a powerful tool, other methods offer unique advantages or are suitable for specific substrates where the V-H reaction may be suboptimal.
The Gattermann Reaction
The Gattermann reaction is a classic method for formylating aromatic compounds, including pyrroles.[6] It is similar to the Friedel-Crafts reaction and traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[7] A significant modification by Adams, which generates HCN in situ from zinc cyanide (Zn(CN)₂), has made the procedure safer and more common.[8]
Mechanism: The reaction proceeds through the formation of an electrophilic iminium species from HCN and HCl, which is then attacked by the electron-rich pyrrole ring.
Advantages:
-
Effective for a range of electron-rich aromatics and heterocycles.[6]
Limitations:
-
The high toxicity of cyanide reagents is a major drawback.[7]
-
Requires strongly acidic conditions, which may not be suitable for sensitive substrates.
Performance: The Gattermann reaction can provide good yields of formylated pyrroles, although its use has been somewhat superseded by the milder Vilsmeier-Haack conditions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is primarily known for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like pyrroles.[8] The key reagent is chloroform (CHCl₃) in a strongly basic aqueous solution.
Mechanism: The reaction involves the in situ generation of dichlorocarbene (:CCl₂) as the electrophile. The pyrrolide anion attacks the dichlorocarbene, leading to a dichloromethyl-substituted intermediate which is subsequently hydrolyzed to the aldehyde.
A Critical Caveat for Pyrroles: A significant drawback of the Reimer-Tiemann reaction with pyrrole is its propensity to undergo an "abnormal" reaction, leading to ring expansion and the formation of 3-chloropyridine as a major byproduct.[9] This occurs via the formation of an unstable dichlorocyclopropane intermediate that rearranges.
Advantages:
-
Utilizes inexpensive and readily available reagents.
Limitations:
-
Often results in low yields of the desired aldehyde.
-
The formation of ring-expanded byproducts, like 3-chloropyridine from pyrrole, can be a significant issue.[9]
-
Requires harsh basic conditions.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[10] It is most effective for highly activated substrates like phenols.
Mechanism: The electrophilic species is an iminium ion generated from the protonation and fragmentation of HMTA.[10] The aromatic ring attacks this electrophile, and a series of steps including an intramolecular redox reaction and hydrolysis leads to the aldehyde.
Advantages:
-
Avoids the use of highly toxic or corrosive formylating agents.
Limitations:
-
Generally inefficient, resulting in low to moderate yields.[10]
-
Its application to pyrroles is less common and typically gives lower yields compared to the Vilsmeier-Haack reaction.[11]
Caption: Comparison of formylation methods for pyrroles.
Summary and Recommendations
The choice of formylation method for pyrroles is highly dependent on the specific substrate, desired regioselectivity, and tolerance to reaction conditions.
| Method | Reagents | Conditions | Yield | Regioselectivity (on Pyrrole) | Key Advantages | Major Drawbacks |
| Vilsmeier-Haack | DMF, POCl₃ | Mild (0 °C to moderate heat) | Good to Excellent | Highly selective for C2 | High yields, mild conditions, versatile | Reagent is moisture-sensitive |
| Gattermann | Zn(CN)₂, HCl | Acidic | Good | Selective for C2 | Established method | Toxicity of cyanide |
| Reimer-Tiemann | CHCl₃, NaOH | Strongly Basic | Low | Poor (ring expansion) | Inexpensive reagents | Low yields, harsh conditions, byproduct formation |
| Duff | HMTA, Acid | Acidic, Heat | Low to Moderate | Primarily C2 | Avoids highly toxic reagents | Generally inefficient, low yields |
For the majority of applications involving the formylation of pyrroles, the Vilsmeier-Haack reaction remains the superior choice . Its operational simplicity, mild conditions, high yields, and predictable regioselectivity make it the most reliable and efficient method. While alternative methods like the Gattermann, Reimer-Tiemann, and Duff reactions are of historical and mechanistic importance, their practical application for pyrrole formylation is often hampered by significant drawbacks, including the use of toxic reagents, harsh conditions, low yields, and the formation of undesirable byproducts. Therefore, for the development of robust and scalable synthetic routes to formylated pyrroles in pharmaceutical and materials science, the Vilsmeier-Haack reaction should be the first-line consideration.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. mbbcollege.in [mbbcollege.in]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Analysis of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde from Different Suppliers
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde is a key building block in the synthesis of various pharmacologically active compounds. The presence of even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in subsequent synthetic steps. This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical batches from three different suppliers. We will delve into the causality behind the selection of analytical techniques, provide detailed, field-tested protocols, and present a comparative analysis to guide procurement decisions. All methodologies are grounded in established principles, adhering to standards such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Critical Role of Purity in Synthesis
This compound is an electron-rich heterocyclic aldehyde. Its utility in medicinal chemistry stems from the reactivity of the aldehyde group and the pyrrole ring, allowing for the construction of complex molecular architectures. A common synthetic route to this compound is the Vilsmeier-Haack reaction, which involves the formylation of the corresponding trimethylpyrrole.[5][6][7] This synthesis, while effective, can introduce specific impurities, including unreacted starting materials, over-formylated products, or byproducts from side reactions.
Therefore, a multi-faceted analytical approach is necessary to establish a comprehensive purity profile. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides the necessary orthogonality to identify and quantify the main component and any accompanying impurities. This guide will evaluate hypothetical samples from three fictional suppliers—"Supplier A," "Supplier B," and "Supplier C"—to illustrate a robust quality assessment workflow.
Analytical Strategy: An Orthogonal Approach
To build a trustworthy purity profile, we employ a series of complementary analytical techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence assessment of the material's quality.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", width=2.5]; edge [color="#4285F4", arrowhead="vee", fontname="Arial"];
} endom Figure 1: A comprehensive workflow for the multi-technique purity assessment of this compound.
Potential Impurities: Knowing What to Look For
Based on the Vilsmeier-Haack synthesis, several process-related impurities could be present. A targeted search for these compounds is a key part of a robust analysis.
dot graph { graph [layout=neato, overlap=false, splines=true, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"];
} endom Figure 2: Chemical relationships between the target compound and potential process-related impurities.
Methodologies & Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and controls to ensure data integrity, in line with ICH Q2(R1) guidelines.[1][2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Expertise & Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds.[8][9][10] It is ideal for detecting residual solvents (like DMF) or unreacted starting materials, which have lower boiling points than the target aldehyde. The mass spectrometer provides definitive identification of separated components.
-
Experimental Protocol:
-
Instrument: Agilent 8890 GC with 5977B MS Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dissolve in HPLC-grade acetonitrile.
-
GC Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Parameters:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-450 amu.
-
-
Analysis: Integrate all peaks and report the area percent. Identify impurities by comparison to a spectral library (e.g., NIST).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assay
-
Expertise & Rationale: RP-HPLC is a robust technique for quantifying the main component and detecting less volatile, more polar impurities, such as the corresponding carboxylic acid.[11][12][13][14] A C18 column provides excellent separation for aromatic and heterocyclic compounds. UV detection is suitable as the pyrrole ring and aldehyde group are chromophoric.
-
Experimental Protocol:
-
Instrument: Waters Alliance HPLC System with 2998 Photodiode Array (PDA) Detector.
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Use the same stock solution prepared for GC-MS.
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Gradient Program: Start at 30% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min.
-
-
Analysis: Calculate purity based on the area percent of the main peak relative to all other peaks.
-
¹H NMR Spectroscopy for Structural Confirmation
-
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[15][16][17][18] The chemical shifts and coupling patterns of the protons are a unique fingerprint of the molecule. It can also detect and help identify structurally similar impurities that may co-elute in chromatography.
-
Experimental Protocol:
-
Instrument: Bruker Avance III 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~5 mg of sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton spectrum (¹H NMR) with 16 scans.
-
Analysis: Compare the obtained spectrum to a reference spectrum or predicted chemical shifts. Key expected signals for this compound include: a singlet for the aldehyde proton (~9.6 ppm), a singlet for the C4-H proton (~6.5 ppm), and singlets for the three methyl groups. Integrate all signals to check for the presence of impurities.
-
Karl Fischer Titration for Water Content
-
Expertise & Rationale: Water is a common impurity that can affect reaction stoichiometry and product stability. Karl Fischer titration is a highly specific and accurate method for determining water content in organic materials.[19][20][21][22][23]
-
Experimental Protocol:
-
Instrument: Mettler Toledo C30S Coulometric Karl Fischer Titrator.
-
Reagent: Hydranal™-Coulomat AG.
-
Procedure:
-
Allow the instrument to stabilize and run a blank to ensure a low drift rate.
-
Accurately weigh ~20 mg of the sample and add it directly to the titration cell.
-
Run the titration until the endpoint is reached.
-
Perform the measurement in triplicate.
-
-
Analysis: The instrument directly reports the water content as a percentage (w/w).
-
Comparative Results & Discussion
The following table summarizes the hypothetical data obtained from the analysis of samples from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Purity (HPLC Area %) | 99.6% | 98.1% | 99.8% | RP-HPLC-UV |
| Purity (GC Area %) | 99.5% | 97.9% | 99.7% | GC-MS |
| Water Content (w/w %) | 0.15% | 0.45% | 0.05% | Karl Fischer |
| Identified Impurities | ||||
| 1,2,5-Trimethyl-1H-pyrrole | 0.2% (GC) | 1.2% (GC) | < 0.1% (GC) | GC-MS |
| Residual DMF | < 0.1% (GC) | 0.5% (GC) | Not Detected | GC-MS |
| Oxidation Product | 0.1% (HPLC) | 0.7% (HPLC) | 0.1% (HPLC) | RP-HPLC-UV |
| ¹H NMR Confirmation | Conforms | Conforms, impurity signals visible | Conforms | ¹H NMR |
Discussion of Findings:
-
Supplier C provided the material with the highest purity across all metrics. The HPLC and GC purity values are concordant and high (99.8% and 99.7%, respectively), and the water content is exceptionally low (0.05%). No significant impurities were detected, suggesting a highly optimized and well-controlled manufacturing process.
-
Supplier A delivered a high-quality product suitable for most research applications. With a purity of ~99.6%, very low levels of starting material and oxidation byproducts were observed. The water content is acceptable.
-
Supplier B 's material showed significantly lower purity. The presence of 1.2% unreacted starting material and 0.5% residual DMF suggests potential issues with the reaction workup or final purification steps. The higher water content (0.45%) could also be a concern for moisture-sensitive applications. While the material's identity was confirmed by NMR, the visible impurity signals corroborate the chromatographic data.
Conclusion and Recommendations
Based on this comprehensive analysis, Supplier C is the recommended source for applications requiring the highest purity and batch-to-batch consistency, such as in late-stage drug development or for use as an analytical standard. Supplier A represents a cost-effective alternative for general research and early-stage discovery where high, but not supreme, purity is sufficient. The material from Supplier B would not be recommended without further purification, as the level and nature of the impurities present a significant risk to achieving reliable and clean experimental outcomes.
This guide demonstrates that a rigorous, multi-technique approach is non-negotiable for validating the quality of critical chemical reagents. By understanding the "why" behind each analytical choice and meticulously executing the protocols, researchers can confidently select suppliers and ensure the integrity of their scientific work.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. commons.und.edu [commons.und.edu]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 11. ptfarm.pl [ptfarm.pl]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. ijpras.com [ijpras.com]
- 16. spectrabase.com [spectrabase.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. mt.com [mt.com]
- 21. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 23. gmpinsiders.com [gmpinsiders.com]
A Comparative Guide to Validated Analytical Methods for 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde
This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 1,2,5-Trimethyl-1H-pyrrole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and validation data presented herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards.
Introduction to this compound and the Imperative for Rigorous Analysis
This compound is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The pyrrole scaffold is a privileged structure in numerous biologically active compounds. Accurate and precise analytical methods are paramount for ensuring the identity, purity, and stability of this compound in research and development settings. The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative determination, impurity profiling, or structural elucidation.
This guide will explore the theoretical underpinnings and practical considerations for the validation of analytical methods for this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantification and Purity Assessment
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and suitability for a wide range of analytes. For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical starting point.
Causality Behind Experimental Choices in HPLC Method Development
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating compounds of moderate polarity through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient elution is proposed to ensure the timely elution of the main peak while also providing adequate resolution from potential impurities with different polarities. UV detection at 254 nm is selected based on the expected chromophore of the pyrrole ring conjugated with the carbaldehyde group.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a concentration within the calibration range.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak should be free of interference from the matrix and known impurities. | The peak for this compound is well-resolved with no co-eluting peaks observed in the blank or placebo samples. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (flow rate, temperature, mobile phase composition). | The method is robust with % RSD values below 1.5% for all tested variations. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmatory Analysis
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[11][12] Coupling GC with a Mass Spectrometric (MS) detector provides high selectivity and allows for the definitive identification of the analyte and any volatile impurities. Given that pyrrole derivatives are generally amenable to GC analysis, this method is a powerful alternative or complementary technique to HPLC.[13][14]
Causality Behind Experimental Choices in GC-MS Method Development
A non-polar capillary column (e.g., DB-5ms) is chosen for its general applicability and ability to separate compounds based on their boiling points. The temperature programming allows for the separation of compounds with a range of volatilities. A split injection is used to prevent column overloading. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
3. Standard and Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.
Data Presentation: GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak is chromatographically resolved and the mass spectrum matches the reference spectrum. | The GC peak is sharp and symmetrical, with a mass spectrum that is a good match to the reference spectrum of this compound. |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 10 - 200 µg/mL | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.2% |
| Precision (% RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 5.0%) | Repeatability: 2.5%, Intermediate Precision: 3.8% |
| Limit of Detection (LOD) | Identifiable peak with a mass spectrum match | 1 µg/mL |
| Limit of Quantitation (LOQ) | Quantifiable peak with acceptable precision and accuracy | 10 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters (inlet temperature, oven ramp rate). | The method is robust with % RSD values below 4.5% for the tested variations. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[15] ¹H NMR can provide definitive proof of the structure of this compound and can also be used for quantitative analysis (qNMR) with the use of an internal standard.
Causality Behind Experimental Choices in NMR Method Development
¹H NMR is the most sensitive nucleus and provides a wealth of structural information. Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing. For quantitative NMR (qNMR), a certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen. Maleic acid is a suitable choice in this hypothetical scenario.
Experimental Protocol: ¹H NMR Spectroscopy
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. ¹H NMR for Structural Confirmation:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃ containing 0.03% TMS.
-
Acquisition Parameters: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Quantitative ¹H NMR (qNMR):
-
Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of a suitable deuterated solvent.
-
Sample Preparation: Accurately weigh the sample and the internal standard stock solution into a vial and mix thoroughly.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons for accurate integration.
Data Presentation: Expected ¹H NMR Data and qNMR Validation
Expected ¹H Chemical Shifts (Hypothetical):
-
Aldehyde proton (-CHO): ~9.5 ppm (singlet)
-
Pyrrole ring proton: ~6.8 ppm (singlet)
-
N-methyl protons (-NCH₃): ~3.6 ppm (singlet)
-
C2-methyl protons (-CH₃): ~2.4 ppm (singlet)
-
C5-methyl protons (-CH₃): ~2.2 ppm (singlet)
| qNMR Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte and internal standard signals are baseline resolved. | The signals for this compound and the internal standard are well-resolved. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Dependent on sample and internal standard concentrations. | A linear relationship is observed over the tested concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 1.5%) | Repeatability: 0.5%, Intermediate Precision: 0.9% |
Logical Relationship: Method Selection Rationale
Caption: Rationale for selecting an analytical method based on the analytical objective.
Conclusion: An Integrated Approach to Analytical Method Validation
The selection of an analytical method for this compound should be guided by the specific analytical objective.
-
HPLC is the method of choice for routine quality control, offering robust quantification and purity assessment.
-
GC-MS is invaluable for the identification of volatile impurities and provides orthogonal confirmatory data.
-
NMR stands as the definitive tool for structural elucidation and can be employed as a primary method for quantification (qNMR) when the highest accuracy is required.
A comprehensive analytical characterization of this compound will ideally involve a combination of these techniques to ensure a thorough understanding of its identity, purity, and quality. The validation of these methods must be performed in accordance with regulatory guidelines to ensure data integrity and reliability.
References
- 1. fda.gov [fda.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Determination of pyrrolnitrin and derivatives by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
